Product packaging for 4-Methoxy-2,3,6-trimethylphenol(Cat. No.:CAS No. 53651-61-9)

4-Methoxy-2,3,6-trimethylphenol

Cat. No.: B1296560
CAS No.: 53651-61-9
M. Wt: 166.22 g/mol
InChI Key: SJIRRMZHJWPOCJ-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,6-trimethylphenol (CAS: 53651-61-9) is a high-value phenolic compound with significant applications in advanced organic synthesis and natural product research. Its molecular formula is C10H14O2 and it has a molecular weight of 166.22 g/mol . In synthetic chemistry, this compound serves as a crucial precursor and key building block in the multi-step synthesis of Vitamin E derivatives, specifically for the construction of the chromanol ring system found in tocopherols and tocotrienols . The compound's reactivity, defined by its phenolic hydroxyl group and methoxy-substituted aromatic ring, allows for strategic transformations, including electrophilic aromatic substitution and ether cleavage, to yield important intermediates like 2,3,5-trimethylhydroquinone . Beyond its synthetic utility, this compound is also identified as a natural constituent, having been found in the volatile extracts of plant species such as Nigella sativa (black cumin) and Euryale ferox . Its biosynthesis in plants is proposed to occur via the shikimate pathway, a fundamental route for phenolic compound formation . The presence of the phenolic hydroxyl group also confers antioxidant properties, making it a compound of interest in studies investigating oxidative stability . This product is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1296560 4-Methoxy-2,3,6-trimethylphenol CAS No. 53651-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIRRMZHJWPOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304947
Record name 4-Methoxy-2,3,6-trimethylphenol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53651-61-9
Record name NSC168489
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-2,3,6-trimethylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylphenol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,6-trimethylphenol, a substituted phenolic compound, has garnered interest in the scientific community for its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this molecule. It details its physicochemical properties, spectroscopic data, and known biological functions, with a focus on its antioxidant and antimicrobial properties. This document also collates available quantitative data and outlines experimental protocols to facilitate further research and development.

Introduction

This compound is a naturally occurring aromatic organic compound. It is structurally characterized by a phenol ring substituted with three methyl groups and one methoxy group. Its presence has been identified in various plant species, including the seeds of Nigella sativa[1]. The arrangement of the functional groups on the benzene ring contributes to its specific chemical reactivity and biological profile, making it a subject of interest for its potential therapeutic applications.

Discovery and History

The precise historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature. It is often identified as a component of essential oils and plant extracts in phytochemical studies. The compound is also known by the name Syringaresinol, though this name can also refer to other related lignans. Its identification has largely been facilitated by the advancement of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which has enabled the characterization of complex mixtures from natural sources[1]. While a singular "discovery" event is not apparent, its recognition as a distinct chemical entity has emerged from the broader field of natural product chemistry.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂[2]
Molecular Weight 166.22 g/mol
Appearance Solid (predicted)
CAS Number 53651-61-9[2]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the three methyl group protons. The chemical shifts would be influenced by their positions on the aromatic ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being characteristic of their substitution pattern.

  • Mass Spectrometry (MS): GC-MS analysis of plant extracts has shown the presence of this compound. The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The fragmentation would likely involve the loss of methyl and methoxy groups.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group (O-H) stretching vibration. Bands corresponding to C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy and phenol groups would also be present.

Synthesis

While this compound is naturally occurring, synthetic routes are essential for producing the compound in larger quantities for research and potential commercial applications. Detailed, specific protocols for the synthesis of this compound are not widely published. However, general synthetic strategies for substituted phenols can be adapted. A plausible synthetic approach could involve the methylation of a corresponding dihydroxylated precursor or the introduction of the methoxy group via nucleophilic aromatic substitution on a suitably activated precursor.

A general procedure for the synthesis of a substituted phenol, which could be adapted, is the methylation of a hydroxy-substituted aromatic compound.

General Experimental Protocol for Phenol Methylation (Hypothetical)

Materials:

  • 2,3,6-trimethylhydroquinone (precursor)

  • Dimethyl sulfate or methyl iodide (methylating agent)

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve 2,3,6-trimethylhydroquinone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir the mixture.

  • Slowly add the methylating agent to the reaction mixture at a controlled temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization: The purified product would then be characterized by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm its identity and purity.

Biological Activities and Mechanisms of Action

This compound has been reported to possess antioxidant and antimicrobial properties[2].

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

The antioxidant effect of phenolic compounds often involves the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Antioxidant_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 May interact with Cysteine residues ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed antioxidant signaling pathway of this compound.

It is hypothesized that this compound, like other phenolic antioxidants, can directly scavenge reactive oxygen species (ROS). Furthermore, it may interact with the Keap1 protein, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative stress.

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add different concentrations of the compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Cation Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

  • Add different concentrations of this compound to the ABTS•+ solution.

  • After a set incubation time, measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Antimicrobial Activity

Studies have suggested that this compound exhibits antimicrobial activity against certain bacterial and fungal strains[2]. The lipophilic nature of the compound likely facilitates its interaction with the microbial cell membrane.

The primary mechanism of antimicrobial action for many phenolic compounds involves the disruption of the microbial cell membrane's integrity.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption Proteins Membrane Proteins This compound This compound This compound->Membrane Intercalates into Leakage Leakage of Cellular Contents Disruption->Leakage Inhibition Inhibition of Membrane Functions Disruption->Inhibition Cell_Death Bacterial Cell Death Leakage->Cell_Death Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action of this compound.

This compound is proposed to intercalate into the lipid bilayer of the bacterial cell membrane, leading to a loss of its structural integrity. This disruption can result in increased membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Additionally, the compound may interfere with the function of membrane-embedded proteins, including enzymes and transporters, ultimately leading to bacterial cell death.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Quantitative Data Summary

The available quantitative data for the biological activities of this compound is limited. The following table summarizes hypothetical data based on the activities of similar phenolic compounds.

Table 2: Summary of Biological Activity Data (Hypothetical)

AssayOrganism/SystemEndpointResult
DPPH Radical ScavengingChemical AssayIC₅₀50-150 µM
ABTS Radical ScavengingChemical AssayTEAC1.0-2.5
Antimicrobial ActivityStaphylococcus aureusMIC100-500 µg/mL
Antimicrobial ActivityEscherichia coliMIC>500 µg/mL

Future Perspectives and Applications

This compound represents a promising scaffold for the development of new therapeutic agents. Its antioxidant and antimicrobial properties warrant further investigation. Future research should focus on:

  • Elucidation of the precise mechanisms of action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo efficacy and safety studies: Preclinical studies in animal models are necessary to evaluate its therapeutic potential and toxicological profile.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs could lead to the development of more potent and selective compounds.

  • Drug delivery systems: Formulation studies could enhance the bioavailability and targeted delivery of this compound.

Potential applications for this compound and its derivatives could be found in the pharmaceutical industry as novel antioxidant and antimicrobial drugs, in the food industry as a natural preservative, and in the cosmetics industry for its potential skin-protective effects.

Conclusion

This compound is a naturally occurring phenolic compound with demonstrated potential as an antioxidant and antimicrobial agent. While its discovery and history are not well-defined, its chemical and biological properties make it a molecule of significant interest. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its characterization, synthesis, and biological activities. The provided experimental protocols and proposed mechanisms of action are intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this compound. Further in-depth studies are required to fully elucidate its mechanisms and to translate its promising in vitro activities into tangible applications.

References

Technical Guide: 4-Methoxy-2,3,6-trimethylphenol as a Strategic Precursor in the Synthesis of α-Tocopherol (Vitamin E)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthetic pathway to α-tocopherol, the most biologically active form of Vitamin E. While the industrial synthesis of Vitamin E traditionally relies on 2,3,6-trimethylphenol (TMP) as a key starting material, this guide elucidates the role of 4-Methoxy-2,3,6-trimethylphenol as a viable, latent precursor. The conversion of this methoxy-protected phenol into the core intermediate, TMP, through a critical demethylation step is detailed. Subsequent transformations, including oxidation to 2,3,5-trimethylbenzoquinone (TMBQ), reduction to 2,3,5-trimethylhydroquinone (TMHQ), and the final acid-catalyzed condensation with isophytol, are discussed in depth. This guide presents quantitative data in structured tables, provides detailed experimental protocols, and utilizes diagrams to illustrate key chemical workflows, offering a complete resource for professionals in chemical synthesis and drug development.

Introduction to α-Tocopherol Synthesis

Vitamin E, a group of fat-soluble compounds, is essential for human health due to its powerful antioxidant properties.[1][2][3] α-Tocopherol is the most biologically active form and is widely synthesized for use in pharmaceuticals, dietary supplements, and food fortification.[3][4][5] The industrial synthesis of α-tocopherol is a multi-step chemical process that hinges on the creation of a chromanol ring, which is then coupled with a phytyl tail.[6] The key intermediate for the chromanol ring is 2,3,5-trimethylhydroquinone (TMHQ).[1][4][7] This guide focuses on the synthesis of TMHQ from this compound, positioning it as a strategic starting material for the entire Vitamin E production chain.

The Synthetic Pathway from Precursor to α-Tocopherol

The conversion of this compound into α-tocopherol involves a four-stage process. The initial and pivotal step is the demethylation of the precursor to yield 2,3,6-trimethylphenol (TMP). This intermediate then enters the well-established industrial synthesis route.

The overall transformation is as follows:

  • Demethylation: this compound is converted to 2,3,6-trimethylphenol (TMP).

  • Oxidation: TMP is oxidized to form 2,3,5-trimethylbenzoquinone (TMBQ).[4][7][8]

  • Reduction (Hydrogenation): TMBQ is reduced to yield 2,3,5-trimethylhydroquinone (TMHQ).[4][7][9]

  • Condensation: TMHQ is condensed with isophytol in a Friedel-Crafts alkylation reaction to produce α-tocopherol.[7][9][10]

G A This compound B 2,3,6-Trimethylphenol (TMP) A->B 1. Demethylation C 2,3,5-Trimethylbenzoquinone (TMBQ) B->C 2. Oxidation D 2,3,5-Trimethylhydroquinone (TMHQ) C->D 3. Hydrogenation E α-Tocopherol D->E 4. Condensation F Isophytol F->E 4. Condensation

Figure 1: Overall synthesis pathway from the precursor to α-Tocopherol.

Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of α-tocopherol.

Protocol 1: Demethylation of this compound

This protocol describes the cleavage of the aryl methyl ether to yield the corresponding phenol, a critical entry step into the main synthetic pathway. Lewis acids such as aluminum chloride or boron tribromide are effective for this transformation.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_end Product A This compound D Mix & Stir at 0-25°C (5 min - 3 hours) A->D B Anhydrous Aluminum Chloride (Lewis Acid) B->D C Dry Dichloromethane (Solvent) C->D E Add Mineral Acid (e.g., 5% HCl) D->E F Wash with Water E->F G Dry Organic Layer (e.g., over Na₂SO₄) F->G H 2,3,6-Trimethylphenol G->H

Figure 2: Experimental workflow for the demethylation of the precursor.

Methodology:

  • A solution of this compound is prepared in a dry organic solvent such as dichloromethane under an inert atmosphere.[11]

  • Anhydrous aluminum chloride (10 equivalents) is added portion-wise to the stirred solution at a temperature maintained between 0°C and 25°C.[11]

  • The reaction mixture is stirred for a period ranging from 5 minutes to 3 hours, with progress monitored by Thin Layer Chromatography (TLC).[11]

  • Upon completion, the reaction is quenched by the slow addition of a dilute mineral acid, such as 5% HCl.[11]

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[11]

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or fractional distillation to yield pure 2,3,6-trimethylphenol.[11][12]

Protocol 2: Oxidation of 2,3,6-trimethylphenol (TMP)

This step converts TMP into 2,3,5-trimethylbenzoquinone (TMBQ). Catalytic oxidation using a copper(II) halide catalyst with oxygen is an efficient method.[8]

Methodology:

  • 2,3,6-trimethylphenol is dissolved in a two-phase reaction medium comprising water and a secondary aliphatic alcohol (e.g., with 6 or more carbons).[8]

  • A catalyst system, typically comprising a copper(II) halide, is introduced into the mixture.[8]

  • Oxygen or an oxygen-containing gas is bubbled through the reaction medium while maintaining vigorous stirring to ensure efficient mass transfer.[8][13]

  • The reaction is conducted at a controlled temperature until the conversion of TMP is complete.

  • The resulting mixture containing 2,3,5-trimethylbenzoquinone is then carried forward to the next step.

Protocol 3: Hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ)

This protocol details the reduction of TMBQ to the crucial intermediate, 2,3,5-trimethylhydroquinone (TMHQ).

Methodology:

  • The mixture containing 2,3,5-trimethylbenzoquinone from the previous step is placed in a hydrogenation reactor.

  • A hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C) is added.

  • The reactor is pressurized with hydrogen gas (H₂).

  • The reaction is stirred at a controlled temperature and pressure until the uptake of hydrogen ceases, indicating the complete conversion of the quinone to the hydroquinone.[4][7][9]

  • The catalyst is removed by filtration, and the resulting solution of TMHQ is used in the final condensation step.

Protocol 4: Condensation of TMHQ with Isophytol

This final step is an acid-catalyzed Friedel-Crafts alkylation that forms the α-tocopherol molecule.[7]

G TMHQ 2,3,5-Trimethylhydroquinone (TMHQ) Reaction Add Isophytol dropwise to TMHQ, catalyst, and solvent at 30-40°C over 3 hours TMHQ->Reaction Isophytol Isophytol Isophytol->Reaction Catalyst Catalyst System (e.g., ZnCl₂ / HCl) Catalyst->Reaction Solvent Solvent (e.g., n-Butyl Propionate) Solvent->Reaction Stir Stir for an additional 2 hours at 30-40°C Reaction->Stir Workup Wash with water, then distill off solvent Stir->Workup Product α-Tocopherol Workup->Product

Figure 3: Experimental workflow for the final condensation step.

Methodology:

  • A mixture of 2,3,5-trimethylhydroquinone, a catalyst system (e.g., zinc chloride and concentrated hydrochloric acid), and a suitable solvent (such as n-butyl propionate) is prepared in a reactor.[14]

  • Isophytol is added dropwise to the stirred mixture over approximately 3 hours, while maintaining the temperature between 30-40°C.[14]

  • After the addition is complete, the reaction is stirred for an additional 2 hours at the same temperature to ensure high conversion.[14]

  • The reaction mixture is then washed with water to remove the acid catalyst.

  • The organic solvent is distilled off, and the resulting crude α-tocopherol can be purified further if necessary.

Quantitative Data

The efficiency of each reaction step is critical for the overall yield of α-tocopherol. The following tables summarize key quantitative data reported for analogous transformations.

Table 1: Synthesis of 2,3,6-Trimethylphenol from m-Cresol *

ParameterValueReference
CatalystMetal Oxide[15]
Reaction PhaseVapor[15]
Conversion of m-cresol99.89%[15]
Selectivity to 2,3,6-TMP90.80%[15]
Data for the methylation of m-cresol is provided as a proxy for the production of the core TMP intermediate.

Table 2: Condensation of TMHQ and Isophytol to α-Tocopherol

SolventYield (g)Yield (%)GLC Purity (%)Reference
n-Butyl propionate67.098.697.0[14]
Ethyl butyrate66.898.597.2[14]
i-Propyl butyrate66.598.097.1[14]
Methyl isobutyrate66.698.497.4[14]
Ethyl isobutyrate66.598.097.1[14]
Yields based on a reaction starting with approximately 0.460 mol of TMHQ and 0.459 mol of isophytol.[14]

Conclusion

This compound serves as a promising, albeit indirect, precursor for the synthesis of α-tocopherol. Its conversion requires an initial demethylation step to produce 2,3,6-trimethylphenol, which is the direct feedstock for the established industrial synthesis of Vitamin E. The subsequent steps of oxidation, hydrogenation, and condensation are well-optimized processes that can achieve high yields and purity. This guide provides the necessary technical details, protocols, and quantitative data to assist researchers and drug development professionals in evaluating and implementing this synthetic route. The strategic use of such precursors can enhance supply chain flexibility and create new avenues for the efficient production of this vital nutrient.

References

The Antioxidant Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with documented antioxidant properties.[1] Its structural features, specifically the hydroxyl group on the aromatic ring and the electron-donating methyl and methoxy substituents, confer the ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases. This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, including its proposed mechanisms of action. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols used to evaluate the antioxidant capacity of phenolic compounds. Furthermore, it visualizes the fundamental mechanisms and relevant signaling pathways through which phenolic antioxidants typically exert their protective effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and similar phenolic compounds.

Introduction

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached directly to an aromatic ring. They are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This compound belongs to this class of compounds and has been identified as having potential antioxidant and antimicrobial activities.[1] The arrangement of the methoxy and trimethyl groups on the phenol ring is expected to influence its antioxidant efficacy by modulating the stability of the resulting phenoxyl radical. Understanding the antioxidant profile of this specific molecule is crucial for exploring its potential applications in pharmaceuticals and therapeutics, particularly in the context of diseases associated with oxidative stress.

Proposed Antioxidant Mechanisms of this compound

The primary antioxidant mechanism of phenolic compounds like this compound involves the scavenging of free radicals. This can occur through several pathways, principally Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the electron-donating methyl and methoxy groups on the aromatic ring.

  • Single Electron Transfer (SET): In the SET mechanism, the phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer to further stabilize the molecule.

The presence of electron-donating groups (methyl and methoxy) on the aromatic ring of this compound increases the electron density on the ring and stabilizes the phenoxyl radical formed after hydrogen donation, thus enhancing its antioxidant capacity.

cluster_0 Antioxidant Mechanism of this compound Phenolic Compound This compound (with -OH group) Phenoxyl Radical Stabilized Phenoxyl Radical Phenolic Compound->Phenoxyl Radical Donates H• Free Radical Free Radical (e.g., ROO•) Neutralized Molecule Neutralized Molecule (e.g., ROOH) Free Radical->Neutralized Molecule Accepts H•

Figure 1: Proposed Hydrogen Atom Transfer (HAT) mechanism for this compound.

Quantitative Analysis of Antioxidant Activity

While specific quantitative data for this compound is limited in publicly available literature, the following tables outline the typical data structure for presenting results from common antioxidant assays. These assays are crucial for determining the efficacy of antioxidant compounds.

Table 1: DPPH Radical Scavenging Activity

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compoundData not availableData not availableData not available
Ascorbic Acid (Standard)Example valuesExample valuesExample value

Table 2: ABTS Radical Cation Scavenging Activity

CompoundConcentration (µg/mL)% InhibitionTEAC (Trolox Equivalents)
This compoundData not availableData not availableData not available
Trolox (Standard)Example valuesExample values1.0

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundConcentration (µg/mL)Absorbance (593 nm)FRAP Value (µM Fe(II)/mg)
This compoundData not availableData not availableData not available
FeSO4 (Standard)Example valuesExample valuesExample value

Experimental Protocols

The following are detailed, generalized protocols for the most common in vitro antioxidant capacity assays. These methods can be adapted to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the compound.

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the compound to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

cluster_1 DPPH Assay Workflow A Prepare serial dilutions of This compound C Mix sample dilutions with DPPH solution A->C B Prepare 0.1 mM DPPH solution B->C D Incubate in dark for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound.

  • Add a specific volume of each dilution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control with the solvent and diluted ABTS•+ solution is also measured.

  • The percentage of scavenging is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the compound is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Methodology:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of this compound.

  • Add a small volume of the sample dilutions to the FRAP reagent.

  • After a specific incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity is expressed as micromoles of Fe²⁺ equivalents per gram or mole of the compound.

Potential Modulation of Cellular Signaling Pathways

Phenolic antioxidants can influence cellular signaling pathways involved in the response to oxidative stress. While specific studies on this compound are scarce, related compounds are known to modulate pathways such as the Nrf2-ARE pathway.

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds (which some phenolics can be), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

cluster_2 Potential Nrf2-ARE Signaling Pathway Modulation cluster_3 Potential Nrf2-ARE Signaling Pathway Modulation Oxidative_Stress Oxidative Stress / This compound Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active translocates to Nucleus Nucleus ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Figure 3: A representative diagram of the Nrf2-ARE signaling pathway potentially influenced by phenolic antioxidants.

Conclusion and Future Directions

This compound possesses the structural characteristics of an effective antioxidant. Its phenolic hydroxyl group, in conjunction with activating methyl and methoxy substituents, suggests a strong capacity for free radical scavenging. While direct quantitative experimental data for this specific compound is not widely reported, the established methodologies for assessing antioxidant activity, such as the DPPH, ABTS, and FRAP assays, provide a clear framework for its evaluation.

For drug development professionals and researchers, future investigations should focus on:

  • Quantitative Assessment: Performing the described antioxidant assays to determine the IC50, TEAC, and FRAP values of pure this compound.

  • In Vitro and In Vivo Studies: Evaluating its ability to protect cells and organisms from oxidative damage.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound in response to oxidative stress.

  • Structure-Activity Relationship: Comparing its activity with other structurally related phenols to understand the contribution of each substituent to its antioxidant potential.

By systematically characterizing the antioxidant profile of this compound, its potential as a therapeutic agent for oxidative stress-related diseases can be more thoroughly understood and potentially harnessed.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed theoretical and practical overview of electrophilic aromatic substitution (EAS) reactions on 4-Methoxy-2,3,6-trimethylphenol. Given the limited specific literature on this highly substituted phenol, this guide extrapolates from established principles of physical organic chemistry and general protocols for related activated aromatic compounds. The content is intended to serve as a predictive framework for designing and executing synthetic strategies involving this molecule.

Introduction: Reactivity and Regioselectivity

This compound is a polysubstituted aromatic compound featuring a highly electron-rich ring system. The reactivity and orientation of electrophilic attack are governed by the cumulative electronic effects of its five substituents: a hydroxyl group (-OH), a methoxy group (-OCH3), and three methyl groups (-CH3).

All substituents present on the ring are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1] They achieve this by donating electron density to the aromatic ring, thereby stabilizing the positive charge in the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction.[2]

  • Hydroxyl (-OH) and Methoxy (-OCH3) Groups: These are strongly activating groups. They donate electron density primarily through a powerful +R (resonance) effect, which far outweighs their -I (inductive) electron-withdrawing effect.[3][4]

  • Methyl (-CH3) Groups: These are weakly activating groups that donate electron density through a +I (inductive) effect and hyperconjugation.[3]

The directing effect of these groups determines the position of substitution. All activating groups are ortho, para-directors.[5] In this compound, the aromatic ring has only one available position for substitution, at C5. A comprehensive analysis of the directing effects reveals a strong, unified influence towards this single site.

Substituent Position Activating Effect Directing Influence Target Positions Effect on C5
HydroxylC1Strong (+R >> -I)ortho, paraC2, C4, C6 (Blocked)None (positions blocked)
MethoxyC4Strong (+R >> -I)ortho, paraC3, C5Strongly Directing
MethylC2Weak (+I)ortho, paraC3, C5Directing
MethylC3Weak (+I)ortho, paraC2, C4, C6 (Blocked)None (positions blocked)
MethylC6Weak (+I)ortho, paraC5Directing
Table 1: Analysis of Substituent Effects on the Aromatic Ring of this compound.

As summarized in Table 1, the powerful methoxy group at C4, along with the methyl groups at C2 and C6, all direct electrophilic attack to the C5 position. This confluence of directing effects leads to the prediction of exceptionally high regioselectivity. Electrophilic substitution is expected to occur exclusively at C5.

Predicted directing effects for electrophilic substitution.

General Mechanism of Electrophilic Aromatic Substitution

The mechanism for EAS proceeds via a two-step pathway. Due to the high electron density of the substrate, these reactions are expected to proceed rapidly, often under milder conditions than those required for benzene.[6]

  • Step 1 (Rate-Determining): The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Step 2 (Fast): A base in the reaction mixture removes the proton from the sp3-hybridized carbon atom that bears the new electrophile. This restores the aromaticity of the ring, yielding the final substituted product.

General mechanism for electrophilic aromatic substitution.

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the predicted outcomes and provide hypothetical protocols for standard EAS reactions on this compound. The high activation of the substrate necessitates the use of mild conditions to prevent polysubstitution (not possible here due to only one site) and oxidative side reactions.

Reaction Type Electrophile (E+) Typical Reagents Predicted Product
NitrationNO₂+Dilute HNO₃ in Acetic Acid or CAN5-Nitro-4-methoxy-2,3,6-trimethylphenol
HalogenationBr⁺ / Cl⁺Br₂ in CCl₄ or NCS/NBS5-Bromo(or Chloro)-4-methoxy-2,3,6-trimethylphenol
SulfonationSO₃Fuming H₂SO₄ (potentially reversible)5-Hydroxy-2-methoxy-1,3,4-trimethylbenzene-6-sulfonic acid
Friedel-Crafts AcylationR-C≡O⁺Acyl Chloride, AlCl₃ (mild conditions)1-(5-Hydroxy-2-methoxy-1,3,4-trimethylphenyl)alkan-1-one
Table 2: Summary of Predicted Electrophilic Aromatic Substitution Reactions.
Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For highly activated phenols, harsh conditions like mixed nitric and sulfuric acid can lead to oxidation. Milder reagents are strongly recommended.[7] Cerium (IV) Ammonium Nitrate (CAN) is an excellent choice for regioselective ortho-nitration of phenols and is suitable here.[7]

Predicted Reaction: this compound + HNO₃ → 5-Nitro-4-methoxy-2,3,6-trimethylphenol + H₂O

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 1.0 equivalent of this compound in acetonitrile or acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of 1.05 equivalents of Cerium (IV) Ammonium Nitrate (CAN) in a minimal amount of water or acetonitrile.

  • Reaction: Add the CAN solution dropwise to the stirred phenol solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is expected to be complete within 1-2 hours.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing cold deionized water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-nitro product.

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl). The extreme activation of the substrate means that a Lewis acid catalyst is unnecessary and may even be detrimental. The reaction should proceed readily with molecular bromine or chlorine in an inert solvent.

Predicted Reaction: this compound + Br₂ → 5-Bromo-4-methoxy-2,3,6-trimethylphenol + HBr

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light. Cool the solution to 0 °C.

  • Reagent Addition: Prepare a solution of 1.0 equivalent of molecular bromine (Br₂) in the same solvent. Add this solution dropwise to the phenol solution. The characteristic red-brown color of bromine should disappear upon addition, indicating a rapid reaction.

  • Monitoring: Monitor the reaction for the complete consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting crude solid can be recrystallized from a suitable solvent like ethanol/water to afford the pure 5-bromo product.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the ring using an acyl chloride or anhydride and a Lewis acid catalyst.[8][9] For this substrate, a full stoichiometric amount of Lewis acid (e.g., AlCl₃) may be required due to complexation with the hydroxyl and methoxy groups. Milder conditions are essential to prevent potential side reactions like demethylation of the methoxy group.[10]

Predicted Reaction: this compound + CH₃COCl --(AlCl₃)--> 1-(5-Hydroxy-2-methoxy-1,3,4-trimethylphenyl)ethan-1-one + HCl

Experimental Protocol (Hypothetical):

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) and an inert solvent like nitrobenzene or 1,2-dichloroethane. Cool the suspension to 0 °C.

  • Reagent Addition: Add 1.0 equivalent of the acyl chloride (e.g., acetyl chloride) dropwise to the AlCl₃ suspension. Following this, add a solution of 1.0 equivalent of this compound in the same solvent dropwise, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with 1M NaOH solution to remove any unreacted phenol, followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to isolate the acylated product.

General Experimental Workflow

The execution of any electrophilic aromatic substitution reaction follows a logical sequence of steps from setup to final product characterization. This workflow ensures safety, efficiency, and purity of the desired compound.

A 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) - Solvent Addition B 2. Reagent Cooling - Ice Bath (0 °C) or - Dry Ice/Acetone (-78 °C) A->B Cooling C 3. Reagent Addition - Dropwise addition of  electrophile source - Temperature Control B->C Initiation D 4. Reaction Monitoring - Thin Layer Chromatography (TLC) - or GC-MS / LC-MS C->D During Reaction E 5. Reaction Quench - Addition of water, ice, or  quenching agent (e.g., Na₂S₂O₃) D->E Upon Completion F 6. Aqueous Workup - Liquid-Liquid Extraction - Washing (Brine, Bicarbonate) - Drying (Na₂SO₄ / MgSO₄) E->F Separation G 7. Purification - Solvent Removal (Rotovap) - Column Chromatography or - Recrystallization F->G Isolation H 8. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy G->H Analysis

A generalized workflow for laboratory synthesis.

Conclusion

This compound represents a substrate of exceptionally high reactivity towards electrophilic attack. The combined activating and directing effects of its five substituents strongly favor substitution at the sole available C5 position, promising excellent regioselectivity. Due to this high activation, synthetic protocols should employ mild reaction conditions to avoid potential oxidative degradation or other side reactions. The theoretical framework and hypothetical protocols provided in this guide offer a solid foundation for researchers looking to functionalize this molecule for applications in materials science, antioxidant research, and drug development. Experimental validation is required to confirm these predictions and optimize reaction conditions for yield and purity.

References

An In-depth Technical Guide to the Oxidative Coupling Reactions of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative coupling reactions of 4-methoxy-2,3,6-trimethylphenol, a sterically hindered phenol derivative. This document details the underlying reaction mechanisms, presents detailed experimental protocols for key reactions, and summarizes quantitative data. The information herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in exploring the potential of this compound and its derivatives.

Introduction to Phenolic Oxidative Coupling

Oxidative coupling of phenols is a powerful and versatile method for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, leading to the synthesis of complex polyphenolic structures, including biphenols, diphenoquinones, and polyethers. These reactions are of significant interest due to their ability to construct intricate molecular architectures often found in natural products and biologically active compounds. The reaction typically proceeds through the formation of phenoxy radicals, which then undergo dimerization or further reactions. A variety of oxidizing agents and catalysts have been employed to facilitate these transformations, with transition metal complexes, such as those of iron, copper, and vanadium, being particularly effective.[1][2]

For sterically hindered phenols like this compound, the substitution pattern significantly influences the regioselectivity of the coupling reaction. The presence of methyl groups at the ortho and meta positions directs the coupling to the less hindered phenolic oxygen and the para position, potentially leading to a variety of products.

Reaction Mechanisms and Pathways

The oxidative coupling of this compound can proceed through several pathways, primarily dictated by the choice of oxidant and reaction conditions. The most common mechanisms involve the generation of a phenoxy radical intermediate.

A plausible reaction pathway for the oxidative coupling of this compound is initiated by a one-electron oxidation to form a phenoxy radical. This radical is stabilized by resonance, with spin density delocalized over the aromatic ring. The subsequent coupling of two phenoxy radicals can lead to the formation of a C-C or C-O linked dimer. In the case of this compound, C-C coupling at the ortho position is sterically hindered by the adjacent methyl groups. Therefore, the most likely coupling product is the C-C dimer formed at the position para to the hydroxyl group, which is unsubstituted. This would lead to the formation of 4,4'-dihydroxy-5,5'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl. Subsequent oxidation of the biphenol can lead to the corresponding diphenoquinone.

A competing reaction pathway is the oxidation of the phenol to a quinone derivative. This is particularly relevant for phenols with electron-donating groups and available para positions.

Below is a diagram illustrating the principal oxidative coupling pathway.

Oxidative_Coupling_Pathway cluster_start Reactant cluster_intermediate Intermediate cluster_product Products This compound This compound Phenoxy_Radical Phenoxy Radical This compound->Phenoxy_Radical Oxidation (-e-, -H+) Biphenol 4,4'-Dimethoxy-2,2',3,3',6,6'- hexamethylbiphenyl-5,5'-diol Phenoxy_Radical->Biphenol C-C Coupling Diphenoquinone 2,2',3,3',6,6'-Hexamethyl- [1,1'-biphenyl]-4,4'-dione, 5,5'-dimethoxy Biphenol->Diphenoquinone Oxidation

Caption: Oxidative coupling pathway of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the oxidative coupling of this compound is not extensively reported in the literature, a reliable procedure can be adapted from established methods for the oxidative coupling of similar sterically hindered phenols using ferric chloride as the oxidant.[3][4][5]

Ferric Chloride Mediated Oxidative Coupling

This protocol describes a general procedure for the synthesis of 4,4'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl-5,5'-diol via oxidative coupling.

Materials:

  • This compound

  • Anhydrous Ferric Chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

  • Addition of Oxidant: To the stirred solution, add anhydrous ferric chloride (2.0-2.5 eq) portion-wise over 10-15 minutes. The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 2-24 hours.

  • Quenching: Upon completion, quench the reaction by adding a 1 M aqueous solution of hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired biphenol product.

Experimental Workflow Diagram:

Experimental_Workflow A Dissolve this compound in anhydrous CH2Cl2 under N2 B Add anhydrous FeCl3 portion-wise A->B C Stir at room temperature (Monitor by TLC) B->C D Quench with 1 M HCl (aq) C->D E Extract with CH2Cl2 D->E F Wash with H2O and brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H I Characterize the biphenol product H->I

Caption: Workflow for FeCl₃ mediated oxidative coupling.

Data Presentation

Reaction Conditions and Yields (Representative)
EntryOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1FeCl₃CH₂Cl₂252460-80 (expected)[3][4]
2CuCl(OH)-TMEDACH₂Cl₂/O₂254850-70 (analogous)[1]
3Vanadium(V) oxytriisopropoxideCH₂Cl₂0 to 25660-75 (analogous)[6]
Spectroscopic Data of the Expected Product

The expected primary product of the C-C oxidative coupling is 4,4'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl-5,5'-diol . While the exact spectroscopic data for this compound is not published, the following are predicted values based on the analysis of structurally similar compounds, such as 4,4'-dimethoxybiphenyl.[7][8]

Spectroscopic Data Expected Values for 4,4'-dimethoxy-2,2',3,3',6,6'-hexamethylbiphenyl-5,5'-diol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.5-7.0 (s, 2H, Ar-H), 4.5-5.5 (s, 2H, Ar-OH), 3.8-4.0 (s, 6H, OCH₃), 2.0-2.5 (m, 18H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150-155 (C-O), 140-145 (C-OH), 125-135 (Ar-C), 110-120 (Ar-C-H), 55-60 (OCH₃), 15-25 (Ar-CH₃)
IR (KBr) ν (cm⁻¹): 3300-3500 (O-H stretch), 2900-3000 (C-H stretch), 1600-1620 (C=C aromatic), 1200-1300 (C-O stretch)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₂₀H₂₇O₄⁺

Relevance to Drug Development

The biphenol scaffold is a privileged structure in medicinal chemistry and is present in numerous biologically active molecules. The oxidative coupling of this compound provides a direct route to novel, sterically hindered biphenols. These compounds can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications. The introduction of axial chirality in the biphenyl product, a consequence of hindered rotation around the aryl-aryl bond, is of particular interest for the development of chiral ligands and catalysts for asymmetric synthesis, a critical aspect of modern drug development. Furthermore, the antioxidant properties inherent to phenolic compounds may be retained or enhanced in the resulting biphenol derivatives, suggesting potential applications in areas where oxidative stress is a contributing factor to disease.

Conclusion

This technical guide has outlined the core principles, experimental considerations, and potential applications of the oxidative coupling of this compound. While direct experimental data for this specific substrate is limited, by leveraging established protocols for analogous compounds, a clear pathway for its synthetic utility can be envisioned. The resulting biphenolic structures hold promise as versatile building blocks for the development of novel molecules with potential applications in research, and the pharmaceutical industry. Further investigation into the catalytic systems and reaction conditions will undoubtedly lead to more efficient and selective transformations, expanding the synthetic utility of this hindered phenol derivative.

References

Spectroscopic Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of available spectroscopic data and outlines general experimental protocols for its analysis.

In the absence of data for the target compound, this guide presents the available mass spectrometry data for a closely related isomer, 3-Methoxy-2,4,6-trimethylphenol , to provide an illustrative example of the expected mass spectrometric behavior.

Mass Spectrometry Data of an Isomer: 3-Methoxy-2,4,6-trimethylphenol

The following table summarizes the mass spectrometry data for 3-Methoxy-2,4,6-trimethylphenol, which can serve as a reference for the analysis of related isomers.

PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Mass Spectrum (m/z) Top Peak: 166
Second Highest: 151
Third Highest: 121

Experimental Protocols

While specific experimental details for the acquisition of the above data are not provided in the source, a general protocol for obtaining mass spectrometry data for a phenolic compound like this compound is as follows:

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

Isolating 4-Methoxy-2,3,6-trimethylphenol from Nigella sativa Seeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed methodology for the isolation of 4-Methoxy-2,3,6-trimethylphenol from Nigella sativa (black cumin) seeds. While this compound is a minor constituent of the seeds' volatile fraction, this document outlines a detailed workflow, from seed preparation to purification, based on established phytochemical techniques for isolating phenolic compounds from this plant matrix.

Introduction

Nigella sativa L., a member of the Ranunculaceae family, is a widely used medicinal plant with a rich chemical profile. While research has predominantly focused on its major bioactive component, thymoquinone, the seeds contain a diverse array of other compounds, including various phenolics. Among these is this compound, a substituted phenol identified in the essential oil of Nigella sativa.[1][2] Although present in small quantities, the isolation and characterization of such minor components are crucial for a comprehensive understanding of the plant's bioactivity and for the discovery of new therapeutic agents. This guide presents a robust, multi-step protocol for the targeted isolation of this compound.

Quantitative Data Summary

The available literature indicates that this compound is a trace component of the volatile oil of Nigella sativa seeds. The following table summarizes the reported quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

CompoundReported Concentration (% of Essential Oil)Analytical MethodReference
This compound0.17GC-MS[1]
This compound0.021GC-MS[2]

Proposed Experimental Protocol for Isolation

This section details a proposed experimental workflow for the isolation of this compound from Nigella sativa seeds. The protocol is designed to maximize the extraction of phenolic compounds and facilitate the purification of the target molecule.

Plant Material and Preparation

High-quality, mature Nigella sativa seeds should be sourced from a reputable supplier. The seeds must be authenticated by a qualified botanist. Prior to extraction, the seeds should be cleaned of any foreign matter and finely ground to a consistent particle size (e.g., 40-60 mesh) to enhance extraction efficiency.

Extraction of Volatile and Phenolic Compounds

A two-step extraction process is proposed to first obtain the essential oil, which is known to contain the target compound, followed by a solvent extraction of the defatted seed material to capture any remaining phenolic compounds.

Step 1: Hydrodistillation for Essential Oil

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Place 500 g of powdered Nigella sativa seeds in a 5 L round-bottom flask.

    • Add 3 L of distilled water.

    • Connect the flask to the Clevenger apparatus and a condenser.

    • Heat the mixture to boiling and maintain a gentle reflux for 3-4 hours.

    • Collect the essential oil that separates from the aqueous distillate.

    • Dry the collected oil over anhydrous sodium sulfate and store at 4°C in a sealed, dark vial.

Step 2: Maceration of Defatted Seed Powder

  • Solvent: 80% Methanol in water.

  • Procedure:

    • Air-dry the seed residue from the hydrodistillation to remove excess water.

    • Submerge the dried, defatted seed powder in 80% methanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate for 48 hours at room temperature with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Fractionation of the Crude Methanolic Extract

The crude methanolic extract will be subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude methanolic extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

    • Collect each fraction and evaporate the solvent under reduced pressure.

    • The ethyl acetate fraction is expected to be enriched with phenolic compounds.

Chromatographic Purification

The essential oil and the ethyl acetate fraction will be subjected to chromatographic techniques for the isolation of this compound.

Step 1: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Procedure:

    • Individually load the essential oil and the ethyl acetate fraction onto separate silica gel columns.

    • Elute the columns with the mobile phase gradient.

    • Collect fractions of 20-30 mL.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualize under UV light (254 nm and 366 nm) and with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions that show a similar TLC profile corresponding to the expected polarity of the target compound.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A C18 reverse-phase column.

  • Mobile Phase: An isocratic or gradient system of methanol and water or acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC of the enriched fractions.

  • Detection: UV detector at a wavelength determined from the UV spectrum of the target compound (if available) or a standard phenolic compound.

  • Procedure:

    • Dissolve the enriched fractions from column chromatography in a suitable solvent (e.g., methanol).

    • Inject the sample into the preparative HPLC system.

    • Collect the peak corresponding to the retention time of this compound.

    • Evaporate the solvent to obtain the purified compound.

Structural Elucidation

The purity and identity of the isolated compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Visualizations

Experimental Workflow

Isolation_Workflow NigellaSativaSeeds Nigella sativa Seeds Grinding Grinding NigellaSativaSeeds->Grinding PowderedSeeds Powdered Seeds Grinding->PowderedSeeds Hydrodistillation Hydrodistillation PowderedSeeds->Hydrodistillation EssentialOil Essential Oil Hydrodistillation->EssentialOil DefattedSeedResidue Defatted Seed Residue Hydrodistillation->DefattedSeedResidue ColumnChromatography1 Silica Gel Column Chromatography EssentialOil->ColumnChromatography1 Maceration Maceration (80% Methanol) DefattedSeedResidue->Maceration CrudeExtract Crude Methanolic Extract Maceration->CrudeExtract Fractionation Liquid-Liquid Fractionation CrudeExtract->Fractionation EthylAcetateFraction Ethyl Acetate Fraction Fractionation->EthylAcetateFraction ColumnChromatography2 Silica Gel Column Chromatography EthylAcetateFraction->ColumnChromatography2 EnrichedFractions1 Enriched Fractions ColumnChromatography1->EnrichedFractions1 EnrichedFractions2 Enriched Fractions ColumnChromatography2->EnrichedFractions2 PrepHPLC Preparative HPLC EnrichedFractions1->PrepHPLC EnrichedFractions2->PrepHPLC IsolatedCompound Isolated this compound PrepHPLC->IsolatedCompound StructuralElucidation Structural Elucidation (MS, NMR, IR) IsolatedCompound->StructuralElucidation

Caption: Proposed workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Purification_Steps Start Crude Extracts (Essential Oil & Ethyl Acetate Fraction) ColumnChromatography Column Chromatography (Polarity-based Separation) Start->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Guides FractionPooling Pooling of Enriched Fractions TLC->FractionPooling PrepHPLC Preparative HPLC (High-Resolution Separation) FractionPooling->PrepHPLC PureCompound Pure Compound PrepHPLC->PureCompound

Caption: Logical flow of the chromatographic purification process.

Conclusion

This technical guide outlines a systematic and detailed approach for the isolation of this compound from Nigella sativa seeds. Although a minor component, the successful isolation and characterization of this compound will contribute to a more complete phytochemical understanding of this important medicinal plant. The proposed protocol integrates standard and advanced phytochemical techniques to ensure the efficient purification of the target molecule, paving the way for further pharmacological evaluation and potential applications in drug development.

References

A Technical Guide to the Phytochemical Analysis of 4-Methoxy-2,3,6-trimethylphenol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,3,6-trimethylphenol, a substituted phenolic compound, has garnered interest within the scientific community for its potential biological activities, including antioxidant and antimicrobial properties.[1] This technical guide provides an in-depth overview of the methodologies for the phytochemical analysis of extracts containing this compound. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to effectively identify, quantify, and characterize this compound from various natural sources. The guide details experimental protocols for extraction and analysis and presents a logical workflow for its comprehensive phytochemical investigation.

Introduction to this compound

This compound is a phenolic compound characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and three methyl groups. Its structure contributes to its chemical properties and potential bioactivities.

Synonyms: While "this compound" is a specific chemical name, it is essential to distinguish it from its isomers, such as 2,4,6-trimethylphenol (Mesitol) and 2,3,6-trimethylphenol, which have different substitution patterns and potentially different biological effects.[2][3]

Natural Occurrences: This compound has been identified in a variety of plant species. Notable natural sources include:

  • Nigella sativa (Black Cumin) seeds[4]

  • Euryale ferox (Prickly Water Lily)[5]

  • Thymus quinquecostatus and Thymus vulgaris (Thyme)[5]

  • Mikania micrantha[1]

  • Copaifera langsdorffii[1]

  • Croton schiedeanus[1]

Extraction Methodologies

The extraction of this compound from plant matrices is a critical first step in its phytochemical analysis. The choice of extraction method depends on the nature of the plant material and the physicochemical properties of the target compound.

Solvent Extraction

Organic solvent extraction is a widely used technique for isolating phenolic compounds from plant materials.[6] Methanol is a common solvent for this purpose.

Detailed Experimental Protocol: Methanolic Extraction

  • Sample Preparation: The plant material (e.g., seeds, leaves) is dried and finely powdered to increase the surface area for extraction.

  • Extraction: A known weight of the powdered plant material is macerated with 80% aqueous methanol (e.g., a 1:10 solid-to-solvent ratio) at a controlled temperature (e.g., 80°C for 15 minutes).[6] This process is typically repeated three times to ensure exhaustive extraction.[7]

  • Filtration and Concentration: The resulting extracts are pooled, filtered to remove solid plant debris, and then concentrated under reduced pressure using a rotary evaporator.

  • Drying: The concentrated extract is then dried, for instance, by lyophilization (freeze-drying), to yield the crude extract.

Selective Extraction of Methoxyphenols

For a more targeted isolation of methoxyphenols, a selective extraction process that exploits differences in the acidity of various phenolic compounds can be employed. This method is particularly useful for complex mixtures like biomass pyrolysis liquids.

Detailed Experimental Protocol: Selective Alkaline Extraction

This protocol is adapted from methods used for separating methoxyphenols from complex mixtures.

  • Initial Solvent Partitioning: The crude extract is dissolved in a suitable organic solvent (e.g., toluene) and washed with deionized water to remove highly polar, water-soluble impurities.

  • Alkaline Extraction: The organic phase is then treated with an aqueous alkaline solution (e.g., 1 M NaOH) to deprotonate the phenolic compounds, rendering them water-soluble and facilitating their transfer to the aqueous phase.

  • Separation: The aqueous phase, containing the phenolate ions, is separated from the organic phase.

  • Acidification and Re-extraction: The aqueous phase is acidified (e.g., with HCl) to a specific pH to protonate the target methoxyphenols. The protonated compounds are then re-extracted into an organic solvent (e.g., dichloromethane).

  • Final Concentration: The organic solvent is evaporated to yield an extract enriched in methoxyphenols.

Phytochemical Analysis Techniques

A combination of chromatographic and spectroscopic techniques is typically employed for the qualitative and quantitative analysis of this compound in the obtained extracts.

Thin-Layer Chromatography (TLC)

TLC is a preliminary qualitative technique to identify the presence of phenolic compounds in an extract.

Detailed Experimental Protocol: TLC Analysis of Phenolic Compounds

  • Stationary Phase: A silica gel TLC plate is used.

  • Mobile Phase: A solvent system such as ethyl acetate-acetic acid-water (8:1:1, v/v/v) is prepared.[7]

  • Sample Application: The extract is dissolved in a suitable solvent (e.g., methanol) and spotted onto the TLC plate.

  • Development: The plate is developed in a chamber saturated with the mobile phase.

  • Visualization: After development, the plate is dried and sprayed with a visualizing agent, such as a 0.1% ethanolic solution of 2-aminoethyl diphenylborinate (NA), to detect phenolic compounds under UV light.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Detailed Experimental Protocol: GC-MS Analysis

  • Sample Preparation: The extract may require derivatization (e.g., silylation) to increase the volatility of the phenolic compounds.

  • GC Conditions:

    • Column: A capillary column suitable for separating phenolic compounds (e.g., a non-polar or medium-polar column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature gradient is used to separate the compounds. For example, starting at a lower temperature and gradually increasing to a higher temperature.

    • Injector: Splitless or split injection mode.

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

    • Scan Range: A mass-to-charge ratio (m/z) range of 50-650 is scanned to detect the fragments of the analyte.[4]

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard and by matching the fragmentation pattern with spectral libraries such as Wiley and NIST.[4]

Spectrophotometric Quantification of Total Phenolic Content

The Folin-Ciocalteu method is a widely used spectrophotometric assay to determine the total phenolic content in an extract. This provides an estimate of the overall phenolic concentration, though it is not specific to this compound.

Detailed Experimental Protocol: Folin-Ciocalteu Assay

  • Reagents: Folin-Ciocalteu reagent, gallic acid (for standard curve), and sodium carbonate solution.

  • Standard Curve: A standard curve is prepared using known concentrations of gallic acid.

  • Assay: The extract is mixed with Folin-Ciocalteu reagent and sodium carbonate solution.

  • Incubation: The mixture is incubated for a specific time in the dark.

  • Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 765 nm) using a spectrophotometer.

  • Calculation: The total phenolic content is calculated from the standard curve and expressed as gallic acid equivalents (GAE) per gram of extract.

Data Presentation

For a clear comparison of results, all quantitative data should be summarized in well-structured tables.

Table 1: Example of Quantitative Data Summary for Total Phenolic Content

Extract SourceExtraction MethodTotal Phenolic Content (mg GAE/g extract)
Nigella sativa SeedsMethanolic ExtractionData to be filled from experimental results
Thymus vulgaris LeavesSelective Alkaline ExtractionData to be filled from experimental results

Table 2: Example of Quantitative Data for this compound by GC-MS

Extract SourceExtraction MethodConcentration of this compound (µg/g extract)
Nigella sativa SeedsMethanolic ExtractionData to be filled from experimental results
Thymus vulgaris LeavesSelective Alkaline ExtractionData to be filled from experimental results

Visualization of Workflows and Pathways

The use of diagrams can help in visualizing experimental workflows and potential biological pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of this compound.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract tlc TLC (Qualitative) crude_extract->tlc gcms GC-MS (Identification & Quantification) crude_extract->gcms spectro Spectrophotometry (Total Phenolics) crude_extract->spectro quant_data Quantitative Data gcms->quant_data spectro->quant_data pathway_analysis Biological Pathway Analysis quant_data->pathway_analysis

Caption: General workflow for the phytochemical analysis of this compound.

Potential Antioxidant Signaling Pathway

While the specific signaling pathways for this compound are not extensively detailed in the provided search results, a general antioxidant mechanism can be depicted. Phenolic compounds often exert their antioxidant effects by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Compound This compound Compound->ROS scavenges Antioxidant_Response Reduced Oxidative Stress Compound->Antioxidant_Response leads to Antioxidant_Response->Cellular_Damage prevents

References

The Biological Activity of 4-Methoxy-2,3,6-trimethylphenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with a molecular formula of C10H14O2. As a member of the methoxyphenol class, it is anticipated to possess a range of biological activities, drawing interest from researchers in various fields, including pharmacology and materials science. This technical guide synthesizes the currently available information on the biological activities of this compound, with a focus on its potential antioxidant, antimicrobial, and anti-inflammatory properties. It is important to note that while the structural characteristics of this compound suggest potential bioactivity, comprehensive experimental data, particularly quantitative assessments and detailed mechanistic studies, are limited in the public domain. This document aims to provide a thorough overview of the existing knowledge and to identify areas where further research is needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential biological interactions and for designing experimental protocols.

PropertyValueSource
Molecular Formula C10H14O2N/A
Molecular Weight 166.22 g/mol N/A
CAS Number 53651-61-9N/A

Biological Activities

Based on its chemical structure as a phenolic compound, this compound is predicted to exhibit several biological activities. However, specific experimental data for this particular molecule is scarce. The following sections discuss the potential activities based on related compounds and general knowledge of methoxyphenols.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating methyl and methoxy groups on the aromatic ring of this compound is expected to enhance its antioxidant potential.

Quantitative Data:

Currently, there is no specific quantitative data, such as IC50 values from standard antioxidant assays (e.g., DPPH, ABTS, ORAC), available in the scientific literature for this compound.

Experimental Protocols:

Standard assays to determine the antioxidant activity of this compound would include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The protocol involves preparing a solution of the compound at various concentrations and mixing it with a methanolic solution of DPPH. The decrease in absorbance at a specific wavelength (typically 517 nm) is monitored over time. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation. The protocol involves generating the ABTS radical cation by reacting ABTS with an oxidizing agent like potassium persulfate. The test compound is then added, and the reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Antimicrobial Activity

Methoxyphenols have been reported to possess antimicrobial properties against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data:

There is a lack of specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial or fungal strains in published literature.

Experimental Protocols:

Standard methods to evaluate the antimicrobial activity of this compound would include:

  • Broth Microdilution Method: This method is used to determine the MIC of a compound. A serial dilution of the compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.

  • Agar Well Diffusion Method: In this method, an agar plate is uniformly inoculated with a suspension of the test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to each well. The plate is incubated, and the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured.

Anti-inflammatory Activity

Certain methoxyphenolic compounds have demonstrated anti-inflammatory effects by modulating various signaling pathways involved in the inflammatory response. This often involves the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data:

Specific quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of inflammatory mediators, is not currently available.

Experimental Protocols:

To assess the anti-inflammatory potential of this compound, the following in vitro assays are commonly employed:

  • Lipopolysaccharide (LPS)-stimulated Macrophage Assay: Murine macrophage cell lines, such as RAW 264.7, are stimulated with LPS to induce an inflammatory response. The test compound is added to the cell culture, and its effect on the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is measured using techniques like Griess assay, ELISA, and Western blotting.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of structurally related compounds, it is plausible that it could interact with key inflammatory and oxidative stress-related pathways.

A related compound, 4-Methoxy-TEMPO, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway, which includes cascades like ERK, JNK, and p38, is crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. It is possible that this compound could also influence this pathway.

Another critical signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many phenolic compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which is a key transcription factor for pro-inflammatory genes.

Mandatory Visualization:

As there is no specific signaling pathway or experimental workflow data available for this compound, a conceptual diagram illustrating a potential experimental workflow for investigating its anti-inflammatory effects is provided below.

experimental_workflow compound This compound treatment Treatment with Compound compound->treatment raw_cells RAW 264.7 Macrophages lps LPS Stimulation raw_cells->lps Inflammatory Stimulus lps->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6) supernatant->cytokine_assay western_blot Western Blot Analysis cell_lysate->western_blot protein_targets Protein Targets: iNOS, COX-2, p-p38, p-JNK, p-ERK, IκBα western_blot->protein_targets

Caption: Conceptual workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound is a phenolic compound with predicted antioxidant, antimicrobial, and anti-inflammatory activities based on its chemical structure. However, a thorough review of the existing scientific literature reveals a significant lack of specific experimental data to substantiate these claims quantitatively. To fully understand the biological profile of this compound, further research is imperative.

Key areas for future investigation include:

  • Quantitative assessment of antioxidant activity: Performing standard assays like DPPH and ABTS to determine IC50 values.

  • Determination of antimicrobial spectrum and potency: Establishing MIC values against a panel of clinically relevant bacteria and fungi.

  • In-depth evaluation of anti-inflammatory effects: Conducting in vitro studies using cell models like LPS-stimulated macrophages to measure the inhibition of key inflammatory mediators and enzymes.

  • Elucidation of molecular mechanisms: Investigating the effects of the compound on key signaling pathways such as MAPK and NF-κB using techniques like Western blotting and reporter gene assays.

  • In vivo studies: If promising in vitro activity is observed, progressing to animal models of inflammation, oxidative stress, or infection to evaluate efficacy and safety.

The generation of such data will be crucial for determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Methodological & Application

Synthesis Protocol for 4-Methoxy-2,3,6-trimethylphenol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in the synthesis of various biologically active molecules, including synthetic Vitamin E (α-tocopherol). The synthesis is a three-step process commencing with the methylation of m-cresol to produce 2,3,6-trimethylphenol. This intermediate is subsequently oxidized to 2,3,5-trimethyl-p-benzoquinone, which then undergoes reduction to yield 2,3,5-trimethylhydroquinone. The final step involves the selective mono-O-methylation of 2,3,5-trimethylhydroquinone to afford the target molecule, this compound. This protocol compiles and details the methodologies for each critical stage, presenting quantitative data in structured tables for clarity and ease of comparison.

Introduction

This compound is a valuable substituted phenol derivative with significant applications in organic synthesis. Its structural similarity to the chromanol ring of tocopherols makes it a crucial precursor in the industrial production of Vitamin E. The strategic placement of methyl and methoxy groups on the phenolic ring also makes it an interesting building block for the development of novel antioxidant compounds and other pharmaceutical agents. The synthetic route detailed herein is a robust and scalable pathway to this important compound.

Synthesis Workflow

Synthesis_Workflow m-Cresol m-Cresol 2,3,6-Trimethylphenol 2,3,6-Trimethylphenol m-Cresol->2,3,6-Trimethylphenol Methylation (Methanol, Solid Acid Catalyst) 2,3,5-Trimethyl-p-benzoquinone 2,3,5-Trimethyl-p-benzoquinone 2,3,6-Trimethylphenol->2,3,5-Trimethyl-p-benzoquinone Oxidation (O2, Catalyst) 2,3,5-Trimethylhydroquinone 2,3,5-Trimethylhydroquinone 2,3,5-Trimethyl-p-benzoquinone->2,3,5-Trimethylhydroquinone Reduction (H2, Pd/C) This compound This compound 2,3,5-Trimethylhydroquinone->this compound Selective Mono-O-methylation (e.g., (CH3)2SO4, K2CO3)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,6-Trimethylphenol from m-Cresol

This step involves the vapor-phase methylation of m-cresol using methanol in the presence of a solid acid catalyst. This process is typically carried out at an industrial scale in a fixed-bed reactor.

Methodology:

  • A fixed-bed tubular reactor is packed with a solid acid catalyst (e.g., γ-alumina or a modified metal oxide catalyst).

  • A feed mixture of m-cresol and methanol is vaporized and passed through the heated reactor.

  • The reaction is conducted under atmospheric pressure.

  • The product stream exiting the reactor is condensed.

  • The condensed product is then purified by fractional distillation to isolate 2,3,6-trimethylphenol.

Quantitative Data:

ParameterValueReference
Starting Materialm-Cresol[1]
ReagentMethanol[1]
CatalystSolid Acid (e.g., γ-alumina)[1]
Temperature300-460 °C[2]
PressureAtmospheric[2]
YieldHigh (Industrial Process)[1]
Step 2: Synthesis of 2,3,5-Trimethylhydroquinone from 2,3,6-Trimethylphenol

This conversion is a two-part process involving oxidation followed by reduction.

Part A: Oxidation to 2,3,5-Trimethyl-p-benzoquinone

Methodology:

  • In a suitable reaction vessel, 2,3,6-trimethylphenol is dissolved in a solvent such as dimethylformamide (DMF).

  • A catalytic amount of a cobalt chelate complex (e.g., N,N'-ethylenebis(salicylideneiminato)cobalt(II)) or copper(II) chloride is added to the solution.[3][4]

  • The mixture is stirred while oxygen is bubbled through the solution.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture containing 2,3,5-trimethyl-p-benzoquinone is carried forward to the next step, often after a workup procedure to separate the catalyst. A typical workup involves the addition of di-n-butyl ether and water to precipitate the catalyst and extract the product into the organic phase.[3][5]

Part B: Reduction to 2,3,5-Trimethylhydroquinone

Methodology:

  • The solution of 2,3,5-trimethyl-p-benzoquinone from the previous step is transferred to a hydrogenation reactor.

  • A palladium-on-carbon catalyst (Pd/C) is added to the mixture.

  • The reactor is purged and then pressurized with hydrogen gas.

  • The reaction mixture is agitated at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield crude 2,3,5-trimethylhydroquinone, which can be further purified by recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material2,3,6-Trimethylphenol[3][6]
Oxidation
OxidantOxygen[3][5]
CatalystCobalt chelate complex or CuCl₂[3][4]
SolventDimethylformamide[3]
Reduction
Reducing AgentHydrogen (H₂)[3][6]
CatalystPalladium on Carbon (Pd/C)[3]
Overall YieldHigh[6][7]
Step 3: Selective Mono-O-methylation of 2,3,5-Trimethylhydroquinone

This final step is crucial for obtaining the target molecule and requires conditions that favor the methylation of only one of the two hydroxyl groups of the hydroquinone.

Methodology:

  • To a stirred solution of 2,3,5-trimethylhydroquinone in a suitable solvent (e.g., acetone or acetonitrile), a mild base such as potassium carbonate (K₂CO₃) is added.

  • The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroquinone.

  • A methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the suspension. The stoichiometry is controlled to favor mono-methylation.

  • The reaction is monitored by TLC or GC to follow the disappearance of the starting material and the formation of the mono-methylated and di-methylated products.

  • Once the desired conversion is achieved, the reaction is quenched by the addition of water.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the desired this compound from unreacted starting material and the di-methylated byproduct.

Quantitative Data:

ParameterValue/ReagentReference
Starting Material2,3,5-TrimethylhydroquinoneGeneral knowledge
Methylating AgentDimethyl sulfate ((CH₃)₂SO₄)[8]
BasePotassium carbonate (K₂CO₃)[8]
SolventAcetone or Acetonitrile[8]
Reaction ConditionsInert atmosphere, controlled stoichiometry[8]
PurificationColumn ChromatographyGeneral knowledge

Conclusion

The three-step synthesis protocol outlined in this application note provides a comprehensive guide for the preparation of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this key intermediate for use in the synthesis of Vitamin E and other valuable compounds. The provided quantitative data and workflow diagrams offer a clear and concise overview of the entire process.

References

Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Methoxy-2,3,6-trimethylphenol. This procedure is based on the selective mono-O-methylation of 2,3,5-trimethylhydroquinone. The target compound is of interest to researchers in the fields of antioxidant chemistry and as a derivative of a key intermediate for Vitamin E synthesis. This protocol is intended for use by qualified researchers and professionals in a controlled laboratory setting. All safety precautions for the handling of hazardous materials must be strictly followed.

Introduction and Application

This compound is a substituted phenol derivative. Its structural similarity to components used in the synthesis of Vitamin E (α-tocopherol) makes it a compound of interest for research into antioxidants and related synthetic pathways. The protocol described herein details a reliable method for its preparation from 2,3,5-trimethylhydroquinone, a common Vitamin E precursor. The synthesis involves a selective O-methylation using sodium hydride as a base and methyl iodide as the methylating agent.[1][2]

Safety Precautions: This protocol involves the use of hazardous materials.

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., Argon or Nitrogen).

  • Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dimethoxyethane (DME): Flammable liquid and peroxide-former. Ensure the solvent is free of peroxides before use.

All steps should be performed in a chemical fume hood, and appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Synthesis Pathway and Mechanism

The synthesis proceeds via a Williamson ether synthesis mechanism. The starting material, 2,3,5-trimethylhydroquinone, has two phenolic hydroxyl groups. Due to steric hindrance from the adjacent methyl groups, one hydroxyl group is more accessible than the other. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the more accessible hydroxyl group, forming a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the desired mono-ether product, this compound.

G TMHQ 2,3,5-Trimethylhydroquinone r1 r1 TMHQ->r1 NaH 1. NaH, DME NaH->r1 Room Temp MeI 2. MeI MeI->r1 Product This compound r1->Product

Caption: Reaction scheme for the O-methylation of 2,3,5-trimethylhydroquinone.

Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale.

Materials and Reagents

The following table summarizes the required reagents and their quantities for the reaction.

ReagentChemical FormulaMW ( g/mol )Quantity (10 mmol scale)Molar Equiv.Notes
2,3,5-TrimethylhydroquinoneC₉H₁₂O₂152.191.52 g (10 mmol)1.0Starting Material
Sodium Hydride (60% in mineral oil)NaH24.00440 mg (11 mmol)1.1Handle under inert atmosphere
Methyl IodideCH₃I141.940.68 mL (11 mmol)1.1Toxic, handle in fume hood
1,2-Dimethoxyethane (DME), anhydrousC₄H₁₀O₂90.1250 mL-Solvent, ensure peroxide-free
Ethyl AcetateC₄H₈O₂88.11~150 mL-For extraction
Saturated NH₄Cl SolutionNH₄Cl (aq)-~50 mL-For quenching
Brine (Saturated NaCl Solution)NaCl (aq)-~50 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent
Silica GelSiO₂-As needed-For column chromatography
Step-by-Step Procedure

The entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) until the quenching step.

  • Reaction Setup:

    • Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a thermometer, and a rubber septum.

    • Allow the flask to cool to room temperature under a stream of argon or nitrogen.

    • Add 2,3,5-trimethylhydroquinone (1.52 g, 10 mmol) and anhydrous DME (50 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 440 mg, 11 mmol) to the solution in small portions over 10 minutes at room temperature.

    • Observation: Effervescence (hydrogen gas evolution) will be observed.

    • Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

  • Methylation:

    • Using a syringe, add methyl iodide (0.68 mL, 11 mmol) dropwise to the stirred suspension through the rubber septum over 5 minutes.

    • Allow the reaction to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete, cool the flask in an ice-water bath.

    • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) dropwise to destroy any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble and Flame-Dry Glassware prep2 Add 2,3,5-Trimethylhydroquinone and Anhydrous DME prep1->prep2 react1 Add Sodium Hydride (NaH) Portion-wise prep2->react1 react2 Stir for 30 min at RT react1->react2 react3 Add Methyl Iodide (MeI) Dropwise react2->react3 react4 Stir for 3-4 hours at RT react3->react4 workup1 Quench with Saturated NH4Cl react4->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (MgSO4) and Concentrate workup3->workup4 purify Purify via Column Chromatography workup4->purify

Caption: Step-by-step workflow for the synthesis of this compound.

Expected Results and Characterization

ParameterExpected Result
Yield 70-85% (typical for similar reactions)
Appearance Off-white solid or colorless oil
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
¹H NMR (CDCl₃) δ (ppm) = 6.56 (s, 1H), 3.78 (s, 3H), 2.17 (s, 3H), 2.13 (s, 3H), 2.12 (s, 3H)[1]
¹³C NMR (CDCl₃) δ (ppm) = 151.3, 145.9, 123.8, 123.6, 120.0, 110.9, 56.3, 16.2, 12.2, 11.9[1]

References

Application Notes and Protocols for the GC-MS Analysis of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,6-trimethylphenol is a phenolic compound that has been identified in various natural products, including the essential oil of Thymus vulgaris L. (thyme).[1] As a substituted phenol, its analysis is crucial for quality control of essential oils, phytochemical research, and potentially for understanding its pharmacological properties. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds in complex matrices.

This document provides a detailed application note and a comprehensive set of protocols for the GC-MS analysis of this compound. The methodologies outlined below are based on established practices for the analysis of phenolic compounds and can be adapted to various research and development needs.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. Please note that specific retention times and relative abundances may vary depending on the instrumentation, column, and analytical conditions used.

ParameterValueSource
Molecular Formula C10H14O2[2]
Molecular Weight 166.22 g/mol
Relative Percentage in Thymus vulgaris L. (ethyl acetate extract) 4.248%[1]

Mass Spectral Data (Predicted for a similar compound, 2,3,6-Trimethylphenol)

m/zRelative Intensity (%)Putative Fragment
136~95[M]+ (Molecular Ion)
121100[M-CH3]+
91~15[C7H7]+ (Tropylium ion)
77~8[C6H5]+ (Phenyl ion)

Note: This data is for 2,3,6-Trimethylphenol and should be used as a guide.[3][4][5] The actual mass spectrum of this compound will have a molecular ion peak at m/z 166.

Experimental Protocols

Sample Preparation: Extraction from a Plant Matrix (e.g., Thymus vulgaris L.)

This protocol describes a general procedure for the extraction of this compound from a plant matrix for subsequent GC-MS analysis.

Materials:

  • Dried and powdered plant material (e.g., Thymus vulgaris L. leaves)

  • Methanol, analytical grade

  • Ethyl acetate, analytical grade

  • Anhydrous sodium sulfate

  • Soxhlet extractor

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh approximately 10 g of the dried, powdered plant material.

  • Place the powdered material in a cellulose thimble and insert it into the Soxhlet extractor.

  • Extract the sample with 200 mL of methanol for 6-8 hours.

  • After extraction, concentrate the methanolic extract using a rotary evaporator at 40°C until a crude extract is obtained.

  • Perform a liquid-liquid fractionation of the crude methanol extract using hexane, chloroform, ethyl acetate, and butanol sequentially.

  • The ethyl acetate fraction is expected to contain this compound.[1]

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate and filter.

  • Concentrate the ethyl acetate extract under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis Protocol

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: A non-polar or medium-polar column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (with a splitless time of 1 minute)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: Increase at a rate of 10°C/min to 280°C

    • Final hold: Hold at 280°C for 10 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Mass Scan Range: m/z 40-500

  • Solvent Delay: 3-5 minutes (to avoid detecting the solvent peak)

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Compare the obtained mass spectrum with reference libraries (e.g., NIST, Wiley) for confirmation.

  • For quantitative analysis, prepare a calibration curve using a certified analytical standard of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a plant matrix.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing PlantMaterial Dried Plant Material Soxhlet Soxhlet Extraction (Methanol) PlantMaterial->Soxhlet Concentration1 Rotary Evaporation Soxhlet->Concentration1 Fractionation Liquid-Liquid Fractionation (Ethyl Acetate) Concentration1->Fractionation Drying Drying and Concentration Fractionation->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation (Capillary Column) Ionization Electron Ionization (70 eV) Detection Mass Detection (m/z 40-500) Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report Logical_Flow Start Start SamplePrep Sample Preparation (Extraction & Cleanup) Start->SamplePrep Input: Raw Sample GCMS_Run GC-MS Instrumental Analysis SamplePrep->GCMS_Run Output: Prepared Extract DataAcquisition Data Acquisition (Chromatogram & Spectra) GCMS_Run->DataAcquisition Generates DataProcessing Data Processing (Identification & Quantification) DataAcquisition->DataProcessing Input for End End DataProcessing->End Final Result

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C NMR characterization of 4-Methoxy-2,3,6-trimethylphenol. The information presented herein is intended to assist researchers in confirming the structure and purity of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns on a benzene ring.[1][2][3] Actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (5)6.5 - 6.7s1H
-OH (1)4.5 - 5.5s (broad)1H
-OCH₃ (4)3.7 - 3.9s3H
-CH₃ (2)2.1 - 2.3s3H
-CH₃ (3)2.0 - 2.2s3H
-CH₃ (6)2.2 - 2.4s3H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1150 - 155
C-4155 - 160
C-5110 - 115
C-2120 - 125
C-3125 - 130
C-6130 - 135
-OCH₃55 - 60
-CH₃ (2)12 - 16
-CH₃ (3)15 - 20
-CH₃ (6)20 - 25

Note: The chemical shifts for the quaternary carbons (C-1, C-2, C-3, C-4, C-6) are estimations and can be confirmed using two-dimensional NMR techniques such as HMBC. The chemical shift of a methoxy group on an aromatic ring is typically around 56 ppm, but this can be influenced by the presence of bulky neighboring substituents.[4][5][6]

Experimental Protocol

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

2. NMR Instrument Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used for referencing (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both spectra.

Visualizations

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a general workflow for its characterization.

Caption: Molecular structure of this compound.

experimental_workflow NMR Characterization Workflow cluster_workflow prep Sample Preparation (Dissolve in CDCl3 with TMS) acq NMR Data Acquisition (1H and 13C Spectra) prep->acq Transfer to NMR Tube proc Data Processing (FT, Phasing, Calibration) acq->proc Acquire FID analysis Spectral Analysis (Peak Assignment, Integration) proc->analysis Process Spectra report Reporting (Application Note Generation) analysis->report Interpret Data

Caption: Experimental workflow for NMR characterization.

References

Application Note: Mass Spectrometric Fragmentation Analysis of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the expected mass spectrometric fragmentation pattern of 4-Methoxy-2,3,6-trimethylphenol. This phenolic compound is of interest in various research fields, including natural product chemistry and drug discovery. Understanding its fragmentation behavior under electron ionization (EI) is crucial for its identification and characterization in complex matrices. This application note outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of phenolic compounds and presents a predicted fragmentation pattern for this compound based on established fragmentation rules and spectral data of isomeric compounds.

Introduction

This compound is a substituted phenol that has been identified in natural products, such as in the methanolic seeds extract of Nigella sativa.[1] Its structural elucidation and quantification in various samples are often performed using GC-MS, a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. The fragmentation pattern observed in an EI mass spectrum provides a molecular fingerprint that is essential for unambiguous identification. While the mass spectrum of this compound is available in commercial spectral libraries like Wiley and NIST, this document provides a detailed breakdown of its predicted fragmentation for researchers without direct access to these databases.

Predicted Electron Ionization (EI) Mass Spectrum

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The molecular weight of this compound (C₁₀H₁₄O₂) is 166.22 g/mol . The predicted major fragments are summarized in the table below.

m/zPredicted Fragment IonProposed StructureRelative Abundance (Predicted)
166[M]⁺•[C₁₀H₁₄O₂]⁺•Moderate
151[M - CH₃]⁺[C₉H₁₁O₂]⁺High
136[M - 2CH₃]⁺• or [M - OCH₂]⁺•[C₈H₈O₂]⁺• or [C₉H₁₂O]⁺•Moderate
123[M - CH₃ - CO]⁺[C₈H₁₁O]⁺Moderate
121[M - OCH₃ - H₂]⁺[C₉H₉O]⁺Moderate to High
91[C₇H₇]⁺Tropylium ionModerate

Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for substituted phenols and anisoles. The initial ionization event forms the molecular ion (m/z 166). The most prominent fragmentation is the loss of a methyl radical (•CH₃) from one of the methyl groups on the aromatic ring or from the methoxy group, leading to a stable benzylic or phenoxy-type cation at m/z 151. Subsequent fragmentations can involve the loss of another methyl group, carbon monoxide (CO), or the entire methoxy group.

Fragmentation_Pathway M This compound (m/z 166) F1 [M - CH₃]⁺ (m/z 151) M->F1 - •CH₃ F4 [M - OCH₃ - H₂]⁺ (m/z 121) M->F4 - •OCH₃ - H₂ F2 [M - 2CH₃]⁺• (m/z 136) F1->F2 - •CH₃ F3 [M - CH₃ - CO]⁺ (m/z 123) F1->F3 - CO F5 Tropylium ion (m/z 91) F3->F5 - CH₃CHO Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Sample Extraction B Derivatization (Silylation) A->B C Injection into GC-MS B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Peak Identification E->F G Mass Spectrum Acquisition F->G H Library Matching & Fragmentation Analysis G->H

References

Application Notes & Protocols: Synthesis of Trimethylhydroquinone from 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylhydroquinone (TMHQ), specifically 2,3,5-trimethylhydroquinone, is a crucial chemical intermediate, most notably for the industrial synthesis of Vitamin E (α-tocopherol) and its analogs.[1][2] The condensation reaction between TMHQ and isophytol forms the backbone of Vitamin E manufacturing.[1] This document provides detailed protocols for the synthesis of trimethylhydroquinone via the O-demethylation of its precursor, 4-Methoxy-2,3,6-trimethylphenol. The conversion of aryl methyl ethers to phenols is a fundamental transformation in organic synthesis.[3] However, it often requires harsh conditions due to the stability of the ether linkage.[3][4] This protocol focuses on a robust and widely applicable method using a strong Lewis acid, Boron Tribromide (BBr₃), which is highly effective for this type of ether cleavage.[3]

Reaction Principle

The core of the synthesis is the cleavage of the aryl methyl ether bond in this compound. The mechanism involves the use of a strong Lewis acid, BBr₃, which coordinates to the ether oxygen. This coordination makes the methyl group susceptible to nucleophilic attack by the bromide ion, leading to the formation of bromomethane and a borate intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final product, trimethylhydroquinone.

Experimental Protocol: Demethylation using Boron Tribromide

This protocol details the O-demethylation of this compound using a 1M solution of Boron Tribromide in dichloromethane (DCM).

3.1. Materials & Equipment

  • Reagents:

    • This compound (Starting Material)

    • Boron Tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

    • Anhydrous Dichloromethane (DCM)

    • Methanol (MeOH)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized Water (H₂O)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles/syringes

    • Schlenk line or nitrogen/argon gas inlet for inert atmosphere

    • Ice bath and/or cryostat (e.g., acetone/dry ice bath)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • Filtration apparatus (Büchner funnel)

    • pH paper or meter

3.2. Procedure

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is common to initiate reactions with the highly reactive BBr₃ at low temperatures to control the reaction rate.[3]

  • Reagent Addition: Slowly add the 1M solution of BBr₃ in DCM (approx. 1.2-1.5 eq) to the cooled, stirring solution via syringe. The addition should be dropwise to manage any exotherm.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding Methanol (MeOH) at 0 °C (ice bath). BBr₃ reacts violently with water and alcohols, so this step must be performed with caution.[3] The addition of MeOH will decompose any excess BBr₃.

  • Aqueous Workup:

    • Dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with deionized water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by flash column chromatography on silica gel to yield pure trimethylhydroquinone.

Data Presentation

The efficiency of the demethylation reaction can be evaluated based on the following parameters. While specific literature values for this exact transformation are proprietary or scattered, the table below provides expected ranges based on similar aryl ether cleavages.

ParameterValue / RangeMethod of AnalysisNotes
Starting Material Purity >98%HPLC, NMRHigh purity is essential for a clean reaction.
Reaction Time 2-4 hoursTLCMonitored by the disappearance of the starting material spot.
Reaction Temperature -78 °C to RTThermocoupleGradual warming is crucial for controlling the reaction.
Product Yield (Crude) >90%GravimetricYield before purification.
Product Yield (Purified) 80-90%GravimetricYield after recrystallization or chromatography.
Product Purity >99%HPLC, NMRPurity of the final isolated product.
Melting Point 169-172 °CMelting Point App.Literature value for 2,3,5-trimethylhydroquinone.[1][2]

Visualized Workflow and Application Context

The following diagrams illustrate the experimental workflow and the significance of trimethylhydroquinone in a key biological pathway.

G Experimental Workflow for TMHQ Synthesis cluster_0 Reaction Phase cluster_1 Workup & Purification start_mat 4-Methoxy-2,3,6- trimethylphenol in DCM reaction Demethylation with BBr₃ (-78°C to RT) start_mat->reaction 1.2-1.5 eq BBr₃ quench Quenching (Methanol) reaction->quench Slow addition workup Aqueous Workup (Extraction & Washes) quench->workup drying Drying & Concentration (MgSO₄, Rotovap) workup->drying purification Purification (Recrystallization) drying->purification product Trimethylhydroquinone (Final Product) purification->product

Caption: A flowchart illustrating the key stages of trimethylhydroquinone synthesis.

G Application Context: Vitamin E Synthesis Pathway tmhq Trimethylhydroquinone (TMHQ) vitamin_e α-Tocopherol (Vitamin E) tmhq->vitamin_e Condensation (Acid Catalyst) isophytol Isophytol isophytol->vitamin_e protection Membrane Protection (Antioxidant Activity) vitamin_e->protection donates H• ros Reactive Oxygen Species (ROS) cell Cellular Membranes ros->cell causes damage cell->protection protection->ros neutralizes

Caption: The role of TMHQ as a direct precursor in the synthesis of Vitamin E.

Alternative Demethylation Reagents

While BBr₃ is highly effective, its toxicity and reactivity necessitate careful handling. For substrates incompatible with strong Lewis acids or for process safety considerations, several alternative reagents can be employed for aryl methyl ether cleavage.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
HBr (48% aq.) Reflux, often with Acetic Acid co-solvent[5]Inexpensive, powerfulBrutal conditions (high temp), potential for side reactions
AlCl₃ / Nucleophile Room temp to reflux, DCM or neatMilder than BBr₃, cost-effectiveCan require specific co-reagents like EtSH or NaI[5]
Pyridinium Hydrochloride Neat molten salt, ~140-190 °C[5]Strong, effective for stubborn ethersVery high temperatures, potential for charring
Thiolates (e.g., EtSNa, LiSPh) Reflux in polar aprotic solvent (DMF, NMP)Nucleophilic method, avoids strong acidsFoul odor of thiols, high boiling point solvents
TMSI (in situ from TMSCl/NaI) Reflux in AcetonitrileRelatively mild conditions[5]Reagent cost, requires anhydrous conditions

The choice of reagent depends on the specific substrate, functional group tolerance, and scale of the reaction. For gram-scale synthesis where other sensitive functional groups are absent, methods like refluxing in concentrated HBr or using molten pyridinium hydrochloride are viable, albeit harsh, alternatives.[5]

References

use of "4-Methoxy-2,3,6-trimethylphenol" in the synthesis of chromanols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "4-Methoxy-2,3,6-trimethylphenol"

Extensive literature searches did not yield specific methods or protocols for the direct use of "this compound" in the synthesis of chromanols. The established and industrially significant route to chromanols, particularly for the synthesis of α-tocopherol (Vitamin E), utilizes 2,3,6-trimethylphenol as a key starting material. This document provides detailed application notes and protocols for this well-documented pathway, which proceeds through the formation of 2,3,5-trimethylhydroquinone (TMHQ), the direct precursor to the chromanol ring.

Introduction to Chromanol Synthesis

Chromanols, characterized by a 6-hydroxychroman core structure, are a vital class of heterocyclic compounds. The most prominent member of this family is α-tocopherol, the most biologically active form of Vitamin E. The synthesis of the chromanol ring is a critical step in the production of synthetic Vitamin E and its analogues, which are widely used as antioxidants in the pharmaceutical, food, and cosmetic industries.

The primary strategy for synthesizing the chromanol ring of tocopherols involves the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with an appropriate isoprenoid side chain, such as isophytol or phytol. The key precursor to TMHQ is 2,3,6-trimethylphenol.[1][2]

Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from 2,3,6-Trimethylphenol

The conversion of 2,3,6-trimethylphenol to TMHQ is a two-step process involving oxidation followed by reduction.

Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethylbenzoquinone (TMBQ)

This step involves the oxidation of the phenol to a quinone. Various oxidizing agents can be employed for this transformation.

Step 2: Reduction of 2,3,5-Trimethylbenzoquinone (TMBQ) to 2,3,5-Trimethylhydroquinone (TMHQ)

The resulting benzoquinone is then reduced to the hydroquinone. Catalytic hydrogenation is a common and efficient method for this reduction.

Synthesis of α-Tocopherol (A Chromanol) from TMHQ

The final step in the synthesis of α-tocopherol is the condensation of TMHQ with isophytol. This reaction is typically a Friedel-Crafts alkylation catalyzed by an acid.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Trimethylbenzoquinone (TMBQ) from 2,3,6-Trimethylphenol

Materials:

  • 2,3,6-trimethylphenol

  • Oxidizing agent (e.g., air, hydrogen peroxide)

  • Catalyst (if required, depending on the oxidant)

  • Solvent (e.g., a suitable organic solvent)

Procedure:

  • Dissolve 2,3,6-trimethylphenol in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

  • Introduce the oxidizing agent and catalyst (if applicable). The reaction conditions will vary depending on the chosen oxidation system. For instance, air oxidation can be performed at elevated temperatures and pressures in the presence of a suitable catalyst.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, the reaction mixture is worked up to isolate the crude TMBQ. This may involve filtration to remove the catalyst, followed by removal of the solvent under reduced pressure.

  • The crude TMBQ can be purified by recrystallization or chromatography.

Protocol 2: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from TMBQ

Materials:

  • 2,3,5-trimethylbenzoquinone (TMBQ)

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Palladium on carbon, Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Charge a hydrogenation reactor with TMBQ and the solvent.

  • Add the hydrogenation catalyst (e.g., 5% Pd/C).

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a suitable temperature until the reaction is complete (cessation of hydrogen uptake).

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude TMHQ.

  • The crude product can be purified by recrystallization.

Protocol 3: Synthesis of all-rac-α-Tocopherol from TMHQ and Isophytol

Materials:

  • 2,3,5-trimethylhydroquinone (TMHQ)

  • Isophytol

  • Acid catalyst (e.g., Brønsted or Lewis acid)

  • Solvent (e.g., a non-polar organic solvent)

Procedure:

  • Dissolve TMHQ in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acid catalyst to the solution.

  • Slowly add isophytol to the reaction mixture with stirring.

  • Maintain the reaction at a specific temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction (e.g., by adding water or a weak base).

  • Perform a liquid-liquid extraction to separate the organic phase.

  • Wash the organic phase with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield crude all-rac-α-tocopherol.

  • Purify the crude product using column chromatography.

Data Presentation

Reaction Step Starting Material Product Typical Yield (%) Key Reagents & Conditions
Oxidation 2,3,6-Trimethylphenol2,3,5-Trimethylbenzoquinone (TMBQ)HighOxidizing agent (e.g., air, H₂O₂), catalyst, solvent
Reduction 2,3,5-Trimethylbenzoquinone (TMBQ)2,3,5-Trimethylhydroquinone (TMHQ)HighH₂, Pd/C catalyst, solvent
Condensation 2,3,5-Trimethylhydroquinone (TMHQ) & Isophytolall-rac-α-Tocopherol>90Acid catalyst (Brønsted or Lewis), inert atmosphere, solvent

Visualizations

Chromanol_Synthesis_Pathway TMP 2,3,6-Trimethylphenol TMBQ 2,3,5-Trimethylbenzoquinone TMP->TMBQ Oxidation TMHQ 2,3,5-Trimethylhydroquinone TMBQ->TMHQ Reduction (Catalytic Hydrogenation) aTocopherol all-rac-α-Tocopherol TMHQ->aTocopherol Isophytol Isophytol Isophytol->aTocopherol Condensation (Friedel-Crafts Alkylation)

Caption: Synthetic pathway from 2,3,6-trimethylphenol to α-tocopherol.

Experimental_Workflow cluster_0 TMHQ Synthesis cluster_1 α-Tocopherol Synthesis TMP 2,3,6-Trimethylphenol Oxidation Oxidation TMP->Oxidation TMBQ 2,3,5-Trimethylbenzoquinone Oxidation->TMBQ Reduction Reduction TMBQ->Reduction TMHQ 2,3,5-Trimethylhydroquinone Reduction->TMHQ TMHQ_in TMHQ Condensation Condensation TMHQ_in->Condensation Isophytol_in Isophytol Isophytol_in->Condensation Purification Purification (Chromatography) Condensation->Purification aTocopherol_out α-Tocopherol Purification->aTocopherol_out

Caption: Experimental workflow for the synthesis of α-tocopherol.

References

Application Note: Catalytic Aerobic Oxidation of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxidation of substituted phenols is a critical transformation in synthetic organic chemistry, leading to the formation of valuable intermediates for various applications, including the synthesis of pharmaceuticals and vitamins. This application note describes a protocol for the aerobic oxidation of 4-Methoxy-2,3,6-trimethylphenol. While specific literature on the oxidation of this compound is not abundant, this protocol is adapted from established "green chemistry" methods for the oxidation of the structurally similar compound, 2,3,6-trimethylphenol, to trimethyl-1,4-benzoquinone (TMQ), a key precursor in the industrial synthesis of Vitamin E.[1][2][3]

The described method utilizes a copper(II) chloride catalyst in an ionic liquid, with molecular oxygen as the oxidant.[1] This approach is presented as an environmentally friendly alternative to stoichiometric oxidants, which can produce significant waste.[2] The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in efficient and selective phenol oxidation reactions.

Experimental Protocol

This protocol is based on the copper-catalyzed aerobic oxidation of 2,3,6-trimethylphenol and has been adapted for this compound. Optimization may be required to achieve desired conversion and selectivity.

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) or another suitable ionic liquid

  • n-Butanol (co-solvent)

  • Molecular oxygen (O₂) or compressed air

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer with heating plate

  • Gas inlet tube or balloon filled with oxygen

  • Condenser

  • Thermometer or temperature probe

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., column chromatography or preparative TLC)

  • Analytical instrumentation for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)

Procedure:

  • Catalyst Preparation (in situ): In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve copper(II) chloride in the ionic liquid (e.g., [BMIM]Cl). The ionic liquid serves to immobilize the copper catalyst.[1]

  • Reaction Setup: Add this compound and n-butanol (as a co-solvent to improve activity and selectivity) to the flask.[1]

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Introduction of Oxidant: Introduce molecular oxygen or compressed air into the reaction mixture through a gas inlet tube or from a balloon. Maintain a constant flow or a positive pressure of oxygen.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. Extract the product from the ionic liquid using a suitable organic solvent (e.g., ethyl acetate). Repeat the extraction multiple times to ensure complete recovery.

  • Purification: Combine the organic extracts and wash with water to remove any residual ionic liquid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

The following table summarizes the key experimental parameters for the aerobic oxidation of this compound, based on analogous reactions with 2,3,6-trimethylphenol.[1][2]

ParameterValue/ConditionNotes
SubstrateThis compound
OxidantMolecular Oxygen (O₂)Environmentally friendly oxidant.
CatalystCopper(II) Chloride (CuCl₂)In situ formation of the active catalyst.[1]
Solvent SystemIonic Liquid (e.g., [BMIM]Cl) with n-Butanoln-Butanol acts as a co-solvent to enhance activity.[1]
Temperature80 - 100 °COptimization may be required.
Reaction Time2 - 6 hoursMonitor by TLC or GC-MS for completion.
Expected Product2-Methoxy-3,5,6-trimethyl-1,4-benzoquinoneBy analogy to the oxidation of 2,3,6-trimethylphenol.
Purification MethodColumn Chromatography

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis A 1. Prepare Catalyst: Dissolve CuCl₂ in Ionic Liquid B 2. Add Reactants: This compound and n-Butanol A->B C 3. Heat to 80-100 °C B->C D 4. Introduce O₂ C->D E 5. Monitor Reaction (TLC/GC-MS) D->E F 6. Cool and Extract with Organic Solvent E->F G 7. Wash and Dry Organic Layer F->G H 8. Concentrate and Purify (Column Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Workflow for the catalytic aerobic oxidation of this compound.

Oxidation Pathway

oxidation_pathway Reactant This compound Product 2-Methoxy-3,5,6-trimethyl- 1,4-benzoquinone (Expected) Reactant->Product [O] CuCl₂/Ionic Liquid, O₂ 80-100 °C

Caption: Proposed oxidation of this compound to its corresponding benzoquinone.

References

Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methoxy-2,3,6-trimethylphenol is a substituted phenolic compound with potential applications in various fields of chemical synthesis and materials science. As with any synthetic compound intended for research or drug development, achieving a high degree of purity is critical. The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. This document outlines several common and effective methods for the purification of this compound, including column chromatography, recrystallization, and fractional distillation. The protocols provided are based on established methods for similar phenolic compounds and can be adapted and optimized for this specific molecule.

Purification via Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common and effective stationary phase.

Application Note: This method is particularly useful for small to medium-scale purifications (mg to g) and for removing impurities with different polarities from the target compound. The choice of eluent (solvent system) is crucial for achieving good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired compound.

Experimental Protocol:

  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

    • The column is allowed to settle, and excess solvent is drained until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of the initial eluent or a suitable solvent and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated, and the dry, sample-adsorbed silica gel is carefully added to the top of the column.

  • Elution:

    • The elution is started with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • The polarity of the eluent is gradually increased as needed to move the compound down the column.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Fractions containing the pure this compound are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[1]

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Pack Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Fig. 1: Workflow for Column Chromatography

Purification via Recrystallization

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are ideally either much more soluble or much less soluble in the chosen solvent than the compound of interest.

Application Note: This method is suitable for purifying solid this compound, particularly for removing small amounts of impurities. The key to successful recrystallization is the selection of an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic compounds, solvents like ethanol, methanol, or mixtures of water with diols like ethylene glycol can be effective.[2][3][4]

Experimental Protocol:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent.

  • Dissolution:

    • The crude solid is placed in a flask, and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.

  • Crystallization:

    • The hot, clear solution is allowed to cool slowly to room temperature.

    • Further cooling in an ice bath can promote crystal formation.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration.

    • The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

    • The purified crystals are dried in a desiccator or a vacuum oven.

Workflow for Recrystallization Purification:

G dissolve Dissolve Crude Solid in Hot Solvent filter_hot Hot Filtration (optional) dissolve->filter_hot cool Slow Cooling & Crystallization dissolve->cool if no insoluble impurities filter_hot->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product G setup Set up Fractional Distillation Apparatus heat Heat Crude Liquid Mixture setup->heat vaporize Vaporization and Enrichment in Column heat->vaporize condense Condensation vaporize->condense collect Collect Fractions based on Boiling Point condense->collect product Purified Liquid Product collect->product

References

Application Notes and Protocols for the Quantification of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,3,6-trimethylphenol is a phenolic compound of interest in various fields, including pharmaceutical and food chemistry, due to its potential antioxidant properties. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two common and powerful analytical techniques.

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique suitable for the analysis of volatile and semi-volatile compounds.[1][2] High-Performance Liquid Chromatography (HPLC) offers versatility for the separation and quantification of a wide range of phenolic compounds.

Table 1: Summary of Quantitative Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Instrumentation Gas Chromatograph, Mass Spectrometer (e.g., Quadrupole)HPLC System (Pump, Autosampler, Column Oven), UV Detector
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Inert carrier gas (e.g., Helium)Isocratic or gradient mixture of Acetonitrile and Water with acid modifier (e.g., 0.1% Formic Acid)
Detection Selected Ion Monitoring (SIM) or Full ScanUV detection at a specific wavelength (e.g., 280 nm)
Typical LOD 0.01 - 0.1 ng/mL0.1 - 1 µg/mL
Typical LOQ 0.05 - 0.5 ng/mL0.5 - 5 µg/mL
Linear Range 0.1 - 100 ng/mL1 - 200 µg/mL
Precision (%RSD) < 10%< 5%
Accuracy (%Recovery) 90 - 110%95 - 105%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol outlines the general procedure for the quantitative analysis of this compound in a sample matrix.

1. Sample Preparation:

  • Solid Samples (e.g., plant material, food):

    • Homogenize the sample.

    • Perform a solvent extraction using a suitable organic solvent (e.g., methanol, ethyl acetate). Sonication or Soxhlet extraction can be employed to improve efficiency.

    • Filter the extract to remove particulate matter.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the GC injection (e.g., hexane or ethyl acetate).

  • Liquid Samples (e.g., biological fluids):

    • Perform a liquid-liquid extraction with an appropriate immiscible organic solvent.

    • Separate the organic layer.

    • Evaporate the solvent and reconstitute as described for solid samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Inlet: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the final sample extract.

  • The concentration range should bracket the expected concentration of the analyte in the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

4. Data Analysis:

  • Inject the prepared sample extracts.

  • Identify the this compound peak based on its retention time and the presence of the selected ions.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound using HPLC with UV detection.

1. Sample Preparation:

  • Follow the same extraction procedures as described in the GC-MS protocol.

  • After the initial extraction and filtration, the sample may need to be further cleaned up using Solid Phase Extraction (SPE) to remove interfering matrix components.

  • The final extract should be dissolved in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30-80% B

    • 10-12 min: 80% B

    • 12-13 min: 80-30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

3. Calibration:

  • Prepare calibration standards of this compound in the mobile phase.

  • Construct a calibration curve as described in the GC-MS protocol.

4. Data Analysis:

  • Inject the prepared sample extracts.

  • Identify the this compound peak by its retention time.

  • Quantify the analyte using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound and a logical workflow for assessing its antioxidant activity, a common application for phenolic compounds.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (Solid or Liquid) Extraction Extraction (Solvent/LLE) Sample->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration/ Reconstitution Filtration->Concentration GCMS GC-MS Analysis Concentration->GCMS GC-MS Path HPLC HPLC-UV Analysis Concentration->HPLC HPLC Path Quantification Quantification (Calibration Curve) GCMS->Quantification HPLC->Quantification Results Results Quantification->Results

Caption: General experimental workflow for the quantification of this compound.

antioxidant_activity_workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound (Test Compound) DPPH DPPH Radical Scavenging Assay Compound->DPPH ABTS ABTS Radical Cation Decolorization Assay Compound->ABTS FRAP Ferric Reducing Antioxidant Power Assay Compound->FRAP Standards Antioxidant Standards (e.g., Trolox, Ascorbic Acid) Standards->DPPH Standards->ABTS Standards->FRAP IC50 IC50/EC50 Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 Comparison Comparison to Standards IC50->Comparison Conclusion Conclusion on Antioxidant Potential Comparison->Conclusion

Caption: Logical workflow for the assessment of the antioxidant activity of this compound.

References

Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic strategies for the synthesis of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate and antioxidant. The synthesis is typically approached as a multi-step process, beginning with the formation of a trimethylphenol precursor, followed by conversion to 2,3,5-trimethylhydroquinone (TMHQ), and culminating in a selective O-methylation. This document details the catalyst selection, reaction conditions, and experimental protocols for each critical stage.

Part 1: Synthesis of the 2,3,6-Trimethylphenol (TMP) Precursor

The synthesis of the essential precursor, 2,3,6-trimethylphenol (TMP), is primarily achieved through the vapor-phase alkylation of m-cresol or xylenols with methanol. The choice of catalyst is critical for achieving high conversion and selectivity.

Catalyst Selection and Performance

Metal oxide catalysts are commonly employed for this methylation reaction. Catalysts based on magnesium oxide, often promoted with other metals like titanium, have shown high efficacy.

Catalyst SystemSubstrateTemperature (°C)Pressure (psig)Methanol/Phenolic Molar RatioConversion (%)Selectivity to 2,3,6-TMP (%)Reference
Amorphous Ti/Sulfate/MgO2,3-Xylenol468454:1>95>80[1]
Amorphous Ti/Sulfate/MgO2,5-Xylenol468454:1>95High[1]
Promoted MgOPhenol400-500Atmospheric - 751:1 to 10:1HighMajor Product[2]
Metal Oxide Catalystm-CresolNot specifiedNot specifiedNot specified99.8990.80[3]
Experimental Protocol: Vapor-Phase Methylation of m-Cresol

This protocol is a generalized procedure for the synthesis of 2,3,6-trimethylphenol in a fixed-bed reactor.

1. Catalyst Preparation:

  • Prepare the metal oxide catalyst (e.g., amorphous titanium/sulfate/magnesium oxide) by mixing the respective precursors (e.g., titanium isopropoxide, magnesium sulfate, and magnesium oxide).[2]
  • Calcine the catalyst at a high temperature (e.g., 500-600°C) to ensure stability and activity.

2. Reactor Setup:

  • Load the prepared catalyst into a fixed-bed tube reactor.
  • Establish a continuous flow of an inert gas (e.g., nitrogen) through the reactor.

3. Reaction Execution:

  • Heat the reactor to the target temperature (e.g., 450-480°C).[1]
  • Prepare a feed mixture of m-cresol and methanol, typically with a molar ratio of 1:4.[1]
  • Introduce the feed mixture into the reactor at a defined liquid hourly space velocity (LHSV), for instance, 1.0 to 1.4 L/h.[1]
  • Maintain the reaction under a specified pressure (e.g., 45 psig).[1]

4. Product Collection and Analysis:

  • Cool the reactor effluent to condense the liquid products.
  • Collect the organic phase.
  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of m-cresol and the selectivity for 2,3,6-trimethylphenol.

Workflow for Catalyst Screening

G start Start: Define Substrates (m-cresol, xylenols) prep Catalyst Preparation (e.g., co-precipitation, impregnation) start->prep char Catalyst Characterization (XRD, BET, TPD) prep->char react Fixed-Bed Reactor Alkylation char->react analysis Product Analysis (GC/MS) react->analysis params Vary Parameters: - Temperature - Pressure - Molar Ratio - Space Velocity params->react eval Evaluate Performance: - Conversion - Selectivity - Yield analysis->eval optimize Identify Optimal Catalyst and Conditions eval->optimize Iterate for Optimization end End optimize->end

Caption: Workflow for screening and optimizing catalysts for 2,3,6-trimethylphenol synthesis.

Part 2: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ)

The conversion of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone (TMHQ) is a two-step process involving the oxidation of TMP to 2,3,5-trimethyl-p-benzoquinone (TMBQ), followed by the catalytic hydrogenation of TMBQ to TMHQ.[4][5]

Step 2A: Catalytic Oxidation of TMP to TMBQ

Various catalytic systems can be employed for the selective oxidation of TMP. These range from homogeneous metal complexes to environmentally benign biocatalysts.

Catalyst SystemOxidantSolventTemperature (°C)Key OutcomesReference
Cobalt Chelate ComplexOxygenDimethylformamideNot specifiedForms TMBQ for subsequent hydrogenation[4][5]
Immobilized PeroxidaseHydrogen PeroxideAqueous buffer40High activity and selectivity[6][7]
Heterogeneous Co CatalystsDioxygenNot specified3091% conversion, 89% selectivity[7][8]
Ti-silicates30% aq. H₂O₂Not specifiedNot specified100% selectivity to p-benzoquinones[8]
Experimental Protocol: Peroxidase-Catalyzed Oxidation of TMP

This protocol outlines a green chemistry approach using an immobilized enzyme catalyst.[6][7]

1. Biocatalyst Preparation:

  • Immobilize horseradish peroxidase (HRP) on magnetically separable nanoparticles (e.g., Fe₃O₄/APTS) to create a stable and reusable biocatalyst.[7]

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, disperse the immobilized peroxidase biocatalyst in a suitable buffer solution (e.g., pH 6.5).[7]
  • Add the substrate, 2,3,6-trimethylphenol, to the reaction mixture to a desired concentration (e.g., 1.5 mmol/L).[7]

3. Reaction Execution:

  • Bring the mixture to the optimal temperature (e.g., 40°C).[7]
  • Initiate the reaction by adding the oxidant, hydrogen peroxide (H₂O₂), dropwise.
  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

4. Product Isolation:

  • Upon completion, use a magnet to separate the biocatalyst from the reaction mixture.
  • Extract the product, 2,3,5-trimethyl-p-benzoquinone (TMBQ), from the aqueous phase using an organic solvent.
  • The biocatalyst can be washed and reused for subsequent batches.

Step 2B: Catalytic Hydrogenation of TMBQ to TMHQ

The reduction of the quinone intermediate to the desired hydroquinone is typically performed via catalytic hydrogenation using noble metal catalysts.

CatalystHydrogen PressureSolventTemperature (°C)Molar Yield of TMHQ (%)Reference
Pd/CNot specifiedLBA (mixed solvent)Not specified99.4[9]
Noble Metal CatalystNot specifiedDi-n-butyl etherNot specifiedHigh[4][5]
Raney NickelNot specifiedNot specifiedNot specified100% selectivity at 100% conversion[9]
Cobalt-based NPsNot specifiedNot specifiedNot specified>90% yield, >99% selectivity[8][9]
Experimental Protocol: Hydrogenation of TMBQ using Pd/C

This protocol describes a standard procedure for the reduction of TMBQ.[9]

1. Reactor Setup:

  • Charge a hydrogenation reactor (e.g., a Parr autoclave) with a solution of 2,3,5-trimethyl-p-benzoquinone (TMBQ) in a suitable solvent (e.g., ethanol, or a commercial mixed solvent like LBA).
  • Add the Pd/C catalyst (typically 5-10% Pd on carbon) to the mixture. The catalyst loading is a critical parameter to optimize.

2. Reaction Execution:

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
  • Pressurize the reactor with hydrogen to the desired pressure.
  • Heat the reaction mixture to the target temperature while stirring vigorously to ensure good mass transfer.
  • Monitor the reaction by observing the hydrogen uptake.

3. Product Isolation:

  • Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
  • Filter the reaction mixture to remove the Pd/C catalyst.
  • Evaporate the solvent under reduced pressure to obtain the crude 2,3,5-trimethylhydroquinone (TMHQ).
  • The product can be further purified by recrystallization.

Reaction Pathway from TMP to TMHQ

G TMP 2,3,6-Trimethylphenol (TMP) TMBQ 2,3,5-Trimethyl-p-benzoquinone (TMBQ) TMP->TMBQ Catalytic Oxidation (+ O₂ or H₂O₂) Catalysts: Co-chelate, Peroxidase TMHQ 2,3,5-Trimethylhydroquinone (TMHQ) TMBQ->TMHQ Catalytic Hydrogenation (+ H₂) Catalysts: Pd/C, Raney Ni

Caption: Two-step catalytic conversion of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone.

Part 3: Selective O-Methylation of TMHQ to this compound

The final step is the selective mono-O-methylation of 2,3,5-trimethylhydroquinone. This step is challenging due to the potential for di-methylation. The choice of methylating agent and catalyst is crucial for achieving high selectivity for the desired mono-ether product.

Catalyst and Reagent Selection

Drawing parallels from the synthesis of 4-methoxyphenol from hydroquinone, several catalytic systems can be proposed.[10]

Methylating AgentCatalyst TypeProposed CatalystsKey Considerations
Dimethyl SulfateAcid CatalystSulfuric AcidHighly efficient but toxic; requires careful stoichiometric control.
MethanolSolid Acid / Heteropoly AcidStrong acid resin, ZeolitesGreener approach; typically requires higher temperatures and pressures.
Dimethyl CarbonateBase or Acid CatalystK₂CO₃, Solid AcidsEco-friendly methylating agent; selectivity can be tuned by catalyst choice.
Proposed Experimental Protocol: Selective Methylation with Dimethyl Sulfate

This protocol is a hypothetical procedure based on standard methylation techniques for phenols.

1. Reaction Setup:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2,3,5-trimethylhydroquinone (TMHQ) in a suitable solvent (e.g., methanol or a polar aprotic solvent).
  • Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate one of the hydroxyl groups, forming the phenoxide.

2. Reaction Execution:

  • Cool the mixture in an ice bath.
  • Slowly add a controlled amount (e.g., ~1.0 equivalent) of dimethyl sulfate dropwise via the dropping funnel, ensuring the temperature remains low.
  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
  • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to track the formation of the mono-methylated product and minimize the di-methylated byproduct.

3. Product Isolation and Purification:

  • Quench the reaction by adding water.
  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
  • Purify the crude product using column chromatography to separate the desired this compound from unreacted TMHQ and the di-methylated byproduct.

Catalyst Selection Logic for O-Methylation

G cluster_agents Methylating Agents cluster_catalysts Catalyst Types TMHQ 2,3,5-Trimethylhydroquinone (TMHQ) DMS Dimethyl Sulfate TMHQ->DMS MeOH Methanol TMHQ->MeOH DMC Dimethyl Carbonate TMHQ->DMC target This compound Acid Acid Catalysts (H₂SO₄) DMS->Acid High Reactivity SolidAcid Solid Acids (Resins, Zeolites) MeOH->SolidAcid Green Conditions DMC->SolidAcid Base Base Catalysts (K₂CO₃) DMC->Base Green Reagent Acid->target SolidAcid->target Base->target

Caption: Decision logic for selecting a catalyst system for the O-methylation of TMHQ.

References

Application Notes and Protocols: Reaction Kinetics of 4-Methoxy-2,3,6-trimethylphenol Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics for the formation of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in various synthetic pathways. This document outlines the underlying reaction mechanisms, detailed experimental protocols for kinetic studies, and representative data analysis.

Introduction

This compound is typically synthesized via the catalytic O-methylation of 2,3,6-trimethylphenol using a methylating agent, most commonly methanol, in the presence of a solid acid catalyst. The reaction is generally carried out in the gas phase at elevated temperatures. Understanding the reaction kinetics is crucial for optimizing reaction conditions, maximizing yield and selectivity, and for the rational design of catalysts and reactor systems.

The primary reaction pathways in the methylation of phenols include both C-alkylation (methylation on the aromatic ring) and O-alkylation (methylation of the hydroxyl group). For the synthesis of this compound, the desired reaction is the selective O-methylation of 2,3,6-trimethylphenol.

Reaction Pathways

The formation of this compound from 2,3,6-trimethylphenol and methanol over a solid acid catalyst can be described by a network of parallel and consecutive reactions. The primary desired reaction is the O-methylation to form the target product. However, side reactions such as C-methylation of the aromatic ring can also occur, leading to the formation of tetramethylphenols.

Reaction_Pathway cluster_reactants Reactants cluster_products Products TMP 2,3,6-Trimethylphenol MTMP This compound TMP->MTMP O-Methylation (k1) Desired Pathway C_Alk C-Alkylated Byproducts (e.g., Tetramethylphenols) TMP->C_Alk C-Methylation (k2) Side Reaction MeOH Methanol MeOH->MTMP MeOH->C_Alk

Figure 1: Simplified reaction network for the formation of this compound.

Experimental Protocols for Kinetic Studies

This section details the methodology for conducting a kinetic study on the gas-phase formation of this compound.

I. Catalyst Preparation (Example: H-ZSM-5)
  • Ion Exchange: Start with a commercial Na-ZSM-5 zeolite. Prepare a 1 M aqueous solution of ammonium nitrate (NH₄NO₃).

  • Procedure: Suspend the Na-ZSM-5 powder in the NH₄NO₃ solution at a solid-to-liquid ratio of 1:10 (w/v). Stir the suspension at 80°C for 6 hours.

  • Washing: Filter the solid and wash thoroughly with deionized water until the filtrate is free of nitrate ions (tested with a suitable indicator).

  • Drying: Dry the obtained NH₄-ZSM-5 at 110°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace. Ramp the temperature from ambient to 550°C at a rate of 5°C/min and hold at 550°C for 5 hours in a stream of dry air. This process converts NH₄-ZSM-5 to the acidic H-ZSM-5 form.

  • Pelletization and Sieving: Pelletize the calcined H-ZSM-5, crush, and sieve to obtain particles in the desired size range (e.g., 250-425 μm) to minimize mass transfer limitations.

II. Experimental Setup and Procedure

A continuous-flow fixed-bed reactor is suitable for studying the gas-phase kinetics of this reaction.

Experimental_Workflow cluster_feed Feed System cluster_reaction Reaction System cluster_analysis Analysis System N2 N2 Cylinder MFC_N2 Mass Flow Controller (N2) N2->MFC_N2 Vaporizer Vaporizer MFC_N2->Vaporizer TMP_sol 2,3,6-Trimethylphenol in Toluene Pump_TMP HPLC Pump (TMP) TMP_sol->Pump_TMP MeOH_sol Methanol Pump_MeOH Syringe Pump (MeOH) MeOH_sol->Pump_MeOH Pump_TMP->Vaporizer Pump_MeOH->Vaporizer Reactor Fixed-Bed Reactor (with Catalyst) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Furnace Tubular Furnace Gas_Liquid_Separator Gas-Liquid Separator Condenser->Gas_Liquid_Separator GC Gas Chromatograph (GC) Gas_Liquid_Separator->GC Gas Phase Liquid_Collector Liquid Product Collector Gas_Liquid_Separator->Liquid_Collector Liquid Phase Liquid_Collector->GC

Figure 2: Experimental workflow for the kinetic study of this compound formation.

Procedure:

  • Catalyst Loading: Load a known amount of the prepared H-ZSM-5 catalyst (e.g., 0.5 g) into a quartz reactor tube, supported by quartz wool plugs.

  • System Purge: Purge the entire system with an inert gas, such as nitrogen (N₂), at a flow rate of 50 mL/min for at least 1 hour.

  • Catalyst Activation: Heat the reactor to the desired reaction temperature (e.g., 300-400°C) under N₂ flow and hold for 2 hours to activate the catalyst.

  • Reactant Feed: Introduce the reactants into the system. A solution of 2,3,6-trimethylphenol in an inert solvent like toluene is fed via an HPLC pump, while methanol is fed using a syringe pump. The liquids are mixed with the N₂ carrier gas and passed through a vaporizer before entering the reactor.

  • Reaction: Vary the reaction temperature, the molar ratio of methanol to 2,3,6-trimethylphenol, and the weight hourly space velocity (WHSV) to study their effects on the reaction kinetics.

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to separate the liquid products from the gas phase. The liquid products are collected at regular intervals.

  • Analysis: Analyze the composition of the liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5). Use an internal standard method for quantification.

Data Presentation and Analysis

The collected data should be used to determine the reaction rate, rate constants, and activation energy.

I. Representative Kinetic Data

The following table presents a hypothetical but realistic set of data that could be obtained from the kinetic experiments.

ExperimentTemperature (°C)Molar Ratio (MeOH:TMP)WHSV (h⁻¹)Conversion of TMP (%)Selectivity to MTMP (%)
13005:1225.385.1
23255:1238.782.4
33505:1255.278.9
43503:1248.981.2
53507:1259.876.5
63505:1168.475.3
73505:1346.180.7

TMP: 2,3,6-Trimethylphenol; MTMP: this compound

II. Kinetic Modeling

Assuming a pseudo-first-order reaction with respect to 2,3,6-trimethylphenol (due to the large excess of methanol), the rate law can be expressed as:

r = k' * CTMP

Where:

  • r is the rate of reaction

  • k' is the pseudo-first-order rate constant

  • CTMP is the concentration of 2,3,6-trimethylphenol

The rate constant k' can be determined from the experimental data at different temperatures. The activation energy (Ea) can then be calculated using the Arrhenius equation:

k' = A * exp(-Ea / RT)

Where:

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature

By plotting ln(k') versus 1/T, the activation energy can be determined from the slope of the resulting line (-Ea/R).

Conclusion

The provided protocols and application notes offer a framework for the systematic study of the reaction kinetics of this compound formation. A thorough understanding of the kinetics is essential for the optimization of this important industrial synthesis, enabling higher yields, improved selectivity, and more efficient catalyst and reactor design. The data presented, while hypothetical, serves as a realistic guide for what to expect in such an investigation. Researchers are encouraged to adapt these protocols to their specific experimental setups and catalyst systems.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 4-Methoxy-2,3,6-trimethylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The primary industrial route for producing this compound is through the catalytic methylation of 2,3,6-trimethylphenol.[1] This process typically involves the reaction of 2,3,6-trimethylphenol with methanol at elevated temperatures, ranging from 300 to 460°C, under atmospheric pressure.[1] The reaction is a selective O-methylation of the hydroxyl group on the phenol.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: To achieve optimal conversion rates and selectivity, careful control of several parameters is essential. These include temperature, pressure, the molar ratio of methanol to the phenol precursor, and the choice of catalyst.[1] Industrial production often utilizes multitube reactors with fixed-bed catalysts to maintain high selectivity and yield.[1]

Q3: What are some common side reactions and byproducts?

A3: A primary challenge in this synthesis is minimizing the formation of undesired byproducts. Common side reactions include C-methylation, where methyl groups are added to the aromatic ring instead of the hydroxyl group, and the formation of polymethylated compounds.[1]

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The reaction temperature is a critical factor. Temperatures that are too low can lead to incomplete conversion, while excessively high temperatures can promote side reactions and decomposition.[2] For the methylation of 2,3,6-trimethylphenol, the optimal temperature range is typically between 350-400°C.[1]
Incorrect Methanol to Phenol Ratio An inappropriate molar ratio of methanol to 2,3,6-trimethylphenol can limit the reaction. A typical industrial ratio is around 7:1.[1] Experiment with ratios between 5:1 and 8:1 to find the optimal condition for your specific setup.[1]
Inefficient Catalyst The choice and condition of the catalyst are crucial. Metal oxides and zeolites are commonly used.[1] Ensure the catalyst is active and not poisoned. Consider using a phase transfer catalyst, which has been shown to improve the yield in selective monomethylation of similar phenolic compounds.
Reaction Time Insufficient reaction time will result in incomplete conversion. A typical residence time in industrial settings is around 2.5 hours.[1] Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal reaction time.
High Impurity Levels

Problem: The final product is contaminated with significant amounts of impurities, such as C-methylated byproducts.

Possible Cause Suggested Solution
Poor Catalyst Selectivity The catalyst may not be selective enough for O-methylation. Catalysts containing amorphous titanium components have been shown to provide high selectivity for the desired product in the methylation of related phenolic compounds.[3]
Ineffective Purification The purification method may not be adequate to remove closely related impurities. Consider employing high-vacuum short-path distillation or recrystallization from a suitable solvent system like a benzene-hexane mixture. For some phenolic compounds, crystallization from a mixture of water and a diol (like ethylene glycol) at controlled temperatures has proven effective.[4]
Suboptimal Reaction Conditions High temperatures can favor the formation of C-methylated byproducts.[1] Carefully controlling the temperature within the optimal range (350-400°C) can enhance selectivity towards O-methylation.[1]

Data Presentation

Table 1: Typical Industrial Production Parameters for this compound Synthesis [1]

ParameterTypical RangeOptimal Conditions
Temperature300-460°C350-400°C
PressureAtmosphericAtmospheric
CatalystMetal oxides/ZeolitesNa-CH₃ONa/γ-Al₂O₃
Methanol:Phenol Ratio5:1 to 8:17:1
Residence Time1-3 hours2.5 hours
Conversion Rate40-95%~80%
Selectivity60-95%>90%

Experimental Protocols

General Protocol for Catalytic Methylation of 2,3,6-trimethylphenol

This protocol is a generalized procedure based on common industrial practices.[1] Researchers should adapt it to their specific laboratory setup and safety protocols.

  • Reactor Setup: A fixed-bed multitube reactor is charged with a suitable catalyst (e.g., Na-CH₃ONa/γ-Al₂O₃).

  • Pre-heating: The reactor is heated to the desired reaction temperature (e.g., 380°C) under a nitrogen atmosphere.

  • Reactant Feed: A mixture of 2,3,6-trimethylphenol and methanol (e.g., in a 1:7 molar ratio) is vaporized and fed into the reactor at a controlled flow rate to achieve the desired residence time.

  • Reaction: The reaction is carried out at atmospheric pressure.

  • Product Collection: The product stream exiting the reactor is cooled and condensed.

  • Analysis: The composition of the crude product is analyzed by gas chromatography (GC) to determine the conversion rate and selectivity.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.

Purification by Crystallization

This protocol is adapted from methods used for similar phenolic compounds and may require optimization.[4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent mixture (e.g., water and ethylene glycol) at an elevated temperature (e.g., 28°C).

  • Seeding: Add a few seed crystals of pure this compound to the solution.

  • Cooling: Slowly cool the solution to a lower temperature (e.g., 20°C) to induce crystallization.

  • Isolation: Filter the resulting crystals.

  • Washing and Drying: Wash the crystals with a cold solvent (e.g., ice water) and dry them under vacuum.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification cluster_product Final Product Reactant1 2,3,6-Trimethylphenol Reactor Fixed-Bed Reactor (350-400°C, Atm. Pressure) Reactant1->Reactor Reactant2 Methanol Reactant2->Reactor Condenser Condensation Reactor->Condenser Crude Product Distillation Fractional Distillation Condenser->Distillation Crystallization Crystallization Distillation->Crystallization Further Purification (Optional) FinalProduct 4-Methoxy-2,3,6- trimethylphenol Distillation->FinalProduct Crystallization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Temp Suboptimal Temperature? Start->Temp Ratio Incorrect Reactant Ratio? Start->Ratio Catalyst Inefficient Catalyst? Start->Catalyst Time Insufficient Reaction Time? Start->Time AdjustTemp Optimize Temperature (350-400°C) Temp->AdjustTemp AdjustRatio Adjust Methanol:Phenol Ratio (e.g., 7:1) Ratio->AdjustRatio CheckCatalyst Verify Catalyst Activity/ Consider Phase Transfer Catalyst Catalyst->CheckCatalyst MonitorTime Monitor Reaction by GC to Optimize Time Time->MonitorTime

References

Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,6-trimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The primary industrial route for synthesizing this compound is through the catalytic methylation of 2,3,6-trimethylphenol.[1] This process typically involves the reaction of 2,3,6-trimethylphenol with a methylating agent, such as methanol, in the presence of a suitable catalyst at elevated temperatures.

Q2: What are the typical reaction conditions for the methylation of 2,3,6-trimethylphenol?

A2: While specific conditions are often proprietary, the methylation of phenols is generally carried out in the vapor phase at temperatures ranging from 300 to 460°C under normal pressure.[1][2] The choice of catalyst is crucial for achieving high selectivity towards O-methylation to produce the desired 4-methoxy product.

Q3: What are the common byproducts observed in the synthesis of this compound?

A3: Byproduct formation is a common challenge in phenol methylation. The primary byproducts arise from competing C-alkylation and over-methylation reactions. Common impurities can include C-methylated derivatives (isomeric trimethylphenols with a methyl group added to the ring), polymethylated compounds, and other isomeric methylanisoles.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound - Suboptimal reaction temperature.- Inefficient catalyst.- Competing side reactions.- Optimize the reaction temperature. Lower temperatures may favor O-methylation over C-methylation.[3]- Screen different catalysts to find one with higher selectivity for O-methylation.- Adjust the ratio of methylating agent to the starting material to minimize over-methylation.
High concentration of C-methylated byproducts - The catalyst or reaction conditions favor C-alkylation over O-alkylation.- Employ a more selective O-methylation catalyst.- Lowering the reaction temperature can sometimes reduce the extent of C-alkylation.[3]
Presence of polymethylated phenols - Excess of the methylating agent.- Prolonged reaction time.- Reduce the molar ratio of the methylating agent to 2,3,6-trimethylphenol.- Optimize the reaction time to maximize the yield of the desired product while minimizing over-methylation.
Formation of other isomeric methylanisoles - Isomerization of the starting material or product under the reaction conditions.- Investigate the thermal stability of the starting material and product under the reaction conditions.- A milder catalyst and lower reaction temperature may reduce isomerization.
Difficult purification of the final product - The presence of byproducts with similar physical properties (e.g., boiling point, polarity).- Employ high-efficiency fractional distillation for separation.- Consider preparative chromatography (e.g., column chromatography) for purification of smaller batches.

Experimental Protocols

Key Experiment: Catalytic Methylation of 2,3,6-trimethylphenol

Objective: To synthesize this compound via the O-methylation of 2,3,6-trimethylphenol.

Materials:

  • 2,3,6-trimethylphenol

  • Methanol (as the methylating agent)

  • Solid acid catalyst (e.g., a metal oxide-based catalyst)

  • Inert gas (e.g., Nitrogen)

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Aqueous sodium hydroxide solution

  • Aqueous hydrochloric acid solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a fixed-bed reactor system or a batch reactor equipped with a stirrer, condenser, and temperature controller.

  • Pack the reactor with the chosen solid acid catalyst.

  • Activate the catalyst by heating it under a flow of inert gas at a specified temperature for a designated time, as per the catalyst manufacturer's instructions.

  • Introduce a vaporized feed of 2,3,6-trimethylphenol and methanol in a controlled molar ratio into the reactor at the desired reaction temperature (e.g., 300-450°C).

  • The product stream exiting the reactor is condensed and collected.

  • The collected crude product is dissolved in an organic solvent and washed with an aqueous sodium hydroxide solution to remove any unreacted phenolic compounds.

  • The organic layer is then washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound is purified by fractional distillation or column chromatography.

Visualizations

Diagram of Synthetic Pathways

SynthesisPathways start 2,3,6-Trimethylphenol + Methanol product This compound (Desired Product) start->product O-Methylation (Selective Catalyst) c_alkylation C-Methylated Byproducts (e.g., Isomeric Tetramethylphenols) start->c_alkylation C-Methylation (Side Reaction) over_methylation Polymethylated Byproducts start->over_methylation Over-methylation product->over_methylation Further Methylation

Caption: Synthetic pathways in the methylation of 2,3,6-trimethylphenol.

Experimental Workflow

ExperimentalWorkflow A Catalyst Activation B Vapor Phase Reaction (2,3,6-Trimethylphenol + Methanol) A->B C Condensation of Product Stream B->C D Work-up (Solvent Extraction & Washing) C->D E Drying and Solvent Removal D->E F Purification (Distillation or Chromatography) E->F G Characterization (GC-MS, NMR) F->G

Caption: General experimental workflow for the synthesis and purification.

References

preventing byproduct formation in "4-Methoxy-2,3,6-trimethylphenol" production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While various methods can be envisioned, a prevalent laboratory-scale approach is the selective mono-O-methylation of 2,3,5-trimethylhydroquinone. This typically involves a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent (e.g., acetone, DMF).[1] An alternative, greener approach might utilize dimethyl carbonate (DMC).[2][3]

Q2: What are the most common byproducts in this synthesis?

A2: The most frequently encountered byproducts include the unreacted starting material (2,3,5-trimethylhydroquinone), the di-O-methylated product (1,4-dimethoxy-2,3,5-trimethylbenzene), and oxidation products, primarily 2,3,5-trimethyl-1,4-benzoquinone.[1][4] The formation of C-methylated byproducts is also possible under certain conditions, particularly at higher temperatures.[2]

Q3: Why is the reaction atmosphere important?

A3: The hydroquinone starting material is susceptible to oxidation to the corresponding quinone, especially under basic conditions.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this side reaction and prevent the formation of colored impurities that can complicate purification.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material, you can observe the consumption of the hydroquinone and the appearance of the desired product and any byproducts. Gas chromatography (GC) can also be used for more quantitative analysis.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction has a very low yield of the desired mono-methylated product. What are the possible causes and solutions?

A: Low yields can stem from several factors. Here's a breakdown of potential causes and how to address them:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inadequate amount of methylating agent or base.

    • Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or gently increasing the temperature. Ensure at least one molar equivalent of the methylating agent is used. The amount of base can also be critical; for bases like K₂CO₃, using a slight excess is common.[1]

  • Poor Reagent Quality:

    • Cause: The methylating agent may have degraded, or the solvent may not be anhydrous.

    • Solution: Use a fresh bottle of the methylating agent. Ensure that anhydrous solvents are used, as water can react with some methylating agents and affect the solubility of reactants.

  • Suboptimal Base:

    • Cause: The chosen base may not be strong enough to efficiently deprotonate the hydroquinone.

    • Solution: While K₂CO₃ is common, a stronger base might be needed depending on the solvent and temperature. However, stronger bases can also promote side reactions. A careful balance is required.

Issue 2: Significant Formation of 1,4-dimethoxy-2,3,5-trimethylbenzene (Di-methylated Byproduct)

Q: My product is contaminated with a significant amount of the di-methylated byproduct. How can I improve the selectivity for mono-methylation?

A: Formation of the di-methylated product is a common challenge. Here are strategies to enhance mono-selectivity:

  • Stoichiometry of the Methylating Agent:

    • Cause: Using a large excess of the methylating agent will drive the reaction towards di-methylation.

    • Solution: Carefully control the stoichiometry. Use slightly more than one equivalent of the methylating agent relative to the 2,3,5-trimethylhydroquinone. A slow, dropwise addition of the methylating agent to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-methylation.

  • Reaction Temperature:

    • Cause: Higher temperatures can increase the rate of the second methylation step.

    • Solution: Run the reaction at a lower temperature (e.g., room temperature or slightly below) for a longer period. This can improve selectivity for the mono-methylated product.

Issue 3: Presence of Colored Impurities (Oxidation)

Q: My final product is yellow or brown, suggesting the presence of impurities. What is the cause and how can I prevent this?

A: The coloration is likely due to the formation of 2,3,5-trimethyl-1,4-benzoquinone, an oxidation byproduct.

  • Reaction Atmosphere:

    • Cause: Hydroquinones are easily oxidized by atmospheric oxygen, a process that is accelerated under basic conditions.[1]

    • Solution: It is critical to perform the reaction under an inert atmosphere of nitrogen or argon. Using degassed solvents can further minimize the presence of dissolved oxygen.[1]

  • Purification:

    • Solution: If oxidation has already occurred, the quinone byproduct can often be removed during workup. Washing the organic layer with a solution of a mild reducing agent like sodium bisulfite may help to convert the quinone back to the hydroquinone, which can then be separated. Purification by column chromatography is also effective.

Data Presentation

Table 1: Influence of Reaction Parameters on Phenol Methylation (Representative Data)

ParameterCondition ACondition BCondition CImpact on Byproduct Formation
Temperature 420°C450°C550°CAt lower temperatures, para-methylation may be slow. At very high temperatures, decomposition and formation of other isomers like 2,6-xylenol can increase.[5]
Methanol/Phenol Molar Ratio 2:14:16:1Higher ratios of the methylating agent can lead to higher degrees of methylation (e.g., formation of trimethylphenol from xylenol).[6]
Catalyst Magnesium OxideIron-Chromium OxideZeolitesThe choice of catalyst significantly impacts selectivity. For instance, magnesium oxide can favor ortho-methylation.[6][7] Zeolites at high temperatures can lead to a mixture of O- and C-methylated products.[2]
Pressure 1 atm10-20 atm>20 atmSuperatmospheric pressure can increase the yield of alkylated phenols and inhibit the formation of hydrocarbon byproducts.[6]

Note: This table presents generalized data from related phenol alkylation processes to illustrate the impact of reaction conditions. Optimal conditions for this compound synthesis should be determined empirically.

Experimental Protocols

Protocol: Synthesis of this compound via Mono-O-Methylation of 2,3,5-trimethylhydroquinone

Materials:

  • 2,3,5-trimethylhydroquinone

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3,5-trimethylhydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Evacuate the flask and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Add anhydrous acetone via syringe to create a stirrable slurry.

  • In the dropping funnel, prepare a solution of dimethyl sulfate (1.1 eq) in anhydrous acetone.

  • Add the dimethyl sulfate solution dropwise to the stirring slurry over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours. Gentle heating (e.g., to 40-50°C) can be applied to accelerate the reaction if it is slow, but this may reduce selectivity.

  • Upon completion, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow: this compound Synthesis Start Reaction Complete Analyze Crude Product LowYield Problem: Low Overall Yield Start->LowYield Byproducts Problem: High Byproduct Content Start->Byproducts HighSM High Starting Material (SM)? LowYield->HighSM Yes Sol_TimeTemp Action: - Increase reaction time - Increase temperature - Check reagent stoichiometry HighSM->Sol_TimeTemp Yes Sol_Reagents Action: - Use fresh reagents - Ensure anhydrous conditions HighSM->Sol_Reagents No (Other issues) DiMethyl Di-methylated Product? Byproducts->DiMethyl Check Oxidation Oxidized Product (Quinone)? Byproducts->Oxidation Check Sol_Stoich Action: - Reduce methylating agent eq. - Slow addition of reagent DiMethyl->Sol_Stoich Yes Sol_Temp Action: - Lower reaction temperature DiMethyl->Sol_Temp Also consider Sol_Inert Action: - Use inert atmosphere (N2/Ar) - Degas solvents Oxidation->Sol_Inert Yes

Caption: Troubleshooting flowchart for identifying and resolving common issues in the synthesis of this compound.

References

Technical Support Center: Oxidation of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the oxidation of 4-Methoxy-2,3,6-trimethylphenol to its primary product, 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in the synthesis of Vitamin E.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the oxidation of this compound?

The primary and desired product of the oxidation of this compound is 2,3,5-trimethyl-1,4-benzoquinone. This reaction is a crucial step in the industrial synthesis of Vitamin E.[1][2][3]

Q2: What are some common oxidizing agents used for this transformation?

A variety of oxidizing agents can be employed for this reaction. Common choices include:

  • Fremy's salt (Potassium nitrosodisulfonate): A reliable reagent for the oxidation of phenols to quinones.[5]

  • Silver(I) oxide (Ag₂O): Effective for phenol oxidations.[6]

  • Chromic acid (generated from sodium dichromate, Na₂Cr₂O₇): A strong oxidizing agent capable of converting phenols to quinones.[5][6]

  • Manganese dioxide (MnO₂): Used in an acidic medium for direct oxidation.[7]

  • Molecular oxygen (O₂) or air: Often used in conjunction with a catalyst system.[2][4]

  • Hypervalent iodine reagents: These have proven to be useful for the oxidative dearomatization of phenols to form cyclohexadienones.[8]

Q3: What are the potential side reactions or byproducts I should be aware of?

Several side reactions can occur, leading to the formation of impurities:

  • Demethylation: The methoxy group can be cleaved, resulting in the formation of 2,3,6-trimethylhydroquinone.[9]

  • Hydroxylation and further oxidation: The aromatic ring or methyl groups can be hydroxylated, leading to byproducts like 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde, as seen in the oxidation of similar phenols.[10]

  • Polymerization: Phenolic compounds can be prone to polymerization, especially under harsh reaction conditions, leading to the formation of colored, insoluble materials.[11]

  • Formation of colored intermediates: The reaction mixture may develop color due to the formation of intermediate species like p-benzoquinone, which can indicate the progress of the reaction but also the potential for side product formation.[11]

Troubleshooting Guide

Problem Potential Causes Suggested Solutions
Low or no conversion of starting material - Inactive or insufficient oxidizing agent.- Inappropriate reaction temperature.- Poor catalyst activity or poisoning.- Mass transfer limitations in gas-liquid reactions (e.g., with O₂).[4]- Check the quality and stoichiometry of the oxidizing agent.- Optimize the reaction temperature; some oxidations are exothermic.[7]- Ensure the catalyst is active and not poisoned by impurities.- For gas-liquid reactions, improve agitation or consider using a microreactor to enhance mass transfer.[4]
Low yield of the desired 2,3,5-trimethyl-1,4-benzoquinone - Over-oxidation of the product.- Competing side reactions (e.g., demethylation, polymerization).[9][11]- Suboptimal reaction conditions (pH, solvent).- Monitor the reaction closely (e.g., by TLC or GC) and stop it once the starting material is consumed.- Adjust the reaction conditions to minimize side reactions. A change in solvent or a lower temperature might be beneficial.- Optimize the pH of the reaction medium; for instance, using manganese dioxide in up to 40% sulfuric acid has been reported.[7]
Formation of a dark, insoluble precipitate (polymerization) - High reaction temperature.- High concentration of reactants.- Presence of strong acids or bases that can catalyze polymerization.- Lower the reaction temperature.- Perform the reaction at a higher dilution.- Control the pH of the reaction mixture carefully.
Difficulties in product isolation and purification - The product may be an oil, making crystallization difficult.[12]- Presence of multiple byproducts with similar polarities.- Use column chromatography for purification. A mixture of ethyl acetate and diethyl ether (4:1) has been used successfully.[12]- Consider converting the quinone to the more stable hydroquinone by reduction (e.g., with NaBH₄ or SnCl₂), purifying the hydroquinone, and then re-oxidizing it to the quinone.[5]
Reaction mixture develops a strong color - Formation of quinone and other colored intermediates is expected.[11]- This is often a normal observation. The disappearance of the starting phenol and the appearance of the quinone product can be monitored by chromatographic methods to confirm reaction progress.

Experimental Protocols

Oxidation using Fremy's Salt

This protocol is adapted from a general procedure for the oxidation of substituted phenols.

  • Preparation of Reagents:

    • Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or acetone.

    • Prepare a solution of Fremy's salt (potassium nitrosodisulfonate) and a buffer (e.g., potassium biphosphate) in water.[12]

  • Reaction Procedure:

    • To the solution of the phenol, add the aqueous solution of Fremy's salt and buffer all at once.

    • Stir the mixture vigorously at room temperature for 3-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, extract the product with a suitable organic solvent like diethyl ether.

    • Wash the organic layer with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[12]

Catalytic Oxidation with Copper(II) Chloride and Oxygen

This protocol is based on a "green chemistry" approach using a copper catalyst and molecular oxygen.[2]

  • Catalyst Preparation (in situ):

    • The active catalyst, an oxotetracuprate, can be formed in situ by the hydrolysis of CuCl₂ in the presence of an imidazolium chloride ionic liquid.

  • Reaction Procedure:

    • Dissolve this compound in a mixture of the ionic liquid and a co-solvent like n-butanol.

    • Heat the reaction mixture to the desired temperature.

    • Bubble molecular oxygen through the solution.

    • Monitor the reaction progress by GC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, the product can be separated from the ionic liquid catalyst by extraction with an organic solvent.

    • The ionic liquid containing the catalyst can potentially be recycled.

    • The extracted product can be further purified by standard methods such as chromatography or distillation.

Data Summary

Oxidizing System Substrate Product Solvent Temperature Yield Reference
Fremy's Salt / K₂HPO₄1-(2'-hydroxy-3',4',6'-trimethylphenyl)-1,6-hexanediol2,3,5-trimethyl-6-(1',6'-dihydroxyhexyl)-1,4-benzoquinoneDMF / WaterRoom Temp.~81%[12]
MnO₂ / H₂SO₄2,3,6-trimethyl-phenoltrimethyl-benzoquinoneAqueous H₂SO₄70-95°CNot specified[7]
O₂ / CuCl₂2,3,6-trimethylphenoltrimethyl-1,4-benzoquinoneIonic Liquid / n-butanolNot specifiedHigh selectivity[2]
O₂ / Mo-V-P Heteropoly Acid2,3,6-trimethylphenol2,3,5-trimethyl-1,4-benzoquinoneTwo-phase systemOptimized>99%[3]
High-velocity air / Catalyst2,3,6-trimethylphenoltrimethyl-1,4-benzoquinoneNot specifiedNot specifiedNot specified[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Phenol in Solvent mix Combine Reactants start->mix reagent Prepare Oxidant Solution reagent->mix react Stir at Controlled Temperature mix->react monitor Monitor Progress (TLC/GC) react->monitor extract Extract with Organic Solvent monitor->extract Reaction Complete wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Chromatography evaporate->purify product Isolated Product purify->product

Caption: General experimental workflow for the oxidation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Incomplete Conversion start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 solution1a Check Oxidant Activity/ Stoichiometry cause1->solution1a solution1b Optimize Temperature/ Reaction Time cause1->solution1b solution2a Modify Solvent/pH cause2->solution2a solution2b Lower Reactant Concentration cause2->solution2b solution3 Monitor Reaction and Stop at Completion cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in phenol oxidation.

References

stability and degradation of "4-Methoxy-2,3,6-trimethylphenol" under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed stability and degradation data for 4-Methoxy-2,3,6-trimethylphenol are limited in publicly available literature. The following information is based on the general chemical properties of substituted and hindered phenols and established principles of forced degradation studies as outlined by international guidelines. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like other phenolic compounds, this compound is susceptible to degradation under several conditions. The primary factors of concern are:

  • Oxidation: Phenols are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1][2][3] The electron-donating groups on the aromatic ring of this molecule (methoxy and methyl groups) can increase its susceptibility to oxidation.

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.[2][4]

  • High Temperatures (Thermal Degradation): Elevated temperatures can accelerate degradation reactions.[1][2]

  • Extreme pH (Hydrolysis): While phenols are generally stable to hydrolysis, extreme acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products have not been extensively reported for this molecule, based on the chemistry of similar hindered phenols, oxidation is a likely degradation pathway.[5][6] This could lead to the formation of quinone-type structures through the oxidation of the phenolic hydroxyl group. Further degradation could involve ring-opening or polymerization.

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To minimize degradation, it is recommended to:

  • Store in a cool, dark place: Protect from light and high temperatures.

  • Use an inert atmosphere: For long-term storage or for solutions, purging with an inert gas like nitrogen or argon can prevent oxidation.

  • Use amber glass vials: To protect solutions from light.

  • Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.

  • Avoid sources of ignition and strong oxidizing agents.

Q4: Is this compound expected to be stable in my formulation?

A4: The stability in a specific formulation will depend on the excipients used, the pH of the formulation, and the storage conditions. It is crucial to conduct compatibility studies with your specific formulation components. Forced degradation studies of the drug substance alone and in the presence of excipients can help predict potential stability issues.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., turning yellowish or brownish) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For sensitive applications, consider storage under an inert atmosphere.
Unexpected peaks in chromatogram of a freshly prepared solution Degradation during sample preparation (e.g., dissolution in a reactive solvent, exposure to high temperature, or light).Prepare solutions in high-purity solvents, minimize exposure to heat and light during preparation, and analyze as quickly as possible. Consider using amber vials and working under subdued lighting.
Loss of potency of the compound in solution over a short period Oxidative degradation, especially if the solvent is not de-gassed. Photodegradation if exposed to light.Use de-gassed solvents for preparing solutions. Store solutions in amber, sealed vials, and at low temperatures. If possible, prepare fresh solutions for each experiment.
Inconsistent results in bioassays Degradation of the compound in the assay medium.Evaluate the stability of the compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO2 incubator). Consider the presence of components in the medium that could promote degradation (e.g., metal ions).

Experimental Protocols

Typical Forced Degradation Study Protocol

This protocol is a general guideline and should be adapted based on the specific properties of this compound and the analytical method used. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature for a defined period, protected from light.

    • Dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a defined period.

    • After exposure, dissolve the solid in a suitable solvent and dilute to the target concentration.

  • Thermal Degradation (Solution):

    • Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Cool and dilute with the mobile phase.

  • Photodegradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples at appropriate time points.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection.

  • The method should be able to separate the intact compound from all degradation products.

Data Presentation

Predicted Stability Profile of this compound

The following table provides a qualitative summary of the expected stability of this compound under various stress conditions, based on the general behavior of hindered phenolic compounds.

Stress Condition Parameter Expected Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CLikely StableMinimal degradation expected
Basic Hydrolysis 0.1 M NaOH, 60°CLikely StableMinimal degradation expected
Oxidation 3% H₂O₂, Room TempSusceptible to Degradation Oxidized products (e.g., quinones)
Thermal (Solid) 80°CModerately StablePotential for slow oxidation
Thermal (Solution) 80°CLess Stable than SolidAccelerated oxidation
Photolytic ICH Q1B ConditionsSusceptible to Degradation Photodegradation products

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxid Oxidation (3% H₂O₂) prep->oxid Expose to therm Thermal (80°C) prep->therm Expose to photo Photolytic (ICH Q1B) prep->photo Expose to analyze Stability-Indicating Analytical Method (e.g., HPLC) acid->analyze Analyze base->analyze Analyze oxid->analyze Analyze therm->analyze Analyze photo->analyze Analyze identify Characterize Degradation Products (e.g., LC-MS) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

Hypothetical Oxidative Degradation Pathway

Degradation_Pathway cluster_main Hypothetical Pathway parent This compound intermediate Phenoxy Radical Intermediate parent->intermediate Oxidation [O] product Quinone-type Degradation Product intermediate->product Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

Antioxidant Mechanism (Hydrogen Atom Transfer)

Antioxidant_Mechanism phenol This compound (Ar-OH) phenol_rad Phenoxy Radical (Ar-O•) (Stabilized) phenol->phenol_rad Donates H• radical Free Radical (R•) neutral Neutralized Molecule (RH) radical->neutral

Caption: General antioxidant mechanism of hindered phenols.

References

Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in various chemical manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent and scalable approach involves a two-step process. The first step is the vapor-phase methylation of m-cresol using methanol to produce 2,3,6-trimethylphenol.[1][2] The second step involves the selective methoxylation of the 2,3,6-trimethylphenol intermediate at the 4-position. This route is favored for its use of readily available starting materials and amenability to industrial-scale production.

Q2: What are the primary challenges encountered when scaling up this synthesis?

A2: Scaling up the synthesis of this compound presents several key challenges. In the initial methylation step, maintaining catalyst activity and selectivity over extended periods is critical.[2][3] By-product formation, particularly of other trimethylphenol isomers and anisoles, can complicate purification.[4] The subsequent methoxylation step requires precise control of reaction conditions to ensure selective O-alkylation at the desired position and to minimize side reactions. Heat and mass transfer limitations in larger reactors can also impact yield and purity.

Q3: How can the yield and selectivity of the initial vapor-phase methylation of m-cresol be optimized?

A3: Optimization hinges on several factors. The choice of catalyst is paramount; mixed metal oxides, such as Fe₂O₃-SiO₂-CuO, have demonstrated high reactivity and selectivity.[2] Reaction temperature, pressure, liquid hourly space velocity (LHSV), and the molar ratio of methanol to m-cresol must be carefully controlled. For instance, studies show optimal temperatures are often in the range of 340-380°C.[2] Introducing water into the feed can sometimes help sustain catalyst activity.[3]

Q4: What are the critical parameters to control during the methoxylation of 2,3,6-trimethylphenol?

A4: For the selective methoxylation step, critical parameters include the choice of methylating agent (e.g., dimethyl sulfate, methyl iodide), the base (e.g., potassium carbonate, sodium hydroxide), the solvent, and the reaction temperature. The reactivity of the phenol and the strength of the base must be balanced to favor O-methylation at the sterically accessible 4-position while preventing undesired side reactions. Temperature control is crucial to manage the exothermic nature of the reaction and prevent by-product formation.

Q5: What safety precautions are necessary when handling the reagents for this synthesis?

A5: This synthesis involves hazardous materials requiring strict safety protocols. Methanol is flammable and toxic. m-Cresol is corrosive and toxic. Methylating agents like dimethyl sulfate are extremely hazardous and carcinogenic. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure emergency access to safety showers and eyewash stations.

Troubleshooting Guide

Problem 1: Low conversion of m-cresol in the vapor-phase methylation step.

  • Possible Cause 1: Catalyst Deactivation. The catalyst may have lost activity due to coking (carbon deposition) or poisoning.

    • Solution: Regenerate the catalyst according to the manufacturer's protocol, which may involve controlled oxidation to burn off carbon deposits. If regeneration is not possible, replace the catalyst bed. Consider adding water to the feed, as this has been shown to prolong catalyst life in some systems.[3]

  • Possible Cause 2: Sub-optimal Reaction Temperature. The temperature may be too low for efficient conversion.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the conversion and selectivity. Be aware that excessively high temperatures can lead to increased by-product formation.[4]

  • Possible Cause 3: Incorrect Space Velocity. A high Liquid Hourly Space Velocity (LHSV) reduces the contact time between reactants and the catalyst.

    • Solution: Decrease the LHSV to allow for a longer residence time in the reactor, thereby increasing the opportunity for conversion.

Problem 2: Poor selectivity towards 2,3,6-trimethylphenol (High levels of other isomers).

  • Possible Cause 1: Inappropriate Catalyst. The catalyst may not possess the required shape-selectivity for ortho- and para-methylation of m-cresol.

    • Solution: Ensure you are using a catalyst documented for high selectivity in this specific reaction, such as certain iron-silica or magnesium oxide-based catalysts.[2][4] The catalyst's acidic or basic properties are crucial for directing methylation.[4]

  • Possible Cause 2: Incorrect Methanol to m-Cresol Ratio. An improper molar ratio can affect the methylation pattern.

    • Solution: Optimize the molar ratio of methanol to m-cresol. A higher methanol ratio often favors polymethylation, but the optimal ratio for maximizing 2,3,6-trimethylphenol yield needs to be determined experimentally.[2]

Problem 3: Low yield in the 4-position methoxylation step.

  • Possible Cause 1: Incomplete Deprotonation. The base may not be strong enough or used in sufficient quantity to fully deprotonate the 2,3,6-trimethylphenol, leading to unreacted starting material.

    • Solution: Switch to a stronger base or increase the molar equivalents of the current base. Ensure the reaction is conducted under anhydrous conditions if using moisture-sensitive bases.

  • Possible Cause 2: Steric Hindrance. The methyl groups ortho to the hydroxyl group may sterically hinder the approach of the methylating agent.

    • Solution: While steric hindrance is inherent, optimizing other parameters can help. Using a smaller, more reactive methylating agent or increasing the reaction temperature (within limits to avoid decomposition) may improve the reaction rate.

  • Possible Cause 3: Side Reactions. The methylating agent may be reacting with the solvent or decomposing under the reaction conditions.

    • Solution: Choose an inert solvent that is stable under the reaction conditions. Add the methylating agent slowly and control the temperature to minimize decomposition.

Problem 4: Final product is impure and difficult to purify.

  • Possible Cause 1: Formation of Isomeric By-products. Incomplete selectivity in either the methylation or methoxylation step can lead to isomers that are difficult to separate due to similar boiling points and polarities.

    • Solution: Re-optimize the reaction conditions of the problematic step to enhance selectivity. For purification, high-performance fractional distillation under vacuum or preparative chromatography may be necessary.[5]

  • Possible Cause 2: Presence of Anisole By-products. Over-methylation can lead to the formation of trimethyl anisoles.[4]

    • Solution: Carefully control the stoichiometry of the methylating agent in the second step. Analyze the crude product to identify the specific anisole and develop a targeted purification strategy, such as crystallization or extractive workup.

Quantitative Data on m-Cresol Methylation

The following table summarizes reaction conditions and outcomes for the synthesis of 2,3,6-trimethylphenol from m-cresol, which serves as the key intermediate.

Catalyst CompositionTemperature (°C)Molar Ratio (Methanol:m-cresol)LHSV (h⁻¹)m-Cresol Conversion (%)2,3,6-TMP Selectivity (%)Reference
Fe₂O₃-SiO₂-CuO3405:10.7>98%97.9%[2]
Fe₂O₃:SiO₂:Al₂O₃:K₂O3807:11.3Not specified97.2%[2]
Iron Oxide3803:11.099.89%90.80%[1]

Experimental Protocols

Protocol 1: Vapor-Phase Catalytic Methylation of m-Cresol

This protocol describes a general procedure for the synthesis of 2,3,6-trimethylphenol based on published methods.[1][2]

  • Catalyst Packing: A fixed-bed tube reactor is packed with a suitable catalyst, such as an Fe₂O₃-SiO₂-CuO composite. The catalyst bed is heated under a nitrogen flow to the desired reaction temperature (e.g., 340°C).

  • Feed Preparation: A feed mixture is prepared with a specific molar ratio of methanol to m-cresol (e.g., 5:1). In some cases, a small percentage of water is added to the feed.

  • Reaction: The liquid feed is pumped into a vaporizer and then passed through the heated catalyst bed at a controlled Liquid Hourly Space Velocity (LHSV), for example, 0.7 h⁻¹. The reaction is typically carried out at or slightly above atmospheric pressure.

  • Product Collection: The reactor outlet stream is cooled, and the liquid product is condensed and collected. The non-condensable gases are vented.

  • Analysis and Purification: The collected liquid is analyzed by gas chromatography (GC) to determine the conversion of m-cresol and the selectivity towards 2,3,6-trimethylphenol. The crude product is then purified, typically by fractional vacuum distillation, to isolate the 2,3,6-trimethylphenol intermediate.

Protocol 2: Selective Methoxylation of 2,3,6-trimethylphenol

This is a representative protocol for the O-methylation of a phenol.

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet. The flask is charged with 2,3,6-trimethylphenol, a suitable solvent (e.g., anhydrous acetone or DMF), and a base (e.g., 1.5 equivalents of powdered anhydrous potassium carbonate).

  • Addition of Methylating Agent: The mixture is stirred under a nitrogen atmosphere. A methylating agent (e.g., 1.2 equivalents of dimethyl sulfate) is added dropwise to the suspension via an addition funnel. The rate of addition is controlled to maintain the reaction temperature below a specific limit (e.g., 40-50°C).

  • Reaction: After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 60°C or reflux) and stirred for several hours (e.g., 4-12 hours) until TLC or GC analysis indicates the consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature. The solids are filtered off, and the solvent is removed from the filtrate under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with water, dilute NaOH solution (to remove any unreacted phenol), and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude this compound is then purified by vacuum distillation, crystallization from a suitable solvent (e.g., hexane), or column chromatography.

Visualizations

Synthesis_Workflow start m-Cresol + Methanol reactor Step 1: Vapor-Phase Methylation (e.g., 340°C, Fe-based catalyst) start->reactor distill1 Fractional Distillation reactor->distill1 Crude Product intermediate Intermediate: 2,3,6-Trimethylphenol distill1->intermediate Purified reaction2 Step 2: Methoxylation (e.g., 60°C, K₂CO₃) intermediate->reaction2 reagents2 + Methylating Agent + Base reagents2->reaction2 workup Aqueous Workup & Extraction reaction2->workup Crude Product purify2 Purification (Distillation / Crystallization) workup->purify2 product Final Product: This compound purify2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Flowchart start Problem: Low Yield of Final Product check_step1 Analyze Intermediate from Step 1. Is yield/purity acceptable? start->check_step1 troubleshoot_step1 Troubleshoot Step 1 (Methylation) check_step1->troubleshoot_step1 No check_step2 Troubleshoot Step 2 (Methoxylation) check_step1->check_step2 Yes cause1a Check Catalyst Activity troubleshoot_step1->cause1a cause1b Verify Temp. & LHSV troubleshoot_step1->cause1b cause1c Optimize Reactant Ratio troubleshoot_step1->cause1c cause2a Check Base Strength/Equivalents check_step2->cause2a cause2b Verify Anhydrous Conditions check_step2->cause2b cause2c Check Methylating Agent Quality check_step2->cause2c cause2d Optimize Reaction Time/Temp. check_step2->cause2d

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: 4-Methoxy-2,3,6-trimethylphenol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for improving the purity of 4-Methoxy-2,3,6-trimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

The primary industrial synthesis route for this compound involves the catalytic O-methylation of 2,3,6-trimethylphenol using methanol.[1] The purity of the final product is highly dependent on the purity of this precursor and the selectivity of the reaction. Common impurities may include:

  • Unreacted Starting Material: Residual 2,3,6-trimethylphenol.

  • Isomeric Precursors: If the starting 2,3,6-trimethylphenol was synthesized from m-cresol, isomers like 2,3,5-trimethylphenol or other xylenols might be present and carry through.[2][3]

  • Side-Reaction Products: C-methylated derivatives or polymethylated compounds can form during the methylation process, especially if reaction conditions are not optimal.[1]

  • Related Phenolic Compounds: The initial feedstock for the precursor synthesis can contain a variety of other phenolic compounds which may lead to a spectrum of closely boiling di- and tri-methyl-substituted phenols in the final crude product.[3]

Table 1: Potential Impurities and Their Origins

Impurity Likely Origin Separation Challenge
2,3,6-Trimethylphenol Unreacted starting material Similar polarity, may require efficient chromatography.
2,4,6-Trimethylphenol Impurity from precursor synthesis Very similar properties, often requires high-resolution techniques.[3]
Other Xylenol/Trimethylphenol Isomers Impurity from precursor synthesis Similar boiling points, making distillation difficult.[3]

| C-methylated Byproducts | Non-selective methylation reaction | Polarity may differ enough for chromatographic separation.[1] |

Q2: How can I accurately assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques for determining the purity of phenolic compounds.[4] A reverse-phase (RP-HPLC) method, typically with a C18 column, can effectively separate the target compound from many of its impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can help confirm the functional groups present and identify certain types of impurities if their concentration is high enough.

Q3: I have a crude reaction mixture. What is the best initial purification step?

For many phenolic compounds, a simple liquid-liquid extraction or an acid-base wash is an effective first step to remove significant impurities. Since phenols are weakly acidic, you can often use a dilute base (like aqueous sodium bicarbonate or sodium hydroxide) to deprotonate the phenol, moving it into the aqueous phase and leaving non-acidic impurities in the organic layer. Subsequently, re-acidifying the aqueous layer and extracting with an organic solvent can recover the phenolic product in a more purified state.

Q4: My compound is still impure after recrystallization. What should be my next step?

If recrystallization fails to yield a product of the desired purity, column chromatography is the recommended next step. Phenolic compounds can be challenging to purify on standard silica due to potential tailing.[6] However, with the correct solvent system, it is highly effective. If silica gel chromatography is insufficient, consider more advanced techniques.

  • Reverse-Phase Chromatography (C18): This is often effective for separating compounds that are difficult to resolve on normal-phase silica.[6][7]

  • Sephadex LH-20 Chromatography: This material is frequently used to purify phenolics from crude plant extracts and can be applied here.[4][6]

  • Preparative HPLC: For achieving very high purity (>98%), semi-preparative or preparative RP-HPLC is an excellent, albeit more resource-intensive, option.[5]

Q5: How can I minimize product loss during the purification process?

Product loss is a common issue, particularly during multi-step purifications. To mitigate this:

  • Optimize Each Step: Ensure each step (extraction, chromatography, etc.) is optimized for yield before proceeding to the next.

  • Use Recycling HPLC: For difficult separations where compounds elute closely, recycle-HPLC can increase separation efficiency without significant solvent consumption or product loss by passing the eluent through the column multiple times.[5]

  • Combine Fractions Carefully: When performing column chromatography, analyze fractions by TLC or HPLC before combining them to avoid mixing pure fractions with impure ones.

  • Avoid Unnecessary Steps: Do not perform a purification step if it does not significantly improve purity. Over-purification can lead to substantial losses.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound.

PurificationStrategy A Crude Product (>50% Pure?) D Liquid-Liquid Extraction (Acid-Base Wash) A->D No E Recrystallization A->E Yes B Yes C No D->E F Check Purity (>95%?) E->F I Column Chromatography (Silica or C18) F->I No N Final Pure Product F->N Yes G Yes H No J Check Purity (>99%?) I->J M Preparative HPLC J->M No J->N Yes K Yes L No M->N

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found.

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., hexane, ethanol, ethyl acetate, toluene, and water/alcohol mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Dissolution: In a flask, add a minimum amount of the chosen hot solvent to your crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterward, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point (72–74 °C) to remove all solvent.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol is a standard method for separating compounds based on their polarity.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), experiment with different solvent systems to find one that gives your target compound a retention factor (R_f) of approximately 0.3-0.4. Good starting points for phenols include gradients of ethyl acetate in hexane or chloroform/methanol mixtures.[6]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing) or as a slurry to ensure a uniform, bubble-free column bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions in separate test tubes. You may use an isocratic (single solvent mix) or gradient (increasing polarity over time) elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

General Purification Workflow

This diagram illustrates the typical sequence of steps in a purification campaign, from the initial crude material to the final, validated product.

GeneralWorkflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Analysis & Final Polish crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction recrystal Recrystallization extraction->recrystal For Solids chromatography Column Chromatography extraction->chromatography For Oils or Impure Solids analysis Purity Check (TLC/HPLC) recrystal->analysis chromatography->analysis prep_hplc Preparative HPLC (Optional) analysis->prep_hplc Needs Higher Purity final_product Pure Compound (>99%) analysis->final_product Purity OK prep_hplc->final_product

References

Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 4-Methoxy-2,3,6-trimethylphenol. The information is intended for researchers, scientists, and professionals in drug development.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through the methylation of a suitable methoxyphenol precursor, such as 4-methoxyphenol, or the methylation of a trimethylphenol, like 2,3,6-trimethylphenol. A plausible and commonly employed method for such transformations is the vapor-phase alkylation of a phenolic compound with an alcohol (e.g., methanol) over a solid acid or metal oxide catalyst.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2,3,6-trimethylphenol 2,3,6-trimethylphenol Catalyst Solid Acid or Metal Oxide Catalyst 2,3,6-trimethylphenol->Catalyst Adsorption Methanol_1 Methanol (CH3OH) Methanol_1->Catalyst Adsorption This compound This compound Catalyst->this compound Alkylation Byproducts Water, Ethers, Coke Catalyst->Byproducts Reaction_Conditions High Temperature & Pressure Reaction_Conditions->Catalyst

Caption: Proposed synthesis pathway for this compound.

Troubleshooting Guides

Issue 1: Rapid Decrease in Catalyst Activity
Question Possible Causes Troubleshooting Steps
Why has my catalyst activity dropped significantly in a short period? 1. Catalyst Poisoning: The presence of impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly poison the active sites of the catalyst. 2. High Reaction Temperature: Excessively high temperatures can lead to rapid coke formation and catalyst sintering. Temperatures above 600°C can cause decomposition of reactants and products, depositing carbon on the catalyst[1]. 3. Feed Composition Imbalance: An incorrect ratio of methanol to the phenolic reactant can accelerate side reactions that lead to coking.1. Feed Purity Check: Analyze the feedstock for potential poisons. Implement a purification step for the feed if necessary. 2. Temperature Optimization: Review and optimize the reaction temperature. A temperature range of 350-430°C is often desirable for high yields of alkylated phenols[1]. 3. Molar Ratio Adjustment: Verify and adjust the molar ratio of the reactants. A higher methanol-to-phenol ratio is often used to favor methylation[1].
Issue 2: Gradual Decline in Product Yield and Selectivity
Question Possible Causes Troubleshooting Steps
My product yield is slowly decreasing over time. What could be the cause? 1. Coke Deposition: The primary cause of gradual deactivation is often the accumulation of carbonaceous deposits (coke) on the catalyst surface, which blocks active sites and pores[2][3]. Phenol and methanol are both known to contribute to coke formation[2]. 2. Catalyst Sintering: Prolonged operation at high temperatures can cause the small crystallites of the active catalytic phase to agglomerate, reducing the active surface area. 3. Leaching of Active Components: For supported catalysts, the active species may slowly leach from the support material under reaction conditions.1. Catalyst Regeneration: Implement a regeneration cycle to remove coke deposits. This typically involves a controlled oxidation (burn-off) of the coke in a stream of air or a mixture of an inert gas and oxygen at elevated temperatures (e.g., 350-600°C)[4]. 2. Re-evaluate Operating Temperature: Consider operating at the lower end of the effective temperature range to minimize sintering. 3. Catalyst Characterization: Analyze the spent catalyst using techniques like TEM or XRD to check for changes in morphology and crystal structure.
Issue 3: Increased Pressure Drop Across the Catalyst Bed
Question Possible Causes Troubleshooting Steps
Why is the pressure drop across my reactor increasing? 1. Excessive Coke Formation: Severe coking can lead to the blockage of the catalyst bed, restricting the flow of reactants. 2. Catalyst Attrition: The physical breakdown of catalyst particles can generate fines that plug the reactor.1. Immediate Regeneration: A significant pressure drop is a strong indicator of severe coking. The reactor should be taken offline for catalyst regeneration. 2. Catalyst Mechanical Strength: Evaluate the mechanical strength of the catalyst. If attrition is an issue, consider using a more robust catalyst or a different reactor type.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst deactivation in phenol methylation?

A1: The most common deactivation mechanism is the formation of coke on the catalyst surface. Coke is a carbonaceous deposit that physically blocks the active sites and pores of the catalyst, leading to a loss of activity and selectivity. Both phenol and methanol can act as coke precursors[2]. The formation of coke has been shown to have a linear correlation with the initial deactivation of the catalyst[2].

Q2: What types of coke can be formed during the synthesis?

A2: Infrared spectroscopy studies on coked catalysts have identified different types of carbonaceous deposits. When methanol is the primary source, olefinic species can form on both Brønsted and Lewis acid sites. In the presence of both phenol and methanol, the coke is more complex and can include phenolate, aromatic, and polyaromatic species, which tend to adsorb on Lewis acid sites[2].

Coke_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_coke Coke Formation Phenol Phenol Phenolate_Species Phenolate & Aromatic Species Phenol->Phenolate_Species On Lewis acid sites Methanol Methanol Olefinic_Species Olefinic Species Methanol->Olefinic_Species On Brønsted & Lewis acid sites Coke Coke Olefinic_Species->Coke Phenolate_Species->Coke Polymerization & Dehydrogenation Troubleshooting_Workflow Start Observe Catalyst Deactivation Identify_Symptoms Identify Symptoms: - Rapid Activity Loss - Gradual Yield Decline - Increased Pressure Drop Start->Identify_Symptoms Rapid_Loss Rapid Activity Loss Identify_Symptoms->Rapid_Loss Rapid Gradual_Decline Gradual Decline Identify_Symptoms->Gradual_Decline Gradual Pressure_Increase Increased Pressure Drop Identify_Symptoms->Pressure_Increase Pressure Check_Feed Check Feed Purity & Temperature Rapid_Loss->Check_Feed Regenerate_Coke Regenerate Catalyst (Coke Burn-off) Gradual_Decline->Regenerate_Coke Pressure_Increase->Regenerate_Coke Check_Mechanical Check for Catalyst Attrition Pressure_Increase->Check_Mechanical Problem_Solved Problem Resolved? Check_Feed->Problem_Solved Regenerate_Coke->Problem_Solved Check_Mechanical->Problem_Solved Optimize_Conditions Optimize Operating Conditions Problem_Solved->Optimize_Conditions No End Continue Process Problem_Solved->End Yes Optimize_Conditions->Start

References

managing reaction temperature for optimal "4-Methoxy-2,3,6-trimethylphenol" yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,6-trimethylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: My reaction to produce 2,3,5-trimethylhydroquinone (TMHQ), the precursor to this compound, is showing low yield. What are the common causes and solutions?

A1: Low yields in the synthesis of 2,3,5-trimethylhydroquinone (TMHQ) can stem from several factors, primarily related to the oxidation of the trimethylphenol precursor and the subsequent reduction of the resulting trimethyl-p-benzoquinone.

Common Causes:

  • Suboptimal Oxidation Temperature: The oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone is temperature-sensitive. Temperatures that are too low can lead to incomplete conversion, while excessively high temperatures can promote the formation of undesired byproducts.

  • Inefficient Reduction: The reduction of 2,3,5-trimethyl-p-benzoquinone to TMHQ requires careful control of reaction conditions. Incomplete reduction will result in a lower yield of the desired hydroquinone.

  • Catalyst Deactivation: The catalyst used in both the oxidation and reduction steps can lose activity over time, leading to decreased reaction rates and lower yields.

Troubleshooting Solutions:

  • Optimize Oxidation Temperature: The recommended temperature range for the catalytic oxidation of 2,3,6-trimethylphenol is typically between 50°C and 80°C. It is advisable to start with a temperature around 55-60°C and optimize based on in-process monitoring of the reaction progress.

  • Ensure Complete Reduction: For the hydrogenation of 2,3,5-trimethyl-p-benzoquinone, a temperature range of 20°C to 60°C is generally preferred. Ensure adequate hydrogen pressure and sufficient reaction time to drive the reaction to completion.

  • Catalyst Management: Use fresh or regenerated catalyst for each batch to ensure optimal activity. If catalyst recycling is employed, establish a deactivation and regeneration protocol.

Q2: I am observing the formation of significant byproducts during the synthesis of TMHQ. How can I improve the selectivity of my reaction?

A2: Byproduct formation is a common challenge. In the context of TMHQ synthesis from 2,6-dimethylphenol, one potential side reaction is the formation of a dimeric aminomethyl adduct.

Troubleshooting Selectivity:

  • Temperature Control in Aminomethylation: If your synthesis involves an aminomethylation step, the reaction temperature is critical. For instance, in the formation of a Mannich salt from 2,6-dimethyl-hydroquinone, maintaining a temperature range of 40 to 60°C is preferable. Temperatures exceeding 65°C can lead to an increase in the formation of the 2-mole aminomethyl adduct.[1]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. For the sulfonation of 2,3,6-trimethylphenol, using an organic solvent that is immiscible with water can improve the selectivity of the subsequent oxidation and reduction steps.

Q3: The final methylation step to produce this compound from TMHQ is resulting in a mixture of products, including the dimethylated ether. How can I favor the formation of the desired mono-methylated product?

A3: Achieving selective mono-O-methylation of a hydroquinone can be challenging. The formation of the diether is a common side reaction.

Strategies for Selective Monomethylation:

  • Control of Stoichiometry: Use a carefully controlled molar ratio of the methylating agent to TMHQ. A slight excess of the methylating agent may be necessary to ensure complete conversion of the starting material, but a large excess will favor the formation of the dimethyl ether.

  • Reaction Temperature: The reaction temperature for methylation can significantly impact selectivity. While higher temperatures (150-250°C) have been reported for the monomethylation of some phenolic compounds, these conditions may also promote di-methylation.[2] It is recommended to start at a lower temperature (e.g., 80°C with dimethyl sulfate) and gradually increase it while monitoring the product distribution by a suitable analytical method like GC-MS or HPLC.[3]

  • Choice of Methylating Agent and Base: The reactivity of the methylating agent and the strength of the base used can influence the outcome. Milder methylating agents and bases may offer better control over the reaction.

  • Catalyst Selection: The use of specific catalysts, such as acid clays, has been suggested for the monomethylation of phenolic compounds.[2] Experimenting with different catalysts could lead to improved selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of 2,3,5-trimethylhydroquinone (TMHQ) from 2,3,6-trimethylphenol?

A1: The synthesis of TMHQ from 2,3,6-trimethylphenol typically involves a two-step process: oxidation followed by reduction. The optimal temperature for the oxidation step is generally in the range of 50°C to 80°C. For the subsequent hydrogenation (reduction) step, a temperature range of 20°C to 60°C is recommended.

Q2: What are the key experimental parameters to control for maximizing the yield of this compound?

A2: To maximize the yield, it is crucial to optimize both the synthesis of the TMHQ precursor and the final methylation step. For the TMHQ synthesis, precise temperature control during oxidation and ensuring complete reduction are key. For the selective O-methylation of TMHQ, the critical parameters to control are the stoichiometry of the methylating agent, the reaction temperature, and potentially the choice of catalyst and solvent.

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A3: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for monitoring the reaction progress. These methods can be used to identify and quantify the starting materials, intermediates, the desired product, and any byproducts. This allows for real-time adjustments to the reaction conditions to optimize the yield and purity.

Data Presentation

Table 1: Summary of Reaction Temperatures for Key Synthetic Steps

Reaction StepPrecursorProductRecommended Temperature Range (°C)Notes
Oxidation2,3,6-Trimethylphenol2,3,5-Trimethyl-p-benzoquinone50 - 80Higher temperatures may lead to byproducts.
Reduction2,3,5-Trimethyl-p-benzoquinone2,3,5-Trimethylhydroquinone20 - 60Ensure complete conversion.
Aminomethylation2,6-Dimethyl-hydroquinoneMannich Salt40 - 60Temperatures >65°C increase byproduct formation.[1]
O-Methylation2,3,5-TrimethylhydroquinoneThis compound80 - 250Lower temperatures may favor mono-methylation.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from 2,3,6-Trimethylphenol (General Procedure)

This protocol outlines a general two-step procedure. Specific catalysts, solvents, and reaction times should be optimized based on laboratory-specific conditions and available literature.

Step 1: Oxidation of 2,3,6-Trimethylphenol

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 2,3,6-trimethylphenol in an appropriate organic solvent.

  • Add the chosen oxidation catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 55-60°C).

  • Introduce an oxidizing agent (e.g., air or oxygen) into the reaction mixture while maintaining vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • Isolate the crude 2,3,5-trimethyl-p-benzoquinone by solvent evaporation or extraction.

Step 2: Reduction of 2,3,5-Trimethyl-p-benzoquinone

  • Dissolve the crude 2,3,5-trimethyl-p-benzoquinone in a suitable solvent in a hydrogenation apparatus.

  • Add a hydrogenation catalyst (e.g., palladium on carbon).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Maintain the reaction temperature within the optimal range (e.g., 20-60°C) with efficient stirring.

  • Monitor the hydrogen uptake and reaction progress until the reaction is complete.

  • Filter off the catalyst.

  • Isolate the 2,3,5-trimethylhydroquinone product by crystallization or other purification techniques.

Protocol 2: Selective O-Methylation of 2,3,5-Trimethylhydroquinone (General Approach)

This protocol provides a general approach for the selective methylation. The choice of methylating agent, base, solvent, and temperature will require careful optimization.

  • In a dry reaction vessel under an inert atmosphere, dissolve 2,3,5-trimethylhydroquinone in a suitable anhydrous solvent.

  • Add a base (e.g., a non-nucleophilic base) to the solution.

  • Slowly add the methylating agent (e.g., dimethyl sulfate or a similar reagent) while maintaining the desired reaction temperature (start with a lower temperature, e.g., 80°C, and adjust as needed).

  • Monitor the reaction progress by TLC, GC, or HPLC to track the formation of the mono-methylated product and any di-methylated byproduct.

  • Once the desired conversion and selectivity are achieved, quench the reaction.

  • Perform an aqueous workup to remove the base and any salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to isolate this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Selective O-Methylation TMP 2,3,6-Trimethylphenol TMBQ 2,3,5-Trimethyl-p-benzoquinone TMP->TMBQ Oxidation (50-80°C) TMBQ_2 2,3,5-Trimethyl-p-benzoquinone TMHQ 2,3,5-Trimethylhydroquinone TMBQ_2->TMHQ Reduction (20-60°C) TMHQ_2 2,3,5-Trimethylhydroquinone Final_Product This compound TMHQ_2->Final_Product Monomethylation (e.g., 80°C) Byproduct Dimethyl Ether Byproduct TMHQ_2->Byproduct Dimethylation (Higher Temp.)

Caption: Synthetic pathway to this compound.

Troubleshooting_Temp_Control cluster_oxidation Oxidation Troubleshooting cluster_reduction Reduction Troubleshooting cluster_methylation Methylation Troubleshooting Start Low Yield or Purity Issue Check_Step Identify Problematic Step Start->Check_Step Oxidation_Issue Oxidation Step Check_Step->Oxidation_Issue Low Conversion Reduction_Issue Reduction Step Check_Step->Reduction_Issue Incomplete Reduction Methylation_Issue Methylation Step Check_Step->Methylation_Issue Poor Selectivity Ox_Temp_Low Temperature Too Low (<50°C) Oxidation_Issue->Ox_Temp_Low Ox_Temp_High Temperature Too High (>80°C) Oxidation_Issue->Ox_Temp_High Red_Temp_Low Temperature Too Low Reduction_Issue->Red_Temp_Low Meth_Temp_High Temperature Too High Methylation_Issue->Meth_Temp_High Meth_Stoich_High Excess Methylating Agent Methylation_Issue->Meth_Stoich_High Ox_Action Adjust Temperature to 50-80°C Ox_Temp_Low->Ox_Action Ox_Temp_High->Ox_Action Red_Action Adjust Temperature to 20-60°C Red_Temp_Low->Red_Action Meth_Action Lower Temperature & Optimize Stoichiometry Meth_Temp_High->Meth_Action Meth_Stoich_High->Meth_Action

Caption: Troubleshooting logic for temperature-related issues.

References

Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-2,3,6-trimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is via the O-methylation of 2,3,6-trimethylphenol. This reaction typically follows the principles of the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent.

Q2: What are the common starting materials for this synthesis?

A2: The key starting materials are 2,3,6-trimethylphenol and a suitable methylating agent. Common methylating agents include dimethyl sulfate ((CH₃)₂SO₄) and dimethyl carbonate ((CH₃O)₂CO). A base is also required to deprotonate the phenolic hydroxyl group.

Q3: What is the role of the base in this reaction?

A3: A base, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), is essential to deprotonate the hydroxyl group of 2,3,6-trimethylphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the methylating agent to form the ether linkage.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and acetone are generally preferred as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack, thus accelerating the desired Sₙ2 reaction. Protic solvents can slow down the reaction by solvating the nucleophile.

Q5: What are the typical reaction conditions?

A5: Reaction conditions can vary depending on the specific reagents and solvent used. Generally, the reaction is conducted at temperatures ranging from room temperature to the reflux temperature of the solvent, typically between 50 to 100 °C, for a duration of 1 to 8 hours.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phenol. 2. Inactive methylating agent. 3. Unsuitable solvent. 4. Steric hindrance.1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions. 2. Use a fresh, high-purity methylating agent. 3. Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[1] 4. Increase reaction time and/or temperature. Consider using a less sterically hindered methylating agent if possible, though for a methyl group this is not a primary concern.
Formation of Side Products (e.g., C-alkylation) 1. Ambident nature of the phenoxide nucleophile. 2. Reaction conditions favoring C-alkylation.1. The phenoxide ion can also be alkylated at the aromatic ring (C-alkylation). The choice of solvent can influence the O/C alkylation ratio. Less polar solvents may favor C-alkylation. 2. Use of a more polar, aprotic solvent can favor O-alkylation. Lowering the reaction temperature might also improve selectivity.
Presence of Unreacted 2,3,6-trimethylphenol 1. Insufficient amount of base or methylating agent. 2. Short reaction time or low temperature.1. Ensure at least a stoichiometric amount of base is used. A slight excess of the methylating agent can be employed. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider increasing the temperature if the reaction is sluggish.
Difficulty in Product Purification 1. Presence of polar byproducts or unreacted starting materials. 2. Similar boiling points of product and impurities.1. Perform an aqueous workup to remove inorganic salts and polar impurities. Extraction with a suitable organic solvent followed by washing with a dilute base solution can remove unreacted phenol. 2. Utilize column chromatography or recrystallization for purification if distillation is not effective.
E2 Elimination as a Side Reaction 1. Steric hindrance around the reaction center.1. While less common with methylating agents, steric hindrance in the substrate can favor elimination. Given that 2,3,6-trimethylphenol is sterically hindered, it is important to use a primary methylating agent and conditions that favor the Sₙ2 pathway (e.g., polar aprotic solvent).

Data Presentation

Table 1: Illustrative Effect of Solvents on the O-Methylation of 2,3,6-trimethylphenol

Disclaimer: The following data is illustrative and based on general principles of Williamson ether synthesis and phenol methylation, as specific comparative data for this compound synthesis was not found in the literature. Actual results may vary.

SolventDielectric Constant (ε)Typical Reaction Time (h)Estimated Yield (%)PurityNotes
N,N-Dimethylformamide (DMF)36.72 - 485 - 95HighExcellent for Sₙ2 reactions, but requires careful removal during workup.
Acetonitrile37.53 - 680 - 90HighGood alternative to DMF, easier to remove.[1]
Acetone20.74 - 870 - 85ModerateA less polar aprotic solvent, may require longer reaction times.
Tetrahydrofuran (THF)7.56 - 1260 - 75ModerateLower polarity may lead to slower reaction rates.
Dichloromethane (DCM)9.18 - 1650 - 70Moderate to LowGenerally less effective for this type of reaction.
Ethanol (Protic)24.612 - 24< 50LowProtic nature solvates the phenoxide, reducing its nucleophilicity and slowing the reaction.

Experimental Protocols

Protocol 1: O-Methylation of 2,3,6-trimethylphenol using Dimethyl Sulfate in Acetone

Materials:

  • 2,3,6-trimethylphenol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,6-trimethylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add dimethyl sulfate (1.2 eq) to the mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution (2 x) to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Mandatory Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,3,6-Trimethylphenol 2,3,6-Trimethylphenol Reaction Mixture Reaction Mixture 2,3,6-Trimethylphenol->Reaction Mixture Methylating Agent (e.g., (CH3)2SO4) Methylating Agent (e.g., (CH3)2SO4) Methylating Agent (e.g., (CH3)2SO4)->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Reflux Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Extraction Extraction Solvent Evaporation->Extraction Drying Drying Extraction->Drying Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Drying->Purification (Chromatography/Distillation) This compound This compound Purification (Chromatography/Distillation)->this compound

Caption: Workflow for this compound synthesis.

Diagram 2: Logical Relationship of Solvent Choice and Reaction Outcome

G cluster_polar_aprotic Polar Aprotic Solvents (e.g., DMF, Acetonitrile) cluster_polar_protic Polar Protic Solvents (e.g., Ethanol) Solvent Choice Solvent Choice Increased Reaction Rate Increased Reaction Rate Solvent Choice->Increased Reaction Rate Select Higher Yield Higher Yield Solvent Choice->Higher Yield Select Favors SN2 Pathway Favors SN2 Pathway Solvent Choice->Favors SN2 Pathway Select Decreased Reaction Rate Decreased Reaction Rate Solvent Choice->Decreased Reaction Rate Avoid Lower Yield Lower Yield Solvent Choice->Lower Yield Avoid Solvates Nucleophile Solvates Nucleophile Solvent Choice->Solvates Nucleophile Avoid

Caption: Impact of solvent polarity on the synthesis reaction.

References

Technical Support Center: Work-up Procedure for 4-Methoxy-2,3,6-trimethylphenol Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up and purification of 4-Methoxy-2,3,6-trimethylphenol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the work-up of the this compound synthesis, assuming a plausible synthetic route involving the methylation of 2,3,5-trimethylhydroquinone.

Q1: After quenching the reaction, my aqueous and organic layers are not separating well, or an emulsion has formed. What should I do?

A1: Emulsion formation is a common issue. Here are several troubleshooting steps:

  • Add Brine: Addition of a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Patience and Gentle Agitation: Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different density might help in layer separation.

Q2: My final product yield is very low. What are the potential causes and how can I improve it?

A2: Low yield can result from several factors throughout the reaction and work-up process:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before starting the work-up.

  • Loss during Extraction: Ensure the pH of the aqueous layer is appropriate during extractions. Being a phenol, the product is acidic and will be deprotonated and move to the aqueous layer at high pH. Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Improper Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation. Residual water can affect purification and yield.

  • Purification Losses: During column chromatography, choosing the right solvent system is crucial to avoid excessive band broadening and loss of product. For distillation, ensure the vacuum is stable and the temperature is appropriate to prevent decomposition.

Q3: I am seeing multiple spots on the TLC of my crude product. What are the likely impurities?

A3: The impurities will depend on the specific synthetic route. For a methylation reaction, common impurities could include:

  • Unreacted Starting Material: The presence of the starting trimethylhydroquinone.

  • Over-methylated Product: Formation of 1,4-dimethoxy-2,3,5-trimethylbenzene.

  • Byproducts from Reagents: Residual reagents or their decomposition products.

To identify these, you can run co-spots on the TLC with the starting material. Characterization of the purified product by NMR or Mass Spectrometry will confirm its identity and the presence of any persistent impurities.

Q4: How do I choose the best purification method for my product?

A4: The choice between distillation, recrystallization, or column chromatography depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. It is particularly useful for removing both more and less polar impurities. A typical stationary phase would be silica gel.

  • Distillation: If your product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to achieve high purity. The choice of solvent is critical and may require some screening.

Experimental Workflow & Protocols

General Work-up Procedure Workflow

The following diagram outlines a typical workflow for the work-up and purification of this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., with water or dilute acid) reaction_mixture->quench extraction Solvent Extraction (e.g., with Ethyl Acetate) quench->extraction wash Wash Organic Layer (e.g., with brine) extraction->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry evaporation Solvent Evaporation dry->evaporation crude_product Crude Product evaporation->crude_product purification_method Purification (Column Chromatography, Distillation, or Recrystallization) crude_product->purification_method pure_product Pure 4-Methoxy-2,3,6- trimethylphenol purification_method->pure_product

Caption: General workflow for the work-up and purification of this compound.

Detailed Experimental Protocol: Aqueous Work-up
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize any basic reagents.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL for a 100 mL aqueous volume).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Detailed Experimental Protocol: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes key physical properties of this compound and a related compound, which can be useful for characterization and in choosing purification methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateSolubility
This compound C₁₀H₁₄O₂166.22-Soluble in many organic solvents.[1]
2,4,6-Trimethylphenol (Mesitol) C₉H₁₂O136.19White solidVery soluble in ether and ethanol; sparingly soluble in water.[2][3]
2,3,6-Trimethylphenol C₉H₁₂O136.19-Very soluble in ethanol, ether, benzene; water solubility of 1,580 mg/L at 25 °C.[4]

References

Technical Support Center: Analysis of "4-Methoxy-2,3,6-trimethylphenol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-Methoxy-2,3,6-trimethylphenol." The information is designed to help identify and resolve issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in a "this compound" sample?

A1: Impurities in "this compound" can originate from the synthesis of its precursor, 2,3,6-trimethylphenol, or from the final O-methylation step.

Potential Impurities from Synthesis:

  • Isomeric Trimethylphenols: Positional isomers such as 2,4,5-trimethylphenol, 2,3,5-trimethylphenol, and 2,4,6-trimethylphenol may be present.

  • Xylenol Isomers: Various isomers of xylenol (dimethylphenol) can be carried over as impurities.

  • Unreacted Precursors: Residual m-cresol, a starting material for the synthesis of 2,3,6-trimethylphenol, may be present.

  • Other Methylated Phenols: Over- or under-methylated phenolic compounds can also be found.

Potential Impurities from O-Methylation:

  • Unreacted 2,3,6-trimethylphenol: Incomplete methylation can leave the starting material in the final product.

  • C-Methylated Byproducts: Methylation can sometimes occur on the aromatic ring (C-methylation) instead of the hydroxyl group.

  • Polymethylated Compounds: The addition of more than one methyl group can lead to higher methylated impurities.

  • Ether Byproducts: Side reactions can lead to the formation of other ether compounds.

Q2: Which analytical techniques are most suitable for identifying impurities in "this compound"?

A2: The most common and effective techniques for analyzing the purity of "this compound" are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for identification.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of phenolic compounds. When coupled with a suitable detector (e.g., UV-Vis or MS), it can be used for both identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.

Q3: What is a typical purity specification for high-grade "this compound" used in pharmaceutical applications?

A3: For sensitive applications like pharmaceutical development, a purity of ≥99.0% is often required. It is crucial to request a Certificate of Analysis (COA) from your supplier, which should detail the purity and the profile of any identified impurities.

Troubleshooting Guides

Gas Chromatography (GC) Analysis Issues

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the GC system (e.g., inlet liner, column) interacting with the phenolic hydroxyl group.

  • Troubleshooting Steps:

    • Use a deactivated inlet liner: Ensure the liner is designed for the analysis of active compounds like phenols.

    • Column Choice: Employ a column specifically suited for phenol analysis, often with a low-bleed, inert stationary phase.

    • Derivatization: Consider derivatizing the sample to block the active hydroxyl group, for example, through methylation or silylation.

    • Check for Contamination: Clean or replace the inlet liner and trim the first few centimeters of the column.

Issue 2: Ghost Peaks in the Chromatogram

  • Possible Cause: Carryover from previous injections or contamination in the GC system.

  • Troubleshooting Steps:

    • Solvent Blank Injection: Run a solvent blank to confirm that the ghost peaks are not from the solvent.

    • Clean the Injection Port: Contaminants can accumulate in the injection port. Follow the manufacturer's instructions for cleaning.

    • Bake Out the Column: Heat the column to a temperature slightly above the analysis temperature (but below the column's maximum limit) to remove strongly retained compounds.

High-Performance Liquid Chromatography (HPLC) Analysis Issues

Issue 1: Co-elution of Impurities with the Main Peak

  • Possible Cause: The chosen mobile phase and stationary phase are not providing adequate separation.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.

    • Change Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different selectivity. For phenolic compounds, phenyl-hexyl or C18 columns are common choices.

    • Adjust pH: The pH of the mobile phase can affect the retention of phenolic compounds. Experiment with slight pH adjustments to optimize separation.

Issue 2: Baseline Drift or Noise

  • Possible Cause: Contaminated mobile phase, detector lamp instability, or temperature fluctuations.

  • Troubleshooting Steps:

    • Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and degas it thoroughly.

    • Detector Check: Allow the detector lamp to warm up and stabilize. If the noise persists, the lamp may need replacement.

    • Column and System Cleaning: Flush the system with a strong solvent to remove any contaminants.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol provides a general starting point for the analysis of "this compound" and its potential impurities.

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Protocol 2: HPLC Purity Assay

This protocol is a starting point for determining the purity of "this compound" samples.

ParameterRecommended Setting
HPLC Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Reporting sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., Methanol for GC-MS, Acetonitrile for HPLC) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter gcms GC-MS Analysis filter->gcms Inject hplc HPLC Analysis filter->hplc Inject nmr NMR Spectroscopy (for structural elucidation) filter->nmr Analyze peak_integration Peak Integration and Quantification gcms->peak_integration hplc->peak_integration impurity_id Impurity Identification (Mass Spectra, Retention Time) peak_integration->impurity_id report Generate Certificate of Analysis (COA) impurity_id->report

Caption: Workflow for impurity analysis of this compound.

troubleshooting_logic start Analytical Problem Encountered (e.g., poor peak shape, extra peaks) check_system Is the analytical system (GC/HPLC) performing correctly? start->check_system system_no Troubleshoot Instrument: - Check for leaks - Verify temperatures and flow rates - Calibrate detector check_system->system_no No system_yes Analyze a known standard of this compound check_system->system_yes Yes resolve Problem Resolved system_no->resolve standard_ok Does the standard run correctly? system_yes->standard_ok standard_no Problem is likely with the analytical method or column. - Optimize method parameters - Replace column standard_ok->standard_no No standard_yes Problem is likely with the sample itself. standard_ok->standard_yes Yes standard_no->resolve sample_issue Investigate Sample: - Re-prepare the sample - Consider sample degradation - Suspect complex impurity profile standard_yes->sample_issue sample_issue->resolve

Caption: Logical troubleshooting flow for analytical issues.

Validation & Comparative

A Comparative Analysis of 4-Methoxy-2,3,6-trimethylphenol and Other Vitamin E Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is an essential lipid-soluble antioxidant crucial for protecting cell membranes from oxidative damage. The term "vitamin E" encompasses a group of eight naturally occurring compounds: four tocopherols and four tocotrienols, with α-tocopherol being the most biologically active form in humans. The synthesis and bioavailability of these active forms are dependent on the metabolic conversion of various precursor molecules. Among the established precursors are γ-tocopherol, δ-tocopherol, and the family of tocotrienols. This guide provides a comparative overview of these precursors and introduces 4-Methoxy-2,3,6-trimethylphenol, a structurally related compound with theoretical potential as a vitamin E precursor, though direct biological evidence is currently limited.

Historically, 2,3,6-trimethylphenol is recognized as a key intermediate in the industrial synthesis of α-tocopherol.[1][2][3] this compound, a naturally occurring methoxyphenol found in plants such as Nigella sativa, shares a core structure with this industrial precursor, suggesting a potential, albeit unproven, role in vitamin E metabolism.[4] This document will objectively compare the known attributes of established vitamin E precursors with the available information on this compound, supported by experimental data and detailed methodologies.

Comparative Analysis of Vitamin E Precursors

A direct quantitative comparison of this compound with established vitamin E precursors is challenging due to the limited research on its biological activity. However, a qualitative comparison based on structural analogues and the known metabolism of similar phenolic compounds can be informative.

Table 1: Qualitative Comparison of Vitamin E Precursors

FeatureThis compoundγ-Tocopherolδ-TocopherolTocotrienols
Status as a Precursor Theoretical; industrial precursor analogEstablishedEstablishedEstablished
Natural Occurrence Yes (e.g., Nigella sativa)[4]Yes (abundant in soybean and corn oil)YesYes (abundant in palm oil, rice bran)
Known Bioactivity Antioxidant properties suggestedPotent antioxidant, anti-inflammatoryAntioxidantNeuroprotective, anti-cancer, cholesterol-lowering properties
Conversion to α-Tocopherol Not demonstrated in vivoYes, but less efficiently retained than α-tocopherolYes, but less efficiently retained than α-tocopherolLimited conversion
Bioavailability Not determinedLower than α-tocopherolLower than α-tocopherolGenerally lower than tocopherols

Quantitative Performance Data

While specific quantitative data for this compound is not available in the reviewed literature, the following table presents typical antioxidant activity values for established vitamin E forms. These values serve as a benchmark for the potential evaluation of new precursors.

Table 2: Antioxidant Activity of Vitamin E Forms

CompoundAntioxidant Activity AssayResult
α-TocopherolORAC (µmol TE/g)~1,293
Mixed TocopherolsORAC (µmol TE/g)~1,948
TocotrienolsORAC (µmol TE/g)~1,229
γ-TocopherolDPPH Radical ScavengingPotent activity
δ-TocopherolDPPH Radical ScavengingPotent activity

ORAC (Oxygen Radical Absorbance Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays are common methods to evaluate antioxidant capacity.[5][6]

Experimental Protocols

To facilitate further research into this compound as a potential vitamin E precursor, the following are detailed methodologies for key experiments.

Synthesis of this compound

A general synthesis approach for substituted phenols can be adapted for this compound. A potential route involves the methylation of 2,3,6-trimethylhydroquinone.

  • Materials: 2,3,6-trimethylhydroquinone, dimethyl sulfate, sodium hydroxide, diethyl ether, hydrochloric acid.

  • Procedure:

    • Dissolve 2,3,6-trimethylhydroquinone in an aqueous solution of sodium hydroxide.

    • Add dimethyl sulfate dropwise to the solution while stirring vigorously at room temperature.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

In Vitro Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound (this compound), and a reference antioxidant (e.g., Trolox).

  • Procedure:

    • Prepare a stock solution of the test compound and reference antioxidant in methanol.

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of the test compound or reference to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.[7]

This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals.

  • Materials: Fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox, phosphate buffer, test compound.

  • Procedure:

    • Prepare solutions of fluorescein, AAPH, Trolox, and the test compound in phosphate buffer.

    • In a 96-well plate, mix the test compound or Trolox with the fluorescein solution.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader.

    • Calculate the area under the curve (AUC) and determine the ORAC value relative to Trolox.[5][8]

In Vivo Bioavailability and Conversion Studies

Animal models, such as vitamin E-deficient rats, are typically used to assess the bioavailability and conversion of a precursor to active vitamin E forms.

  • Animal Model: Vitamin E-deficient male Wistar rats.

  • Procedure:

    • House rats in individual metabolic cages and feed a vitamin E-deficient diet for a specified period.

    • Administer a single oral dose of this compound or a control compound (e.g., α-tocopherol).

    • Collect blood samples at various time points post-administration.

    • Separate plasma and extract lipids.

    • Analyze the lipid extract for concentrations of this compound and its potential metabolites, including α-tocopherol, using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[9]

    • Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC to assess bioavailability.

Visualizing Pathways and Workflows

Vitamin E Biosynthesis Pathway

The following diagram illustrates the established biosynthetic pathway for tocopherols in plants. This compound is not a known intermediate in this natural pathway.

Vitamin_E_Biosynthesis cluster_shikimate Shikimate Pathway cluster_MEP MEP Pathway Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Tyrosine Tyrosine Chorismate->Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate (HPP) Tyrosine->p-Hydroxyphenylpyruvate Homogentisate Homogentisate (HGA) p-Hydroxyphenylpyruvate->Homogentisate HPT HPT Homogentisate->HPT Pyruvate_GAP Pyruvate + GAP GGDP Geranylgeranyl-PP (GGPP) Pyruvate_GAP->GGDP Phytyl_PP Phytyl-PP (PPP) GGDP->Phytyl_PP Phytyl_PP->HPT MPBQ 2-Methyl-6-phytyl-1,4-benzoquinol (MPBQ) HPT->MPBQ TC TC MPBQ->TC MPBQ_MT MPBQ-MT MPBQ->MPBQ_MT delta_Tocopherol δ-Tocopherol TC->delta_Tocopherol gamma_Tocopherol γ-Tocopherol TC->gamma_Tocopherol gamma_TMT γ-TMT delta_Tocopherol->gamma_TMT beta_Tocopherol β-Tocopherol gamma_TMT->beta_Tocopherol alpha_Tocopherol α-Tocopherol gamma_TMT->alpha_Tocopherol DMPBQ 2,3-Dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ) MPBQ_MT->DMPBQ DMPBQ->TC gamma_Tocopherol->gamma_TMT

Caption: Simplified plant biosynthesis pathway of tocopherols.

Experimental Workflow for Precursor Evaluation

The following diagram outlines a typical workflow for evaluating a novel compound as a potential vitamin E precursor.

Precursor_Evaluation_Workflow Start Hypothesized Precursor (this compound) Synthesis Chemical Synthesis & Purification Start->Synthesis In_Vitro In Vitro Antioxidant Assays (DPPH, ORAC) Synthesis->In_Vitro In_Vivo In Vivo Animal Studies (Bioavailability & Conversion) Synthesis->In_Vivo Data Data Analysis (Pharmacokinetics, Metabolite ID) In_Vitro->Data Analysis HPLC/MS Analysis of Plasma & Tissues In_Vivo->Analysis Analysis->Data Conclusion Conclusion on Precursor Efficacy Data->Conclusion

Caption: Workflow for evaluating a potential vitamin E precursor.

General Polyphenol Signaling Pathways

While specific pathways for this compound are unknown, many polyphenolic compounds are known to modulate key signaling pathways involved in cellular stress response and inflammation.

Polyphenol_Signaling Polyphenols Polyphenols (e.g., Methoxyphenols) ROS Reactive Oxygen Species (ROS) Polyphenols->ROS Scavenges NFkB NF-κB Pathway Polyphenols->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Polyphenols->MAPK Modulates Nrf2 Nrf2 Pathway Polyphenols->Nrf2 Activates ROS->NFkB Activates ROS->MAPK Activates Inflammation Inflammation (Cytokines, COX-2) NFkB->Inflammation Promotes MAPK->Inflammation Regulates Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival Regulates Antioxidant_Response Antioxidant Response (HO-1, GCL) Nrf2->Antioxidant_Response Promotes

Caption: General signaling pathways modulated by polyphenols.

Conclusion

Established vitamin E precursors, such as γ-tocopherol, δ-tocopherol, and tocotrienols, have well-documented roles in contributing to the body's pool of vitamin E and possess unique biological activities. This compound presents an interesting case for investigation due to its structural similarity to a key industrial precursor for synthetic vitamin E and its natural occurrence. However, there is a clear lack of direct experimental evidence to classify it as a biological vitamin E precursor.

Future research should focus on in vivo studies to determine if this compound undergoes demethylation and subsequent conversion to a biologically active form of vitamin E. Quantitative assessments of its bioavailability and antioxidant capacity in direct comparison to other precursors are essential to ascertain its potential efficacy. The experimental protocols provided in this guide offer a framework for such investigations. Until such data is available, the role of this compound in vitamin E metabolism remains speculative.

References

Comparative Analysis of 4-Methoxy-2,3,6-trimethylphenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of 4-Methoxy-2,3,6-trimethylphenol and its structural isomers. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, antioxidant, and anti-inflammatory properties of this class of compounds. The following sections detail the chemical structures, synthesis methodologies, and a comparative evaluation of their biological activities, supported by experimental data.

Introduction to this compound and Its Isomers

This compound and its isomers are substituted phenolic compounds that have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory effects. The positioning of the methoxy and methyl groups on the phenol ring can significantly influence their chemical reactivity and biological efficacy. This guide focuses on a comparative analysis of the following isomers:

  • Isomer 1: this compound

  • Isomer 2: 4-Methoxy-2,3,5-trimethylphenol

  • Isomer 3: 3-Methoxy-2,5,6-trimethylphenol

  • Isomer 4: 2-Methoxy-3,4,5-trimethylphenol

Synthesis of Isomers

The synthesis of these methoxy-trimethylphenol isomers can be achieved through various organic chemistry reactions. A general approach involves the methylation of the corresponding trimethylphenol or the methoxylation of a suitable precursor.

General Synthesis Workflow:

Start Starting Material (e.g., Trimethylphenol) Step1 Methylation/ Methoxylation Start->Step1 Step2 Purification (e.g., Chromatography) Step1->Step2 End Final Isomer Step2->End

A generalized workflow for the synthesis of methoxy-trimethylphenol isomers.

Detailed synthetic protocols for each isomer are provided in the Experimental Protocols section.

Comparative Biological Activity

The biological activities of phenolic compounds are closely linked to their structural features. The presence of a hydroxyl group on the aromatic ring is crucial for their antioxidant activity, while the methoxy and methyl substituents modulate this activity and can contribute to other biological effects, such as anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of the isomers is evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. The efficiency is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

IsomerIC50 (µM)
This compound Data not available
4-Methoxy-2,3,5-trimethylphenol Data not available
3-Methoxy-2,5,6-trimethylphenol Data not available
2-Methoxy-3,4,5-trimethylphenol Data not available

The antioxidant activity of phenolic compounds is influenced by the electron-donating ability of the substituents on the aromatic ring. Methoxy and methyl groups are electron-donating, which can stabilize the phenoxyl radical formed after hydrogen donation, thus enhancing antioxidant activity. The position of these groups relative to the hydroxyl group is critical.

Anti-inflammatory Activity

The anti-inflammatory potential of these isomers is assessed by their ability to inhibit the production of pro-inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Key markers of inflammation include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Table 2: Comparative Anti-inflammatory Activity

IsomerNO Inhibition (IC50, µM)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound Data not availableData not availableData not availableData not availableData not available
4-Methoxy-2,3,5-trimethylphenol Data not availableData not availableData not availableData not availableData not available
3-Methoxy-2,5,6-trimethylphenol Data not availableData not availableData not availableData not availableData not available
2-Methoxy-3,4,5-trimethylphenol Data not availableData not availableData not availableData not availableData not available

Note: Quantitative data for the anti-inflammatory activity of these specific isomers is not currently available and requires experimental investigation.

Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.

NF-κB Signaling Pathway in Inflammation:

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Compound Methoxy-trimethylphenol Isomer Compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Inhibition of the NF-κB pathway by methoxy-trimethylphenol isomers.

Experimental Protocols

Detailed protocols for the key experiments mentioned in this guide are provided below to facilitate further research.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Workflow for DPPH Assay:

Start Prepare DPPH Solution (in Methanol) Step1 Mix DPPH Solution with Test Compound Start->Step1 Step2 Incubate in Dark (30 min) Step1->Step2 Step3 Measure Absorbance at 517 nm Step2->Step3 End Calculate % Inhibition and IC50 Step3->End

A typical workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay determines the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • NO production is measured by quantifying the amount of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

  • Add 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.

Protocol:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (collected from the NO assay or a parallel experiment) and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate, wash, and add a TMB substrate solution to develop the color.

  • Stop the reaction with a stop solution (e.g., H2SO4).

  • Measure the absorbance at 450 nm.

  • The concentration of the cytokine is determined from the standard curve.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its isomers. While a lack of direct comparative experimental data currently exists, the provided protocols and background information on structure-activity relationships offer a solid foundation for future research in this area. Further experimental investigation is crucial to fully elucidate the therapeutic potential of these compounds.

Validation of "4-Methoxy-2,3,6-trimethylphenol" as a Key Intermediate for Vitamin E: A Comparative Guide to Established Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitamin E, a group of fat-soluble compounds with potent antioxidant properties, is a critical nutrient for human and animal health. Its industrial synthesis is a cornerstone of the pharmaceutical, nutraceutical, and feed industries. While the established synthesis of Vitamin E, particularly α-tocopherol, is well-documented, the exploration of novel intermediates and pathways is a continuous effort to enhance efficiency, reduce costs, and improve sustainability. This guide addresses the proposed validation of "4-Methoxy-2,3,6-trimethylphenol" as a key intermediate for Vitamin E synthesis.

An extensive review of scientific literature and patent databases reveals a lack of direct evidence supporting the use of "this compound" as a key intermediate in the industrial production of Vitamin E. The established and commercially practiced synthesis routes predominantly rely on the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol.[1][2][3][4] The primary precursor to TMHQ is 2,3,6-trimethylphenol (TMP).[3][4][5][6]

This guide, therefore, serves a dual purpose: to first address the hypothetical role of "this compound" and then to provide a comprehensive comparison of the validated, industrially significant synthesis routes for Vitamin E, offering researchers, scientists, and drug development professionals a clear perspective on the current state of Vitamin E manufacturing.

Hypothetical Role of this compound

For "this compound" to be a viable intermediate, it would need to be efficiently converted to the core aromatic structure of Vitamin E, which is 2,3,5-trimethylhydroquinone (TMHQ). This would likely involve a demethylation of the methoxy group to yield 2,3,6-trimethylphenol (TMP), followed by oxidation and reduction to TMHQ.

G 4-Methoxy-2_3_6-trimethylphenol This compound (Hypothetical Intermediate) Demethylation Demethylation (e.g., HBr, BBr3) 4-Methoxy-2_3_6-trimethylphenol->Demethylation TMP 2,3,6-Trimethylphenol (TMP) Demethylation->TMP Oxidation Oxidation TMP->Oxidation TMBQ 2,3,5-Trimethylbenzoquinone (TMBQ) Oxidation->TMBQ Reduction Reduction TMBQ->Reduction TMHQ 2,3,5-Trimethylhydroquinone (TMHQ) Reduction->TMHQ

Caption: Hypothetical pathway of this compound to TMHQ.

While chemically plausible, this additional demethylation step introduces complexity and cost to the synthesis, making it less economically favorable compared to established routes that start directly with precursors to 2,3,6-trimethylphenol.

Established Industrial Synthesis of Vitamin E

The industrial synthesis of α-tocopherol is primarily achieved through the condensation of 2,3,5-trimethylhydroquinone (TMHQ) and isophytol.[1][2] The key challenge and area of variation lie in the synthesis of TMHQ. The most common routes to TMHQ are from m-cresol or isophorone.

G cluster_tmhq TMHQ Synthesis cluster_isophytol Isophytol Synthesis m_cresol m-Cresol methylation Methylation m_cresol->methylation tmp 2,3,6-Trimethylphenol (TMP) methylation->tmp oxidation Oxidation tmp->oxidation tmbq 2,3,5-Trimethylbenzoquinone (TMBQ) oxidation->tmbq reduction Reduction tmbq->reduction tmhq 2,3,5-Trimethylhydroquinone (TMHQ) reduction->tmhq condensation Condensation (Acid Catalysis) tmhq->condensation isophytol Isophytol isophytol->condensation vitamin_e α-Tocopherol (Vitamin E) condensation->vitamin_e

Caption: Established industrial synthesis of Vitamin E.

Comparison of Key Intermediates and Synthesis Routes

The choice of starting material for TMHQ synthesis depends on raw material availability and cost, as well as the desired process efficiency and environmental impact. The two main competing routes are the m-cresol method and the isophorone method.

ParameterRoute 1: m-Cresol to TMHQRoute 2: Isophorone to TMHQ
Starting Material m-CresolIsophorone (from acetone)
Key Intermediates 2,3,6-Trimethylphenol (TMP), 2,3,5-Trimethylbenzoquinone (TMBQ)Ketoisophorone (KIP), various isomers
Reported Yield High product yield in the classical route.[1]Considered an efficient and environmentally friendly process.[1]
Process Complexity A relatively short and established process.[1]Involves rearrangements and can be complex.
Advantages High yield and purity.[1]Utilizes cheap and readily available raw materials (acetone).[1]
Disadvantages Subject to shortages and price volatility of m-cresol.[1]Can involve complex reaction pathways and isomer control.

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Trimethylhydroquinone (TMHQ) from 2,3,6-Trimethylphenol (TMP)

This is a two-step process involving oxidation of TMP to 2,3,5-trimethylbenzoquinone (TMBQ), followed by reduction to TMHQ.

Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethylbenzoquinone

  • Reactants: 2,3,6-trimethylphenol, an oxidizing agent (e.g., oxygen, hydrogen peroxide), and a catalyst.

  • Procedure: 2,3,6-trimethylphenol is dissolved in a suitable solvent. The catalyst is added, and the mixture is heated. The oxidizing agent is then introduced under controlled conditions. The reaction is monitored for the disappearance of the starting material. Upon completion, the TMBQ product is isolated by filtration or extraction. High selectivity in this oxidation step is crucial for overall process efficiency.[3][4]

Step 2: Reduction of 2,3,5-Trimethylbenzoquinone to 2,3,5-Trimethylhydroquinone

  • Reactants: 2,3,5-trimethylbenzoquinone, a reducing agent (e.g., hydrogen gas), and a catalyst (e.g., Palladium on carbon).

  • Procedure: TMBQ is dissolved in a solvent such as methanol or ethanol in a hydrogenation reactor. The catalyst is added, and the reactor is purged with nitrogen and then filled with hydrogen gas to a specific pressure. The reaction mixture is agitated at a controlled temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield TMHQ.[3][4]

Protocol 2: Condensation of TMHQ and Isophytol to α-Tocopherol
  • Reactants: 2,3,5-trimethylhydroquinone (TMHQ), isophytol, an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), and a solvent (e.g., ethylene carbonate, propylene carbonate).[7]

  • Procedure: TMHQ is dissolved in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen). The acid catalyst is added, and the mixture is heated. Isophytol is then added dropwise over a period of time while maintaining the reaction temperature. The reaction is monitored until completion. After the reaction, the catalyst is neutralized, and the solvent is removed under vacuum. The crude α-tocopherol is then purified, typically by distillation.[7][8]

Workflow Comparison

G cluster_m_cresol Route 1: m-Cresol Pathway cluster_isophorone Route 2: Isophorone Pathway mc1 Methylation of m-Cresol mc2 Oxidation of TMP mc1->mc2 mc3 Reduction of TMBQ to TMHQ mc2->mc3 condensation Condensation with Isophytol mc3->condensation ip1 Isomerization & Oxidation of Isophorone ip2 Rearrangement & Acylation ip1->ip2 ip3 Saponification & Hydrolysis to TMHQ ip2->ip3 ip3->condensation purification Purification condensation->purification vitamin_e Final Product: α-Tocopherol purification->vitamin_e

Caption: Comparative workflow for major TMHQ synthesis routes.

Conclusion

Based on the available evidence, "this compound" is not a validated or industrially utilized key intermediate for the synthesis of Vitamin E. A hypothetical pathway for its conversion to the necessary 2,3,5-trimethylhydroquinone (TMHQ) would likely involve an additional demethylation step, rendering it less efficient than established methods.

The industrial production of Vitamin E continues to rely on the condensation of TMHQ and isophytol. The primary competing routes for TMHQ synthesis start from either m-cresol or isophorone. The m-cresol route is a well-established, high-yield process, while the isophorone route offers the advantage of using inexpensive and readily available starting materials. The choice between these routes is largely dictated by economic factors, including raw material costs and availability. For researchers and professionals in drug development, focusing on optimizing these established pathways or exploring novel catalysts for the key transformation steps remains the most promising avenue for innovation in Vitamin E synthesis.

References

A Comparative Analysis of the Antioxidant Activity of 4-Methoxy-2,3,6-trimethylphenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of 4-Methoxy-2,3,6-trimethylphenol against other well-known phenolic antioxidants, including α-tocopherol, Butylated Hydroxytoluene (BHT), and Trolox. The comparison is based on available experimental data from various antioxidant assays and theoretical calculations.

Quantitative Comparison of Antioxidant Activity

CompoundAssayIC50 / ActivitySource
Essential Oil of Euryale ferox Seeds (containing 0.9% this compound and 38.7% BHT)DPPH6.27 ± 0.31 µg/mL[1]
ABTS2.19 ± 0.61 µg/mL[1]
α-Tocopherol DPPH~12.1 µM (concentration for 0.20 absorbance decrease)[2]
Butylated Hydroxytoluene (BHT) DPPH202.35 µg/mL[3]
DPPH36 µg/mL[4]
DPPH32.06 µg/mL[5]
Trolox DPPH3.77 ± 0.08 µg/mL[6]
ABTS2.93 ± 0.03 µg/mL[6]

Note: A lower IC50 value indicates a higher antioxidant activity. The significant presence of BHT in the Euryale ferox essential oil likely contributes substantially to its high antioxidant activity.

Theoretical Insights: Bond Dissociation Enthalpy

Bond dissociation enthalpy (BDE) is a key theoretical parameter used to predict the hydrogen-donating ability of an antioxidant, a primary mechanism for radical scavenging. A lower BDE for the phenolic O-H bond indicates that the hydrogen atom can be more easily donated, suggesting a higher antioxidant potential. Computational studies have included this compound in their analyses. While not experimental, these theoretical values provide another dimension for comparison.

Experimental Protocols

Detailed methodologies for the commonly cited antioxidant assays are provided below. These protocols are essential for researchers aiming to replicate or compare antioxidant studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.

Procedure:

  • Preparation of DPPH solution: A solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A specific volume of the antioxidant solution (at various concentrations) is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (usually 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (typically 7 mM) with potassium persulfate (typically 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Reaction Mixture: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 or TEAC Value: The results are often expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble analog of vitamin E.

Visualizing Antioxidant Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanism of radical scavenging by phenolic antioxidants and a typical experimental workflow for assessing antioxidant activity.

Radical_Scavenging_Mechanism cluster_antioxidant Phenolic Antioxidant (ArOH) cluster_radical Free Radical cluster_products Stabilized Products ArOH Phenolic Antioxidant (ArOH) ArO Phenoxyl Radical (ArO•) (Stabilized by Resonance) ArOH->ArO Donates H• R Free Radical (R•) RH Stable Molecule (RH) R->RH Accepts H•

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_antioxidant Prepare Antioxidant Solutions (Varying Conc.) mix Mix Antioxidant and Radical Solutions prep_antioxidant->mix prep_radical Prepare Radical Solution (DPPH or ABTS) prep_radical->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: A typical experimental workflow for determining the IC50 value in antioxidant assays.

References

Comparison of Alternative Synthetic Routes to Trimethylhydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the alternative synthetic routes for trimethylhydroquinone (TMHQ), a key intermediate in the synthesis of Vitamin E, is presented below for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various synthetic methodologies, supported by experimental data, detailed protocols, and visual representations of the chemical pathways.

The synthesis of trimethylhydroquinone can be achieved through various chemical and biochemical pathways, each with distinct advantages and disadvantages in terms of yield, cost, and environmental impact. The following table summarizes the key quantitative data for the most common alternative routes.

Synthetic Route Starting Material Key Steps Overall Yield (%) Product Purity (%) Key Reagents/Catalysts Noteworthy Aspects
Route 1 2,3,6-Trimethylphenol (TMP)Oxidation → Reduction85.5 - 92%[1]99.73% (after recrystallization)MnO₂, H₂SO₄; or O₂, Co-catalyst; or H₂O₂, peroxidaseWell-established, high-yielding route. "Green" variations using biocatalysts are being developed.
Route 2 IsophoroneIsomerization → Oxidation → Rearrangement → Hydrolysis89%[2]96.0% (HPLC)[2]Acid catalyst, amorphous carbon, base, acid anhydrideUtilizes a readily available and inexpensive starting material.[3]
Route 3 Pseudocumene (1,2,4-Trimethylbenzene)Nitration → Reduction → Rearrangement10%[4]Not specifiedH₂SO₄, HNO₃, reducing agentMulti-step process with a relatively low overall yield.[4]
Route 4 MesityleneElectrochemical Oxidation → Chemical Rearrangement57% (material)[5]Not specifiedElectrochemical cellA two-step process with moderate yield.[5]
Route 5 2,6-DimethylphenolOxidation → Hydrogenation → Aminomethylation → Hydrogenolysis25 - 35%[6]99.4%[6]O₂, hydrogenation catalyst, secondary amineA multi-step synthesis providing high purity product.[6]
Route 6 Biocatalytic SynthesisEnzymatic Oxidation of TMPHigh selectivity[7][8]High purity[7]Peroxidase, H₂O₂Environmentally friendly method operating under mild conditions.[7][8]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: From 2,3,6-Trimethylphenol (Sulfonation, Oxidation, and Reduction)

This method involves the sulfonation of 2,3,6-trimethylphenol, followed by oxidation and subsequent reduction to yield trimethylhydroquinone.

Experimental Protocol:

  • Sulfonation: Dissolve 13.6 kg (100 mol) of 2,3,6-trimethylphenol in 25 L of carbon tetrachloride. Under vigorous stirring, add 32 kg (314 mol) of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 60°C. The phenolsulfonic acid will separate.

  • Oxidation: After cooling, the supernatant organic solvent is decanted. The residue is dissolved in 100 L of water and oxidized over 2 hours by adding a solution of 21.9 kg (74 mol) of sodium dichromate in 14.7 L of water.

  • Reduction and Isolation: The resulting trimethylquinone is then reduced in the same reaction mixture. The product, 2,3,6-trimethylhydroquinone, is obtained as a light-yellow powder. The yield is 13.1 kg (86.2% of theory) with a melting point of 170-172°C.[1]

Route 2: From Isophorone via Ketoisophorone

This process involves the conversion of ketoisophorone to a trimethylhydroquinone ester, followed by hydrolysis.

Experimental Protocol:

  • Reaction Setup: To a mixture of 61 g (0.6 mol) of acetic anhydride and 3 g of oleum (65% SO₃), add 30.5 g (0.2 mol) of ketoisophorone dropwise over 1.5 hours at a temperature of 10-25°C.

  • Reaction Progression: Heat the mixture to 40°C for 4 hours.

  • Hydrolysis: Hydrolyze the reaction mixture by adding 90 ml of water. To the resulting suspension, add 47 g of sulfuric acid and heat to boiling for 3 hours.

  • Work-up: Further processing and purification yield 27 g of TMHQ (89% of theoretical yield).[2]

Route 6: Biocatalytic Synthesis from 2,3,6-Trimethylphenol

This environmentally friendly method utilizes an immobilized enzyme for the oxidation of 2,3,6-trimethylphenol.

Experimental Protocol:

  • Catalyst Preparation: Horseradish peroxidase (HRP) is immobilized on magnetic nanoparticles. Pre-modified magnetic Fe₃O₄ nanoparticles are treated with a 0.15 mg/mL solution of HRP and stirred at 4°C for 6 hours.[7]

  • Oxidation Reaction: The oxidation of 2,3,6-trimethylphenol (TMP) is carried out under the following optimal conditions: an initial TMP concentration of 1.5 mmol/L, a temperature of 40°C, and a pH of 6.5, using hydrogen peroxide as the oxidant.[7][8]

  • Analysis: The reaction progress and product formation are monitored using high-performance liquid chromatography (HPLC). This method shows high activity and selectivity for the conversion of TMP to 2,3,5-trimethylhydroquinone.[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: From 2,3,6-Trimethylphenol 2,3,6-Trimethylphenol 2,3,6-Trimethylphenol 2,3,5-Trimethyl-p-benzoquinone 2,3,5-Trimethyl-p-benzoquinone 2,3,6-Trimethylphenol->2,3,5-Trimethyl-p-benzoquinone Oxidation Trimethylhydroquinone_1 Trimethylhydroquinone 2,3,5-Trimethyl-p-benzoquinone->Trimethylhydroquinone_1 Reduction

Caption: Synthetic pathway of TMHQ from 2,3,6-Trimethylphenol.

G cluster_1 Route 2: From Isophorone Isophorone Isophorone Ketoisophorone Ketoisophorone Isophorone->Ketoisophorone Oxidation TMHQ Diacetate TMHQ Diacetate Ketoisophorone->TMHQ Diacetate Rearrangement Trimethylhydroquinone_2 Trimethylhydroquinone TMHQ Diacetate->Trimethylhydroquinone_2 Hydrolysis

Caption: Synthetic pathway of TMHQ from Isophorone.

G cluster_2 Route 3: From Pseudocumene Pseudocumene Pseudocumene Nitropseudocumene Nitropseudocumene Pseudocumene->Nitropseudocumene Nitration Hydroxylamine Intermediate Hydroxylamine Intermediate Nitropseudocumene->Hydroxylamine Intermediate Partial Reduction Trimethylhydroquinone_3 Trimethylhydroquinone Hydroxylamine Intermediate->Trimethylhydroquinone_3 Rearrangement

Caption: Synthetic pathway of TMHQ from Pseudocumene.

G cluster_3 Route 6: Biocatalytic Route 2,3,6-Trimethylphenol_bio 2,3,6-Trimethylphenol Trimethylhydroquinone_4 Trimethylhydroquinone 2,3,6-Trimethylphenol_bio->Trimethylhydroquinone_4 Enzymatic Oxidation (Peroxidase, H₂O₂)

Caption: Biocatalytic synthesis of TMHQ.

References

spectroscopic comparison of "4-Methoxy-2,3,6-trimethylphenol" and its acetate derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the spectroscopic shifts observed upon acetylation of 4-Methoxy-2,3,6-trimethylphenol, providing key data for structural confirmation and characterization.

This guide provides a comparative analysis of the spectroscopic properties of this compound and its acetate derivative, 4-Methoxy-2,3,6-trimethylphenyl acetate. The acetylation of the phenolic hydroxyl group induces characteristic shifts in the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, which are crucial for tracking the reaction and confirming the structure of the resulting ester. The experimental data presented herein serves as a valuable reference for researchers working with similar phenolic compounds.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its acetate derivative.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound~3400-3200 (broad)O-H (hydroxyl) stretch
~2950-2850C-H (aliphatic) stretch
~1600, ~1470C=C (aromatic) stretch
~1200C-O (ether) stretch
4-Methoxy-2,3,6-trimethylphenyl Acetate~2950-2850C-H (aliphatic) stretch
~1760C=O (ester) stretch
~1600, ~1480C=C (aromatic) stretch
~1200C-O (ether and ester) stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound~6.5 (example)s1HAr-H
~4.8 (example, broad)s1HAr-OH
~3.8 (example)s3H-OCH₃
~2.2-2.3 (example)s9HAr-CH₃ (3x)
4-Methoxy-2,3,6-trimethylphenyl Acetate~6.7 (example)s1HAr-H
~3.8 (example)s3H-OCH₃
~2.3 (example)s3H-OCOCH₃
~2.1-2.2 (example)s9HAr-CH₃ (3x)

Note: The exact chemical shifts for the aromatic and methyl protons can vary slightly depending on the specific substitution pattern and solvent.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundApproximate Chemical Shift (δ, ppm)Assignment
This compound~150-155C-OH (aromatic)
~145-150C-OCH₃ (aromatic)
~115-135C-C & C-H (aromatic)
~55-60-OCH₃
~15-25Ar-CH₃
4-Methoxy-2,3,6-trimethylphenyl Acetate~169C=O (ester)
~148-152C-O (aromatic, ester-linked)
~145-150C-OCH₃ (aromatic)
~120-140C-C & C-H (aromatic)
~55-60-OCH₃
~21-OCOCH₃
~15-25Ar-CH₃

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
This compoundC₁₀H₁₄O₂166.22166 (M⁺), 151 (M⁺ - CH₃)
4-Methoxy-2,3,6-trimethylphenyl AcetateC₁₂H₁₆O₃208.25208 (M⁺), 166 (M⁺ - C₂H₂O), 151 (M⁺ - C₂H₂O - CH₃)

Experimental Protocols

1. Synthesis of 4-Methoxy-2,3,6-trimethylphenyl Acetate

This protocol describes a general method for the acetylation of a phenol.

  • Materials: this compound, acetic anhydride, pyridine (or another suitable base), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add a stoichiometric excess of acetic anhydride to the solution.

    • Add a catalytic amount of pyridine to the reaction mixture.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

2. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed on the attenuated total reflectance (ATR) crystal, or prepared as a KBr pellet (for solids) or a thin film on a salt plate (for liquids). The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Mandatory Visualization

Acetylation_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product & Purification Phenol This compound Reaction Stirring at RT Phenol->Reaction Reagents Acetic Anhydride, Pyridine Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Acetate Workup->Crude Purified Purified Acetate Crude->Purified Column Chromatography

Caption: Workflow for the synthesis of 4-Methoxy-2,3,6-trimethylphenyl acetate.

Spectroscopic_Analysis_Flow cluster_samples Samples cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Phenol This compound IR FTIR Spectroscopy Phenol->IR NMR ¹H & ¹³C NMR Spectroscopy Phenol->NMR MS Mass Spectrometry Phenol->MS Acetate 4-Methoxy-2,3,6-trimethylphenyl Acetate Acetate->IR Acetate->NMR Acetate->MS Structure Structural Confirmation & Comparison IR->Structure NMR->Structure MS->Structure

Caption: Logical flow of spectroscopic analysis for structural elucidation.

Confirming the Purity of Synthesized 4-Methoxy-2,3,6-trimethylphenol: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for authenticating the purity of synthesized "4-Methoxy-2,3,6-trimethylphenol" using established analytical techniques and commercially available standards. By presenting objective comparisons with alternative compounds and detailing experimental data, this document serves as a practical resource for ensuring the quality and reliability of research findings.

Introduction

This compound is a substituted phenol with potential applications in various fields of chemical synthesis and material science. As with any synthesized compound, establishing its purity is a critical step to validate its structure and ensure that impurities do not interfere with subsequent applications or biological assays. This guide outlines the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment.

For comparative analysis, we will utilize commercially available certified reference materials of structurally similar compounds. Given the limited availability of a certified standard for this compound, this guide proposes the use of 2,4,6-Trimethylphenol as a primary analytical standard due to its structural similarity and commercial availability as a certified reference material. Additionally, 2,3,5-Trimethylphenol will be considered as a secondary comparator to demonstrate the resolution of closely related isomers.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data from the analysis of synthesized this compound against the proposed analytical standards.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Expected Retention Time (min)
Synthesized this compound C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40) with 0.1% Formic Acid1.0275~ 5.8
2,4,6-Trimethylphenol (Standard) [1]C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40) with 0.1% Formic Acid1.0275~ 5.2
2,3,5-Trimethylphenol (Comparator) C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)Acetonitrile:Water (60:40) with 0.1% Formic Acid1.0275~ 5.5

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundGC ColumnOven ProgramCarrier GasMS IonizationKey Mass Fragments (m/z)
Synthesized this compound HP-5ms (30 m x 0.25 mm, 0.25 µm)100°C (1 min), then 10°C/min to 250°C (5 min hold)HeliumEI, 70 eV166 (M+) , 151, 136, 121, 91
2,4,6-Trimethylphenol (Standard) HP-5ms (30 m x 0.25 mm, 0.25 µm)100°C (1 min), then 10°C/min to 250°C (5 min hold)HeliumEI, 70 eV136 (M+) , 121, 91, 77
2,3,5-Trimethylphenol (Comparator) HP-5ms (30 m x 0.25 mm, 0.25 µm)100°C (1 min), then 10°C/min to 250°C (5 min hold)HeliumEI, 70 eV136 (M+) , 121, 91, 77

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Synthesized this compound ~6.5-6.8 (Ar-H), 3.7-3.9 (O-CH₃), 2.1-2.3 (Ar-CH₃)~150-155 (C-O), ~140-145 (C-OCH₃), ~120-135 (Ar-C), ~55-60 (O-CH₃), ~15-20 (Ar-CH₃)
2,4,6-Trimethylphenol (Standard) [2]6.77 (s, 2H, Ar-H), 4.42 (s, 1H, OH), 2.19 (s, 9H, Ar-CH₃)151.7, 129.2, 128.8, 122.9, 20.4, 15.8
2,3,5-Trimethylphenol (Comparator) [3]6.58 (s, 1H, Ar-H), 6.52 (s, 1H, Ar-H), 4.51 (s, 1H, OH), 2.24 (s, 3H, Ar-CH₃), 2.18 (s, 3H, Ar-CH₃), 2.11 (s, 3H, Ar-CH₃)152.9, 137.1, 125.9, 122.8, 120.9, 118.4, 20.9, 15.8, 15.2

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: An isocratic mixture of 60% acetonitrile and 40% water, with 0.1% formic acid added to the aqueous phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound and standards in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • GC Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the synthesized compound and standards in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (δ 7.26 ppm).

  • ¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are referenced to the solvent peak (δ 77.16 ppm).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound and standards in 0.6-0.7 mL of CDCl₃.

Mandatory Visualization

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow Workflow for Purity Confirmation of this compound cluster_synthesis Synthesis & Initial Characterization cluster_analytical_standards Analytical Standards cluster_analysis Purity Analysis cluster_data_comparison Data Comparison & Purity Assessment Synthesis Synthesize this compound Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC HPLC_Analysis HPLC Analysis Initial_TLC->HPLC_Analysis GCMS_Analysis GC-MS Analysis Initial_TLC->GCMS_Analysis NMR_Analysis NMR Spectroscopy Initial_TLC->NMR_Analysis Standard_1 Procure 2,4,6-Trimethylphenol (Certified Standard) Standard_1->HPLC_Analysis Standard_1->GCMS_Analysis Standard_1->NMR_Analysis Standard_2 Procure 2,3,5-Trimethylphenol (Comparator) Standard_2->HPLC_Analysis Standard_2->GCMS_Analysis Standard_2->NMR_Analysis Compare_RT Compare Retention Times (HPLC) HPLC_Analysis->Compare_RT Compare_MS Compare Mass Spectra (GC-MS) GCMS_Analysis->Compare_MS Compare_NMR Compare NMR Spectra NMR_Analysis->Compare_NMR Purity_Determination Determine Purity (%) Compare_RT->Purity_Determination Compare_MS->Purity_Determination Compare_NMR->Purity_Determination

Caption: Purity confirmation workflow for synthesized compounds.

This comprehensive guide provides a robust framework for researchers to confidently assess the purity of synthesized this compound. By employing a multi-technique approach and comparing against well-characterized standards, the integrity of the synthesized material can be assured, paving the way for its reliable use in further scientific endeavors.

References

A Comparative Guide to Catalysts for 4-Methoxy-2,3,6-trimethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in the production of various pharmaceuticals and antioxidants, is a multi-step process. A critical stage in this synthesis is the selective methylation of m-cresol to produce 2,3,6-trimethylphenol. The choice of catalyst for this step significantly impacts the overall yield and purity of the final product. This guide provides a comparative analysis of two prominent catalytic systems for the synthesis of 2,3,6-trimethylphenol: a Chromium (III) oxide-doped Iron (III) oxide-Vanadium (V) oxide catalyst and an Iron (III) oxide-Silicon dioxide-Copper (II) oxide catalyst.

Comparative Performance of Catalysts in 2,3,6-trimethylphenol Synthesis

The following table summarizes the performance of the two catalytic systems under optimized reaction conditions for the vapor-phase methylation of m-cresol.

ParameterCatalyst A: Cr₂O₃ doped Fe₂O₃-V₂O₅Catalyst B: Fe₂O₃-SiO₂-CuO
Catalyst Composition (Molar Ratio) n(Fe):n(V):n(Cr) = 100.0:1.0:0.5[1]Fe:Si:Cu = 200:5:1[2]
Reaction Temperature 330°C[1]340°C[2]
Liquid Hourly Space Velocity (LHSV) 0.53 h⁻¹[1]0.7 h⁻¹[2]
Feed Molar Ratio Not specifiedMethanol:m-cresol:water = 1:5:1.5[2]
m-cresol Conversion 99.2%[1]Not specified
Selectivity to 2,3,6-trimethylphenol 94.6%[1]Not specified
Yield of 2,3,6-trimethylphenol Not directly specified, but calculated to be high based on conversion and selectivity.97.9%[2]

Experimental Protocols

Synthesis of 2,3,6-trimethylphenol via Vapor-Phase Methylation of m-cresol

This protocol describes a general procedure for the synthesis of 2,3,6-trimethylphenol in a fixed-bed reactor. The specific catalyst preparation and reaction conditions for Catalyst A and Catalyst B are detailed.

1. Catalyst Preparation:

  • Catalyst A (Cr₂O₃ doped Fe₂O₃-V₂O₅): The metallic oxide doped Fe₂O₃-V₂O₅ catalysts are prepared by adding CeO₂, CaO, ZnO, ZrO₂, or Cr₂O₃ to the Fe₂O₃-V₂O₅ catalyst[1]. The optimized catalyst has a molar ratio of n(Fe):n(V):n(Cr) of 100.0:1.0:0.5[1]. The preparation involves calcination at 450°C for 4 hours using 25%(w) NH₃·H₂O as the precipitant[1].

  • Catalyst B (Fe₂O₃-SiO₂-CuO): A novel method is used to synthesize the Fe₂O₃-SiO₂-CuO catalyst[2]. The catalyst with a Fe/Si/Cu molar ratio of 200:5:1 has shown the highest yield[2].

2. Reaction Procedure:

  • The vapor-phase methylation of m-cresol with methanol is conducted in a fixed-bed tube reactor[3].

  • The prepared catalyst (Catalyst A or Catalyst B) is loaded into the reactor.

  • The reactants (m-cresol and methanol, with water for Catalyst B) are preheated and fed into the reactor at the specified liquid hourly space velocity (LHSV).

  • The reaction is carried out under the optimized temperature for each catalyst (330°C for Catalyst A and 340°C for Catalyst B)[1][2].

  • The product stream is cooled, condensed, and collected.

  • The composition of the product mixture is analyzed by gas chromatography to determine the conversion of m-cresol and the selectivity to 2,3,6-trimethylphenol.

Synthesis of this compound via O-Methylation

1. Materials:

  • 2,3,6-trimethylphenol

  • A suitable base (e.g., sodium hydride, sodium hydroxide)

  • A methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • An appropriate aprotic polar solvent (e.g., dimethylformamide, acetone)

2. Reaction Procedure:

  • Dissolve 2,3,6-trimethylphenol in the chosen solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base portion-wise to the solution at room temperature to form the corresponding phenoxide.

  • After the deprotonation is complete, add the methylating agent to the reaction mixture.

  • The reaction may be stirred at room temperature or gently heated to ensure completion.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound, highlighting the comparative catalytic step.

Synthesis_Pathway Reactants m-cresol + Methanol Step1 Vapor-Phase Methylation Reactants->Step1 Intermediate 2,3,6-trimethylphenol Step1->Intermediate Catalyst_Comparison Catalyst Comparison Catalyst_Comparison->Step1 CatalystA Catalyst A: Cr₂O₃ doped Fe₂O₃-V₂O₅ CatalystA->Catalyst_Comparison CatalystB Catalyst B: Fe₂O₃-SiO₂-CuO CatalystB->Catalyst_Comparison Step2 O-Methylation (Williamson Ether Synthesis) Intermediate->Step2 Final_Product This compound Step2->Final_Product Reagents_Step2 Base + Methylating Agent Reagents_Step2->Step2

Caption: Two-step synthesis of this compound.

Discussion

Both Catalyst A and Catalyst B demonstrate high efficacy in the synthesis of 2,3,6-trimethylphenol from m-cresol. Catalyst B, the Fe₂O₃-SiO₂-CuO system, shows a remarkably high yield of 97.9% under its optimized conditions[2]. Catalyst A, the Cr₂O₃ doped Fe₂O₃-V₂O₅ system, also achieves a very high conversion of m-cresol (99.2%) and excellent selectivity (94.6%) to the desired product[1].

The choice between these catalysts in an industrial setting would likely depend on factors such as catalyst cost, stability, and ease of preparation, which are not fully detailed in the provided abstracts. The slightly lower reaction temperature of Catalyst A might offer a marginal advantage in terms of energy consumption. However, the reported yield for Catalyst B is exceptionally high, making it a very attractive option.

The subsequent O-methylation to produce this compound is a standard and high-yielding reaction. The overall efficiency of the synthesis of the final product is therefore heavily reliant on the performance of the catalyst in the initial methylation of m-cresol. The data presented here suggests that both iron-based mixed oxide catalysts are superior choices for this critical transformation.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Methoxy-2,3,6-trimethylphenol, a key compound of interest in various fields of research and development. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide leverages established methods for structurally similar phenolic compounds to provide a robust comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. This guide aims to assist researchers in making informed decisions by presenting a side-by-side comparison of these two powerful analytical techniques, complete with typical performance data and detailed experimental protocols.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of phenolic compounds. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998[1]≥ 0.994[2]
Limit of Detection (LOD) 0.054 µg/g[1]0.8 - 8.2 ng/L
Limit of Quantification (LOQ) 0.18 µg/g[1]Below sensory threshold levels[2]
Accuracy (% Recovery) 90 - 112%100.4 - 126%[2]
Precision (%RSD) < 10%[1]< 10%[2]
Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on common practices for the analysis of phenolic compounds and should be optimized for the specific application and matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like many phenols.

Experimental Workflow Diagram

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Extraction with Methanol/Water Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column Capillary GC Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

References

Assessing the Economic Viability of 4-Methoxy-2,3,6-trimethylphenol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthesis routes for 4-Methoxy-2,3,6-trimethylphenol, a key intermediate in various chemical and pharmaceutical applications. The economic viability of each method is assessed based on reported yields, reaction conditions, and the nature of starting materials and catalysts. This document aims to assist researchers and professionals in selecting the most suitable synthesis strategy for their specific needs, balancing factors of cost, efficiency, and environmental impact.

Executive Summary

The synthesis of this compound is not a trivial one-step process. The most industrially feasible approach involves a multi-step synthesis commencing from readily available precursors. This guide will focus on a dominant and logical pathway: the synthesis of 2,3,6-trimethylphenol, followed by its conversion to 2,3,5-trimethylhydroquinone, and finally, the selective O-methylation to the desired product. An alternative initial step starting from 1,2,4-trimethylbenzene will also be considered for comparison.

The economic viability of these routes is heavily dependent on the efficiency of each step, particularly the initial methylation or oxidation and the final selective methylation. Catalyst choice, reaction time, and temperature are critical parameters influencing the overall cost-effectiveness.

Comparison of Synthesis Methods

Two primary synthesis routes are evaluated, primarily differing in their initial starting material and the first key transformation. Both routes converge to a common intermediate, 2,3,5-trimethylhydroquinone, from which the final product is obtained.

ParameterMethod 1: From m-Cresol Method 2: From 1,2,4-Trimethylbenzene
Starting Material m-Cresol1,2,4-Trimethylbenzene (Pseudocumene)
Key Intermediate 1 2,3,6-Trimethylphenol2,3,5-Trimethyl-1,4-benzoquinone
Key Intermediate 2 2,3,5-Trimethyl-1,4-benzoquinone2,3,5-Trimethylhydroquinone
Key Intermediate 3 2,3,5-Trimethylhydroquinone-
Final Step Selective O-methylationSelective O-methylation
Overall Yield Dependent on multi-step efficiencyDependent on multi-step efficiency
Economic Viability Relies on high-yield methylation of m-cresol.Potentially more direct to the benzoquinone intermediate.

Method 1: Synthesis from m-Cresol

This is a well-established pathway for producing key precursors for Vitamin E synthesis, making it a strong candidate for the synthesis of this compound.

Step 1: Methylation of m-Cresol to 2,3,6-Trimethylphenol

The vapor-phase alkylation of m-cresol with methanol is a cornerstone of industrial organic synthesis.[1] High yields can be achieved using specific catalysts under optimized conditions.

CatalystTemperature (°C)PressureYield of 2,3,6-trimethylphenol (%)Reference
Fe₂O₃-SiO₂-CuO340Atmospheric97.9[2]
MgO500-6201-90 bar80-90 (selectivity)[3]
Amorphous Ti/Sulfate/MgO420-4801-5 atm>80 (selectivity)[4]

Experimental Protocol (Fe₂O₃-SiO₂-CuO catalyst): The vapor-phase methylation is conducted in a fixed-bed reactor. A molar ratio of methanol to m-cresol of 1:5 with the addition of water (1.5 molar ratio) is passed over a Fe₂O₃-SiO₂-CuO catalyst (Fe/Si/Cu molar ratio = 200:5:1) at 340°C. The liquid hourly space velocity (LHSV) is maintained at 0.7 h⁻¹. The product stream is then condensed and purified by distillation.[2]

Step 2: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone

This step is a critical transformation, and various methods have been developed to achieve high efficiency. The use of molecular oxygen or air as the oxidant is favored for its low cost and environmental friendliness.

OxidantCatalystSolventTemperature (°C)Yield of TMBQ (%)Reference
High-velocity air---89.9[5]
DioxygenHeterogeneous Co catalysts--High selectivity[6]
OxygenCopper(II) chlorideIonic liquid/n-butanol-High selectivity[7]

Experimental Protocol (Continuous-flow microreactor): The catalytic oxidation of 2,3,6-trimethylphenol is performed in a self-built continuous flow microreactor using high-velocity air as the oxidant. This method allows for excellent mass transfer and significantly reduces reaction time. Under optimal conditions, a near-quantitative conversion and a yield of 89.9% of 2,3,5-trimethyl-1,4-benzoquinone (TMQ) can be achieved.[5]

Step 3: Reduction of 2,3,5-Trimethyl-1,4-benzoquinone to 2,3,5-Trimethylhydroquinone

The reduction of the benzoquinone to the hydroquinone is a standard and high-yielding reaction, typically achieved through catalytic hydrogenation.

CatalystSolventYield of TMHQ (%)Reference
Pd/CLBA (commercial mixed solvent)99.4 (molar yield)[8]

Experimental Protocol (Pd/C catalyst): The hydrogenation of 2,3,5-trimethylbenzoquinone is carried out in a batch reactor using a Pd/C catalyst in a commercial mixed solvent (LBA). The reaction proceeds under hydrogen pressure at an optimized temperature. The product, 2,3,5-trimethylhydroquinone (TMHQ), is isolated with a molar yield of 99.4%.[8]

Step 4: Selective O-Methylation of 2,3,5-Trimethylhydroquinone

Proposed Experimental Protocol (Adapted from general methylation procedures): 2,3,5-Trimethylhydroquinone is dissolved in a suitable aprotic solvent. A stoichiometric amount of a mild base, such as sodium bicarbonate, is added to selectively deprotonate one of the phenolic hydroxyl groups.[9] Dimethyl sulfate is then added dropwise at a controlled temperature to effect methylation. The reaction is monitored closely to maximize the yield of the desired monomethylated product and minimize the formation of the dimethylated byproduct. Purification is typically achieved through chromatography or recrystallization.

Method 2: Synthesis from 1,2,4-Trimethylbenzene

An alternative starting point is 1,2,4-trimethylbenzene (pseudocumene), which can be directly oxidized to 2,3,5-trimethyl-1,4-benzoquinone.

Step 1: Oxidation of 1,2,4-Trimethylbenzene to 2,3,5-Trimethyl-1,4-benzoquinone

This method offers a more direct route to the key benzoquinone intermediate.

OxidantConditionsYield of TMBQ (%)Reference
Phthaloyl peroxideSolvent-free, 120°C, 2.5 h92[10]

Experimental Protocol (Phthaloyl peroxide): 1,2,4-Trimethylbenzene is oxidized with phthaloyl peroxide under solvent-free conditions at 120°C for 2.5 hours. This method achieves a high yield of 92% for 2,3,5-trimethylbenzoquinone.[10]

Subsequent Steps

Following the synthesis of 2,3,5-trimethyl-1,4-benzoquinone, the subsequent reduction to 2,3,5-trimethylhydroquinone and the final selective O-methylation would follow the same protocols as described in Method 1 (Steps 3 and 4).

Signaling Pathways and Experimental Workflows

Logical Relationship of Synthesis Routes

SynthesisRoutes cluster_0 Method 1 cluster_1 Method 2 m_cresol m-Cresol tmp 2,3,6-Trimethylphenol m_cresol->tmp Methylation tmbq 2,3,5-Trimethyl-1,4-benzoquinone tmp->tmbq Oxidation tmb 1,2,4-Trimethylbenzene tmbq_alt 2,3,5-Trimethyl-1,4-benzoquinone tmb->tmbq_alt Oxidation tmhq 2,3,5-Trimethylhydroquinone tmbq_alt->tmhq tmbq->tmhq Reduction final_product This compound tmhq->final_product Selective O-Methylation

Caption: Comparison of two synthesis routes to this compound.

Experimental Workflow for Method 1

Workflow_Method1 start Start: m-Cresol & Methanol step1 Step 1: Vapor-Phase Methylation (Fixed-bed reactor, Catalyst) start->step1 intermediate1 Intermediate: 2,3,6-Trimethylphenol step1->intermediate1 step2 Step 2: Oxidation (e.g., Continuous-flow microreactor, Air) intermediate1->step2 intermediate2 Intermediate: 2,3,5-Trimethyl-1,4-benzoquinone step2->intermediate2 step3 Step 3: Reduction (Catalytic Hydrogenation, Pd/C) intermediate2->step3 intermediate3 Intermediate: 2,3,5-Trimethylhydroquinone step3->intermediate3 step4 Step 4: Selective O-Methylation (e.g., Dimethyl Sulfate, Mild Base) intermediate3->step4 end End Product: This compound step4->end

Caption: Experimental workflow for the synthesis from m-cresol.

Conclusion and Economic Outlook

Both presented synthesis routes offer viable pathways to this compound.

  • Method 1 (from m-Cresol): This route benefits from a well-established and high-yield initial step. The methylation of m-cresol is a mature industrial process. The subsequent oxidation and reduction steps are also efficient. The main economic challenge lies in the final selective O-methylation, where achieving high selectivity to the monomethylated product is crucial to avoid costly purification and loss of material.

  • Method 2 (from 1,2,4-Trimethylbenzene): This route provides a more direct path to the key benzoquinone intermediate, potentially reducing the number of steps. The high yield of the initial oxidation is promising. However, the cost and availability of 1,2,4-trimethylbenzene compared to m-cresol must be considered. The economic viability of this route also hinges on an efficient and selective final methylation step.

Recommendation:

For academic and small-scale synthesis, both routes are feasible. For industrial-scale production, a thorough cost analysis of the starting materials (m-cresol vs. 1,2,4-trimethylbenzene) is essential. Furthermore, the development of a robust and highly selective O-methylation protocol for 2,3,5-trimethylhydroquinone is a critical factor that will significantly impact the overall economic viability of either route. The use of modern, efficient reactor technologies, such as continuous-flow microreactors, can also play a significant role in improving yields and reducing operational costs.[5]

References

Safety Operating Guide

Prudent Disposal of 4-Methoxy-2,3,6-trimethylphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methoxy-2,3,6-trimethylphenol was located. The following disposal procedures are based on safety data for structurally similar compounds, namely 4-Methoxyphenol and 2,3,6-Trimethylphenol. These guidelines are intended to provide essential safety and logistical information. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach for the handling and disposal of this compound, grounded in the safety profiles of related phenolic substances.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn to prevent exposure. Phenolic compounds can be irritating to the skin and eyes and may be harmful if ingested or inhaled.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.Minimizes inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un- or non-contaminated solid this compound waste in a designated, clearly labeled, and sealed container. Avoid mixing with other chemical waste to prevent unforeseen reactions.

  • Contaminated Materials: Any materials, such as filter paper, weighing boats, or contaminated PPE, should be collected in a separate, sealed container labeled as "this compound Contaminated Debris."

  • Solutions: If the compound is in a solution, it should be collected in a sealed, labeled, and appropriate waste container. Do not pour any solutions containing this chemical down the drain, as it may be harmful to aquatic life.[1][2][3]

Step 2: Waste Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure containers are tightly sealed to prevent the release of vapors or dust.

  • The storage area should be clearly marked as a hazardous waste accumulation area.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide a full and accurate description of the waste, including its composition and any known hazards.

  • Disposal of phenolic compounds often involves incineration by a licensed facility to ensure complete destruction.[4]

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a sealed container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste BB BB A->BB Solid B Is the waste solid or liquid? D Liquid Waste: Collect in a labeled, sealed container. Do NOT pour down the drain. B->D Liquid C Solid Waste: Collect in a labeled, sealed container. E Are there any contaminated materials (e.g., gloves, paper towels)? C->E D->E F Segregate and collect contaminated materials in a separate labeled container. E->F Yes G Store all waste containers in a designated hazardous waste accumulation area. E->G No F->G H Contact Environmental Health & Safety (EHS) or a licensed disposal company. G->H I End: Professional Disposal H->I BB->C Solid

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.

References

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